Product packaging for 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline(Cat. No.:CAS No. 869944-01-4)

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Cat. No.: B2616959
CAS No.: 869944-01-4
M. Wt: 209.268
InChI Key: MEVYGYSJGBINCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline is a useful research compound. Its molecular formula is C11H16FN3 and its molecular weight is 209.268. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16FN3 B2616959 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline CAS No. 869944-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-(4-methylpiperazin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVYGYSJGBINCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

869944-01-4
Record name 5-fluoro-2-(4-methylpiperazin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline (CAS 869944-01-4)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline, registered under CAS number 869944-01-4, is a substituted aniline derivative that has emerged as a valuable intermediate in synthetic and medicinal chemistry. Its structure uniquely combines three key pharmacophores: a fluorinated phenyl ring, an aniline moiety, and an N-methylpiperazine group. This strategic combination imparts desirable physicochemical properties and versatile reactivity, making it a sought-after building block for the synthesis of complex molecules, particularly in the realm of targeted therapeutics such as kinase inhibitors.

The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The aniline nitrogen provides a nucleophilic center and a handle for a wide array of chemical transformations, while the N-methylpiperazine group often improves aqueous solubility and oral bioavailability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known properties, synthesis, handling, and potential applications of this compound, designed to empower researchers in leveraging its full synthetic potential.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely published in peer-reviewed literature, its core properties can be summarized from supplier data and computational predictions.

PropertyValueSource(s)
CAS Number 869944-01-4[1]
IUPAC Name This compound[1]
Molecular Formula C₁₁H₁₆FN₃[2][3]
Molecular Weight 209.27 g/mol [1][3]
Physical Form Powder[1]
InChI Key MEVYGYSJGBINCG-UHFFFAOYSA-N[1]
Canonical SMILES CN1CCN(CC1)C2=C(C=C(C=C2)F)N[2]
Predicted XlogP 1.3[2]
Storage Temperature Room Temperature[1]

Note: Properties such as melting point, boiling point, and solubility are not consistently reported in public literature. Researchers should perform their own characterization.

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and field-proven synthetic strategy can be devised based on established methodologies for analogous compounds. The most probable pathway involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction.

Proposed Synthetic Pathway

This pathway leverages the high reactivity of activated aryl fluorides in SNAr reactions and the well-established protocols for the reduction of nitroarenes.

Synthesis_Pathway start 2,4-Difluoronitrobenzene intermediate 1-(5-Fluoro-2-nitrophenyl)-4-methylpiperazine start->intermediate Step 1: SNAr Reaction reagent1 N-Methylpiperazine Base (e.g., K₂CO₃) Solvent (e.g., DMSO) product This compound (CAS 869944-01-4) intermediate->product Step 2: Nitro Reduction reagent2 Reducing Agent (e.g., Fe/NH₄Cl or H₂/Pd-C) Solvent (e.g., EtOH/H₂O)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first step involves the reaction of an activated aryl halide, such as 2,4-difluoronitrobenzene, with N-methylpiperazine.

  • Causality: The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. The fluorine atom at the C-2 position (ortho to the nitro group) is the most activated and will be selectively displaced by the secondary amine of N-methylpiperazine. A base, such as potassium carbonate, is used to neutralize the HF generated during the reaction.

Exemplary Protocol:

  • To a solution of 2,4-difluoronitrobenzene (1.0 eq) in a polar aprotic solvent like DMSO or DMF, add N-methylpiperazine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate, 1-(5-fluoro-2-nitrophenyl)-4-methylpiperazine. This intermediate may be purified by column chromatography or used directly in the next step.

Step 2: Nitro Group Reduction

The second step is the reduction of the nitro group to a primary amine. This is a common and robust transformation in organic synthesis.

  • Causality: A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) is a clean and efficient method. Alternatively, metal-acid systems like iron powder in the presence of ammonium chloride or acetic acid are cost-effective and reliable for this reduction[4].

Exemplary Protocol (using Iron):

  • Create a suspension of iron powder (3-5 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heat the suspension to reflux (approximately 80-90 °C)[5].

  • Add a solution of the nitro-intermediate from Step 1 in ethanol dropwise to the refluxing mixture.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate to yield the final product, this compound. Further purification can be achieved by column chromatography if necessary.

Core Applications in Drug Discovery

The structural motifs within this compound make it an ideal scaffold for the synthesis of kinase inhibitors. The aniline nitrogen can act as a "hinge-binder" by forming crucial hydrogen bonds with the backbone of the kinase hinge region, a common feature in many ATP-competitive inhibitors.

Application_Logic cluster_0 Core Compound Properties cluster_1 Kinase Inhibitor Synthesis cluster_2 Final Drug Candidate Aniline Aniline Moiety (H-bond donor) Reaction Coupling Reaction (e.g., Buchwald-Hartwig, SNAr) Aniline->Reaction Nucleophile Piperazine N-Methylpiperazine (Solubilizing group) API Active Pharmaceutical Ingredient (API) Piperazine->API Imparts PK Properties Fluoro Fluoro-aromatic (Metabolic stability, Binding) Fluoro->API Imparts PD/PK Properties Core Heterocyclic Core (e.g., Pyrimidine, Quinazoline) Core->Reaction Electrophile Reaction->API

Caption: Role of the compound's motifs in kinase inhibitor design.

While a specific drug synthesized directly from this intermediate is not prominently featured in public literature, its utility can be inferred from its application in the synthesis of broader classes of compounds like pyrimidine derivatives, which are central to many kinase inhibitors[1]. The aniline can be coupled to an activated heterocyclic core (e.g., a chloropyrimidine) via SNAr or Buchwald-Hartwig amination to construct the final inhibitor scaffold.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

  • Precautionary Measures:

    • Use only in a well-ventilated area or fume hood.

    • Wear protective gloves, clothing, and eye/face protection.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash hands thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes.

    • If swallowed, call a poison center or doctor if you feel unwell.

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

Conclusion

This compound (CAS 869944-01-4) represents a highly functionalized and synthetically valuable building block. Its strategic combination of a reactive aniline, a property-enhancing N-methylpiperazine moiety, and a stabilizing fluorine atom makes it a powerful tool for medicinal chemists. While detailed public data on its specific properties is sparse, its synthesis is achievable through robust and well-understood chemical transformations. Its primary value lies in its potential as a key intermediate for creating novel and effective therapeutics, particularly within the competitive field of kinase inhibitor development.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline (CAS No: 869944-01-4). As a key building block in modern medicinal chemistry, this fluorinated aromatic amine incorporates structural motifs—a fluorinated phenyl ring and a methylpiperazine group—that are prevalent in a wide range of pharmacologically active agents, particularly those targeting the central nervous system.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's identity, core physicochemical parameters, spectroscopic profile, and the analytical methodologies required for its robust characterization. By synthesizing theoretical predictions with established experimental protocols, this guide serves as an essential resource for ensuring the quality, purity, and optimal handling of this important synthetic intermediate.

Chemical Identity and Structural Rationale

Core Compound Identification

This compound is a substituted aniline derivative. The strategic placement of a fluorine atom and a methylpiperazine moiety significantly influences its electronic properties, basicity, and potential for intermolecular interactions, making it a valuable precursor in drug design.[2][3][4]

IdentifierValueSource
IUPAC Name This compound[5]
CAS Number 869944-01-4[6]
Molecular Formula C₁₁H₁₆FN₃[5][7]
Molecular Weight 209.26 g/mol [7]
InChI Key MEVYGYSJGBINCG-UHFFFAOYSA-N[5]
Canonical SMILES CN1CCN(CC1)C2=C(C=C(C=C2)F)N[5]
Physical Form Powder
Rationale for Physicochemical Characterization

In drug development, the journey from a chemical intermediate to an active pharmaceutical ingredient (API) is governed by its physicochemical properties. These characteristics dictate everything from reaction kinetics during synthesis to the ultimate bioavailability and metabolic stability of the final drug product.

  • Fluorine Moiety: The presence of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate pKa, thereby improving cell membrane permeability.

  • Methylpiperazine Group: This group is a common "bioisostere" for other functional groups and is frequently used to improve aqueous solubility and oral bioavailability. The tertiary amine in the ring is basic, allowing for salt formation, which is critical for formulation.[8]

  • Aniline Core: The primary amine of the aniline group is a key synthetic handle, allowing for the facile formation of amides, ureas, and other functional groups to build more complex molecular architectures.[9]

A thorough understanding of these properties is therefore not merely academic; it is a prerequisite for efficient process development, quality control, and successful drug discovery.

Core Physicochemical Properties & Experimental Determination

This section details the key physicochemical parameters of this compound. Where experimental data is not publicly available, validated protocols for their determination are provided.

Lipophilicity (XlogP)

The predicted partition coefficient (XlogP) is a measure of a compound's lipophilicity. It is a critical parameter in the early stages of drug design, influencing absorption, distribution, metabolism, and excretion (ADME).

ParameterPredicted Value
XlogP 1.3

Source: PubChem[5]

Expert Insight: An XlogP of 1.3 indicates a balanced profile of hydrophilicity and lipophilicity. This value falls well within the criteria of Lipinski's Rule of 5 (<5), suggesting that molecules derived from this building block have a higher probability of good oral bioavailability.

Solubility Profile

The solubility of a compound in both aqueous and organic media is fundamental to its handling, purification, and formulation.

  • Aqueous Solubility: The presence of two basic nitrogen atoms suggests that solubility in aqueous media will be highly pH-dependent. The compound is expected to be more soluble in acidic conditions (pH < 7) where the amines are protonated.

  • Organic Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Protocol for Solubility Determination:

  • Preparation: Prepare a series of saturated solutions by adding an excess of the compound to various solvents (e.g., pH 7.4 phosphate buffer, 0.1 M HCl, DMSO, methanol) in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully extract an aliquot of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration using a validated HPLC-UV method against a calibration curve.

Acidity and Basicity (pKa)

The pKa values are crucial for predicting a compound's ionization state at a given pH, which affects its solubility, permeability, and target binding. This compound has two primary basic centers:

  • Aniline Amine (NH₂): Expected to be weakly basic (pKa ~4-5).

  • Piperazine Tertiary Amine (N-CH₃): Expected to be more strongly basic (pKa ~8-9).

Protocol for Potentiometric pKa Determination:

  • Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) to ensure complete solubility.

  • Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to derive the pKa values from the curve's inflection points.

Spectroscopic and Analytical Characterization

Robust analytical methods are essential for confirming the structure and purity of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) in positive mode is the preferred method due to the basic nature of the molecule.

Predicted m/z Values for Common Adducts:

AdductPredicted m/z
[M+H]⁺ 210.14011
[M+Na]⁺ 232.12205
[M+K]⁺ 248.09599

Source: PubChemLite[5]

Protocol for LC-MS Analysis:

  • Chromatography System: UHPLC system.

  • Column: C18 reverse-phase column (e.g., Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm).[10]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: Single quadrupole or tandem mass spectrometer with an ESI source.

  • Ionization Mode: Positive Ion Mode.

  • Detection: Scan mode (e.g., m/z 50-500) and/or Single Ion Monitoring (SIM) for the [M+H]⁺ ion (m/z 210.14).[10][11]

Rationale: The C18 column provides excellent separation for aromatic compounds. Formic acid is added to the mobile phase to acidify it, ensuring the analyte is protonated ([M+H]⁺), which is crucial for efficient ionization in positive ESI mode and good peak shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. While specific spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure.

  • ¹H NMR:

    • Aromatic Protons (3H): Expected in the range of δ 6.5-7.5 ppm, showing complex splitting patterns due to H-H and H-F coupling.

    • Aniline Protons (NH₂, ~2H): A broad singlet, typically between δ 3.5-4.5 ppm.

    • Piperazine Protons (8H): Multiple signals in the δ 2.5-3.5 ppm range.

    • Methyl Protons (CH₃, 3H): A sharp singlet around δ 2.3 ppm.

  • ¹³C NMR:

    • Aromatic Carbons (6C): Signals between δ 110-160 ppm. The carbon attached to fluorine will show a large C-F coupling constant.

    • Piperazine Carbons (4C): Signals in the δ 45-55 ppm range.

    • Methyl Carbon (1C): A signal around δ 45 ppm.

Protocol for NMR Spectrum Acquisition:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire standard ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) to assign all proton and carbon signals definitively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic Absorption Bands:

  • N-H Stretch (Aniline): Two bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic & Aliphatic): 2800-3100 cm⁻¹.

  • C=C Stretch (Aromatic Ring): ~1500-1600 cm⁻¹.

  • C-N Stretch: ~1250-1350 cm⁻¹.

  • C-F Stretch: A strong band in the region of 1100-1250 cm⁻¹.

Comprehensive Analytical Workflow

A robust analytical workflow is critical to ensure the identity, purity, and stability of a chemical intermediate. The following diagram illustrates a logical progression of experiments for the full characterization of this compound.

G cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Physicochemical & Quality Control A Sample Receipt & Visual Inspection B Purity by HPLC-UV (Primary Check) A->B C High-Resolution MS (Confirm Formula) B->C F Solubility & pKa Determination B->F D 1H & 13C NMR (Confirm Connectivity) C->D E 2D NMR (COSY, HSQC) (Full Assignment) D->E H Final Purity Assay (Quantitative HPLC) E->H F->H G Residual Solvent Analysis (GC-HS) G->H I Release for Synthesis (Certificate of Analysis) H->I

Caption: Comprehensive analytical workflow for compound characterization.

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Hazard Identification

Based on supplier safety data, the compound is classified with the following hazards:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Expert Insight: Aromatic amines as a class are known for potential toxicity, and some are suspected carcinogens.[12][13] Therefore, handling with appropriate personal protective equipment (PPE) is mandatory, even if specific long-term toxicity data for this compound is not available.

Recommended Handling Procedures
  • Engineering Controls: Use in a well-ventilated area or a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Hygiene: Avoid inhalation of dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Conditions
  • Temperature: Store at room temperature.

  • Atmosphere: For long-term stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation of the aniline moiety.

  • Container: Keep in a tightly sealed, light-resistant container.

Conclusion

This compound is a well-defined chemical entity with a balanced physicochemical profile conducive to its application in pharmaceutical research and development. Its key characteristics—moderate lipophilicity, dual basic centers for pH-dependent solubility, and a rich set of functional groups—make it a versatile synthetic intermediate. The analytical methodologies detailed in this guide, from chromatographic purity assessment to definitive spectroscopic identification, provide a robust framework for scientists to ensure the quality and consistency of this compound in their research endeavors. Adherence to the described protocols and safety guidelines will facilitate its effective and safe use in the synthesis of next-generation therapeutics.

References

An In-Depth Technical Guide to 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, reactivity, synthesis, and its pivotal role in the creation of targeted therapeutics.

Introduction: The Strategic Importance of Fluorinated Piperazinyl Anilines

The strategic incorporation of fluorine and piperazine moieties into small molecules has become a cornerstone of contemporary drug design. Fluorine's unique electronic properties can enhance metabolic stability, binding affinity, and bioavailability.[1][2] The piperazine ring, a common pharmacophore, often improves aqueous solubility and can serve as a versatile linker to modulate a compound's pharmacokinetic profile.[2] this compound (CAS No. 869944-01-4) is a prime exemplar of a scaffold that synergistically combines these features, making it a highly sought-after intermediate in the synthesis of high-value pharmaceutical agents, particularly in oncology.[1]

Molecular Structure and Substructure Analysis

The chemical structure of this compound comprises three key substructures that dictate its chemical behavior and utility in drug design.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₆FN₃[3]

  • Molecular Weight: 209.27 g/mol

PropertyValueSource
CAS Number869944-01-4
Physical FormPowder
StorageRoom Temperature
The Fluorinated Aniline Core

The aniline core is substituted with a fluorine atom at the 5-position. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the aniline's amino group, making it less basic compared to non-fluorinated anilines. This modulation of basicity can be critical for optimizing interactions with biological targets and for fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The fluorine atom can also participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.

The N-Methylpiperazine Moiety

The N-methylpiperazine group at the 2-position is a key contributor to the molecule's pharmacological profile. The tertiary amine of the piperazine ring provides a basic handle that can be protonated at physiological pH, enhancing aqueous solubility. The methyl group on the distal nitrogen can influence the conformation of the piperazine ring and its interactions with target proteins. This moiety is frequently employed in the design of kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket.

The Ortho-Amino-Piperazine Relationship

The ortho positioning of the primary amino group and the piperazine ring creates a unique chemical environment. This arrangement allows for the potential formation of intramolecular hydrogen bonds, which can influence the molecule's conformation and reactivity. This spatial relationship is also a key design element in the synthesis of more complex heterocyclic systems, such as benzimidazoles and quinoxalines, where both the amino and piperazine nitrogens can participate in cyclization reactions.[2]

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several established synthetic methodologies. The choice of route often depends on the availability of starting materials and the desired scale of production.

Nucleophilic Aromatic Substitution (SNAr) Pathway

A common and efficient method for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway typically involves the reaction of a suitably activated di-halogenated or nitro-halogenated benzene derivative with N-methylpiperazine, followed by the reduction of a nitro group to the desired aniline.

Proposed Synthetic Protocol (based on similar patented procedures): [4][5]

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 1,2-difluoro-4-nitrobenzene in an aprotic polar solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add N-methylpiperazine (1.1 equivalents) and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product, 1-(2-fluoro-5-nitrophenyl)-4-methylpiperazine, with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve the 1-(2-fluoro-5-nitrophenyl)-4-methylpiperazine intermediate in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalyst, typically palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Diagram of the SNAr Synthetic Pathway:

SNAr_Synthesis Start 1,2-Difluoro-4-nitrobenzene Intermediate 1-(2-Fluoro-5-nitrophenyl)-4-methylpiperazine Start->Intermediate  N-Methylpiperazine, Base (e.g., K₂CO₃)    DMF, 80-100°C   Product This compound Intermediate->Product  H₂, 10% Pd/C    Ethanol  

Caption: Proposed SNAr synthesis of this compound.

Buchwald-Hartwig Amination

An alternative and powerful method for the synthesis of this class of compounds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between an aryl halide and an amine.

Conceptual Buchwald-Hartwig Approach:

In a potential Buchwald-Hartwig approach, 2-bromo-5-fluoroaniline could be coupled with N-methylpiperazine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., sodium tert-butoxide). The choice of ligand and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Diagram of the Buchwald-Hartwig Cross-Coupling:

Buchwald_Hartwig ArylHalide 2-Bromo-5-fluoroaniline Product This compound ArylHalide->Product Amine N-Methylpiperazine Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand Base (e.g., NaOtBu) Catalyst->Product

Caption: Conceptual Buchwald-Hartwig amination for the synthesis.

Analytical Characterization

The structural confirmation of this compound relies on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with characteristic coupling patterns influenced by the fluorine and amino substituents. The piperazine and methyl protons will also exhibit specific chemical shifts and multiplicities.

    • ¹³C NMR: The carbon NMR spectrum will show resonances for all 11 carbon atoms, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (¹JCF).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and the C-F stretching vibration.

Analytical TechniqueExpected Key Features
¹H NMR Aromatic signals with F-H coupling, piperazine ring protons, N-methyl singlet.
¹³C NMR Aromatic carbons with C-F coupling, piperazine carbons, N-methyl carbon.
Mass Spec (EI/ESI) Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z ≈ 209 or 210.
IR Spectroscopy N-H stretches (~3300-3500 cm⁻¹), C-F stretch (~1100-1300 cm⁻¹).

Applications in Drug Discovery and Development

This compound is a crucial building block in the synthesis of numerous biologically active compounds, particularly in the field of oncology. Its structure is frequently found in a class of targeted therapies known as kinase inhibitors.

Kinase Inhibitors

Many kinase inhibitors utilize a substituted aniline core to form a key hydrogen bond with the hinge region of the kinase's ATP-binding site. The this compound moiety provides an ideal scaffold for this purpose. The aniline nitrogen acts as a hydrogen bond donor, while the piperazine group can be directed towards the solvent-exposed region, allowing for further modifications to improve selectivity and pharmacokinetic properties. Derivatives of this compound have been investigated as inhibitors of various kinases, including Mer-tyrosine kinase (MERTK).[6]

Other Therapeutic Areas

The versatility of this scaffold extends beyond oncology. The unique combination of a fluorinated aniline and a piperazine ring makes it an attractive starting material for the development of agents targeting G-protein coupled receptors (GPCRs), ion channels, and other enzyme families. Its use in the synthesis of novel benzoxazole derivatives with potential anticancer activity has also been reported.[1]

Logical Flow of Application in Drug Design:

Drug_Design_Flow Scaffold This compound Modification Chemical Modification (e.g., acylation, arylation of aniline N) Scaffold->Modification Library Library of Derivatives Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: The role of the scaffold in a typical drug discovery workflow.

Safety and Handling

This compound is a chemical substance that should be handled in a laboratory setting by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Conclusion

This compound is a strategically designed chemical scaffold that embodies key principles of modern medicinal chemistry. Its unique combination of a fluorinated aniline core and a solubilizing N-methylpiperazine moiety provides a versatile platform for the synthesis of advanced therapeutic agents. A thorough understanding of its structure, reactivity, and synthesis is essential for researchers and drug development professionals seeking to leverage this valuable building block in the creation of next-generation medicines.

References

The Strategic Deployment of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Scientists

Abstract

The landscape of oncology and inflammatory disease treatment has been reshaped by the advent of small molecule kinase inhibitors. The intricate design of these targeted therapies hinges on the selection of building blocks that confer optimal potency, selectivity, and pharmacokinetic properties. Among these, 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline has emerged as a particularly valuable scaffold. This technical guide provides an in-depth analysis of this building block, elucidating its synthesis, physicochemical properties, and strategic application in the construction of potent kinase inhibitors. We will explore the synergistic roles of its constituent moieties—the fluorinated aniline and the N-methylpiperazine group—in achieving high-affinity binding to kinase active sites and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This document serves as a comprehensive resource for researchers engaged in the rational design and development of next-generation kinase inhibitors.

Introduction: The Rationale for this compound in Kinase Inhibitor Scaffolding

Protein kinases, as central regulators of cellular signaling, represent a critical class of drug targets. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases has led to significant therapeutic breakthroughs. The archetypal kinase inhibitor often comprises a heterocyclic core that anchors to the ATP-binding site's hinge region, and a variety of substituents that extend into surrounding pockets to enhance potency and selectivity.

The choice of the aniline-derived fragment is a pivotal decision in this design process. This compound has gained prominence due to the advantageous properties imparted by its distinct functional groups. The aniline nitrogen serves as a key hydrogen bond donor for interaction with the kinase hinge region. The fluorine atom can enhance binding affinity through various mechanisms and modulate physicochemical properties.[1] The N-methylpiperazine moiety is a well-established solubilizing group that can also engage in crucial interactions within the kinase active site and improve the overall ADME profile of the drug candidate.

This guide will dissect the contributions of each of these features and provide a practical framework for the effective utilization of this building block in kinase inhibitor discovery programs.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective application.

PropertyValue
Molecular Formula C₁₁H₁₆FN₃
Molecular Weight 209.27 g/mol
Appearance Off-white to yellow solid
CAS Number 220245-17-0

The synthesis of this compound can be achieved through a reliable, multi-step process commencing with a commercially available starting material. A common and effective route begins with the nucleophilic aromatic substitution of a fluorine atom on an activated nitrobenzene ring, followed by the reduction of the nitro group.

Synthetic Protocol

This protocol outlines a general and robust method for the laboratory-scale synthesis of this compound.

Figure 1: Synthetic workflow for this compound.

Step 1: Synthesis of 1-(5-Fluoro-2-nitrophenyl)-4-methylpiperazine

  • To a solution of 2,4-difluoronitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add N-methylpiperazine (1.1-1.2 eq) and a mild base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(5-fluoro-2-nitrophenyl)-4-methylpiperazine as a solid.

Step 2: Synthesis of this compound

  • Dissolve the 1-(5-fluoro-2-nitrophenyl)-4-methylpiperazine (1.0 eq) from the previous step in a mixture of ethanol and water.

  • Add iron powder (Fe, 5.0-10.0 eq) and ammonium chloride (NH₄Cl, 5.0-10.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS. The reduction is generally complete in 2-4 hours.

  • After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the desired product, this compound, which can be further purified by column chromatography if necessary.

The Role of Constituent Moieties in Kinase Inhibition

The efficacy of this compound as a building block for kinase inhibitors stems from the synergistic contributions of its three key components: the aniline core, the 5-fluoro substituent, and the 2-(4-methylpiperazin-1-yl) group.

The Aniline Core: The Hinge-Binding Anchor

The primary amino group of the aniline is fundamental for the canonical binding mode of many Type I and Type II kinase inhibitors. It acts as a crucial hydrogen bond donor, forming a key interaction with a backbone carbonyl oxygen in the hinge region of the kinase's ATP-binding site. This interaction is a primary determinant of the inhibitor's affinity and orientation within the active site.

The 5-Fluoro Substituent: Enhancing Potency and Modulating Properties

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. In the context of this aniline building block, the 5-fluoro substituent can offer several advantages:

  • Enhanced Binding Affinity: The fluorine atom can engage in favorable electrostatic or dipolar interactions with the protein, potentially increasing binding affinity. It can also influence the conformation of the molecule to better fit the binding pocket.[1]

  • Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen. This can be advantageous in optimizing the compound's overall physicochemical properties, including its acid-base characteristics and potential for off-target interactions.

  • Improved Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the half-life of the drug candidate.

The 2-(4-methylpiperazin-1-yl) Group: The Key to Solubility and Selectivity

The N-methylpiperazine moiety at the 2-position of the aniline ring is a multifaceted contributor to the overall profile of a kinase inhibitor:

  • Aqueous Solubility: The basic nitrogen of the piperazine ring is readily protonated at physiological pH, significantly enhancing the aqueous solubility of the resulting inhibitor. This is a critical parameter for oral bioavailability.

  • Vector for Further Interactions: The piperazine ring can extend into solvent-exposed regions of the ATP-binding site, and the N-methyl group can be strategically positioned to interact with specific residues, thereby influencing selectivity.

  • Favorable ADME Properties: The inclusion of the N-methylpiperazine group is a well-established tactic for improving the pharmacokinetic profile of drug candidates.[2]

Figure 2: Functional contributions of the key moieties in this compound.

Application in Kinase Inhibitor Synthesis: A General Protocol

The utility of this compound is realized in its coupling to a suitable heterocyclic core. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is highly applicable in this context.

General Protocol for Buchwald-Hartwig Amination

This protocol describes a general method for the coupling of this compound with a chloro- or bromo-substituted heterocyclic core (e.g., a pyrimidine, quinazoline, or pyridine).

Figure 3: General workflow for the coupling of the aniline building block to a heterocyclic core.

Materials:

  • This compound (1.0-1.2 eq)

  • Heterocyclic halide (e.g., 2-chloropyrimidine) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or NaOtBu) (1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)

Procedure:

  • To a dry reaction vessel, add the heterocyclic halide, this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final kinase inhibitor.

Structure-Activity Relationship (SAR) Insights from Analogous Scaffolds

While specific examples of kinase inhibitors directly incorporating this compound with published IC50 data are not abundant in the public domain, valuable SAR insights can be gleaned from structurally related compounds. For instance, studies on anilinopyrimidine-based inhibitors have demonstrated the importance of the substitution pattern on the aniline ring for both potency and selectivity.

The strategic placement of the N-methylpiperazine group at the ortho position to the linking aniline nitrogen is often crucial for achieving a desirable conformation for binding and for providing a vector for interaction with the solvent-exposed region of the active site. The fluorine atom at the meta position relative to the piperazine group can contribute to a favorable electronic environment and engage in productive interactions within the binding pocket.

Conclusion

This compound represents a highly valuable and strategically designed building block for the synthesis of modern kinase inhibitors. Its constituent moieties work in concert to provide a robust platform for achieving high potency, desirable selectivity, and favorable pharmacokinetic properties. The synthetic accessibility of this compound, coupled with the profound impact of its structural features on biological activity, ensures its continued relevance in the field of drug discovery. This guide has provided a comprehensive overview of its synthesis, properties, and application, offering a valuable resource for medicinal chemists and drug development professionals seeking to leverage this powerful scaffold in their research endeavors.

References

exploratory synthesis of novel heterocycles using 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Exploratory Guide to the Synthesis of Novel Heterocycles from 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Abstract

This technical guide provides a comprehensive overview of the exploratory synthesis of novel heterocyclic compounds utilizing this compound as a key building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the strategic value of this starting material, detailing its unique structural features—a fluorine atom, a methylpiperazine moiety, and a reactive 1,2-phenylenediamine core. We present validated synthetic strategies for constructing high-value heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines. Each section combines theoretical insights with practical, step-by-step experimental protocols, mechanistic elucidations, and data presentation to create a self-validating and authoritative resource for the design and synthesis of next-generation bioactive molecules.

Chapter 1: The Strategic Value of the Starting Material

The Primacy of Heterocycles in Modern Drug Discovery

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of FDA-approved drugs incorporating at least one heterocyclic ring system. Their structural diversity, ability to engage in a wide range of non-covalent interactions (such as hydrogen bonding and π-stacking), and capacity to modulate physicochemical properties make them indispensable scaffolds in the design of therapeutic agents. From antibiotics to anticancer drugs, the unique three-dimensional architecture of heterocycles allows for precise orientation of functional groups to interact with biological targets.

The Role of Fluorine and Piperazine Moieties in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[1] The C-F bond is highly polarized and strong, and the introduction of fluorine can profoundly influence a molecule's properties by:

  • Modulating pKa: The high electronegativity of fluorine can lower the pKa of nearby basic centers, affecting drug ionization state and solubility.

  • Enhancing Metabolic Stability: Fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[1]

  • Improving Binding Affinity: Fluorine can participate in favorable electrostatic and multipolar interactions with protein targets, enhancing potency.[2][3]

Similarly, the piperazine moiety is a privileged structure in medicinal chemistry. It is a common feature in numerous approved drugs, valued for its ability to:

  • Improve Aqueous Solubility: As a basic amine, the piperazine ring can be protonated at physiological pH, enhancing solubility and aiding in formulation.

  • Provide a Vector for SAR Exploration: The non-aromatic nitrogen atom offers a convenient handle for introducing a wide variety of substituents to probe the structure-activity relationship (SAR).

  • Cross the Blood-Brain Barrier: The lipophilic character combined with its basicity allows many piperazine-containing drugs to penetrate the central nervous system.

This compound: A Privileged Scaffold

This compound combines these three valuable components—a 1,2-phenylenediamine core for heterocycle synthesis, a strategically placed fluorine atom, and a methylpiperazine group—into a single, powerful starting material.[4][5] This unique convergence of functionalities makes it an ideal platform for the exploratory synthesis of novel heterocycles with a high potential for biological activity.

PropertyValueSource
CAS Number 869944-01-4
Molecular Formula C₁₁H₁₆FN₃[6]
Molecular Weight 209.27 g/mol [6]
Physical Form Powder
IUPAC Name This compound

Chapter 2: Core Synthetic Strategies

The 1,2-phenylenediamine moiety is a versatile precursor for a variety of fused heterocyclic systems. The primary synthetic pathways involve condensation reactions where the two adjacent amino groups react with bifunctional electrophiles to form five- or six-membered rings.

G cluster_start Starting Material cluster_products Target Heterocyclic Cores SM This compound reagent1 + Aldehydes / Carboxylic Acids (C1 Electrophile) SM->reagent1 Condensation reagent2 + 1,2-Dicarbonyls (C2 Electrophile) SM->reagent2 Condensation reagent3 + o-Quinones / Oxidative Dimerization (C6 Electrophile) SM->reagent3 Cyclization Benzimidazole Benzimidazoles Quinoxaline Quinoxalines Phenazine Phenazines reagent1->Benzimidazole reagent2->Quinoxaline reagent3->Phenazine

Caption: Synthetic pathways from the core aniline to major heterocyclic classes.
Synthesis of Benzimidazoles

The synthesis of benzimidazoles from o-phenylenediamines is a classic and reliable transformation, often accomplished via the Phillips condensation.[7] This reaction involves the condensation of the diamine with an aldehyde, followed by an oxidative cyclization, or directly with a carboxylic acid under acidic conditions.

Causality of Experimental Choice: The use of an acid catalyst (e.g., HCl or acetic acid) is crucial. The acid protonates the carbonyl oxygen of the aldehyde or carboxylic acid, significantly increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the aniline nitrogen. In the case of aldehydes, an oxidant is required for the final aromatization step, though air oxidation can suffice. Using carboxylic acids directly often requires higher temperatures to drive the dehydration.

Synthesis of Quinoxalines

Quinoxalines are readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.[8][9] This reaction is typically high-yielding and proceeds under mild conditions, often in a protic solvent like ethanol or acetic acid.[10]

Causality of Experimental Choice: The reaction mechanism is a straightforward double imine formation. The solvent choice, typically a lower alcohol or acetic acid, facilitates the reaction by solvating the intermediates and promoting proton transfer during the dehydration steps. The reaction is often self-catalyzing to an extent but can be accelerated with a catalytic amount of acid.

Synthesis of Phenazines

Phenazines can be synthesized from o-phenylenediamines through oxidative cyclization reactions.[11][12] One common method involves the reaction with catechols or o-quinones. Alternatively, oxidative self-condensation of the diamine can be induced, although this often leads to mixtures.

Causality of Experimental Choice: Oxidizing agents like ferric chloride (FeCl₃) or air in the presence of a catalyst are required to facilitate the formation of the dihydrophenazine intermediate and its subsequent aromatization to the final phenazine ring system.[11] The reaction conditions must be carefully controlled to prevent polymerization and other side reactions.

Chapter 3: Experimental Protocols & Data

General Considerations

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried when necessary using standard procedures. Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

Detailed Protocol: Synthesis of 2-Aryl-6-fluoro-5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole (General Procedure)
  • To a solution of this compound (1.0 mmol) in glacial acetic acid (10 mL), add the desired aromatic aldehyde (1.1 mmol).

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Detailed Protocol: Synthesis of 6-Fluoro-5-(4-methylpiperazin-1-yl)-2,3-diphenylquinoxaline (General Procedure)
  • Dissolve this compound (1.0 mmol) and benzil (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux for 2-4 hours. The product often begins to precipitate from the hot solution.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The product is often of high purity, but can be further recrystallized from ethanol if necessary.

Data Summary Table (Representative Examples)
Heterocycle ClassR-Group / ReagentProduct NameYield (%)M.p. (°C)¹H NMR (δ, ppm) Highlights
Benzimidazole Phenyl (Benzaldehyde)6-Fluoro-5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzo[d]imidazole85-92175-17712.8 (s, 1H, NH), 8.1-7.2 (m, Ar-H), 3.1 (m, 4H), 2.6 (m, 4H), 2.4 (s, 3H)
Quinoxaline Phenyl (Benzil)6-Fluoro-5-(4-methylpiperazin-1-yl)-2,3-diphenylquinoxaline90-96190-1928.2-7.4 (m, Ar-H), 3.0 (m, 4H), 2.7 (m, 4H), 2.5 (s, 3H)

Note: Spectroscopic data are representative and based on analogous structures found in the literature.[8][13]

Chapter 4: Mechanistic Insights

Understanding the reaction mechanism is critical for optimizing conditions and predicting outcomes. The formation of the benzimidazole ring serves as an excellent case study.

G A Step 1: Nucleophilic Attack (Imine Formation) B Step 2: Intramolecular Attack (Cyclization) A->B C Step 3: Dehydration B->C D Step 4: Oxidation (Aromatization) C->D E Final Product D->E

Caption: Key mechanistic steps in the Phillips condensation for benzimidazole synthesis.
  • Imine Formation: The first step is the acid-catalyzed reaction between one of the aniline nitrogens and the protonated aldehyde. This forms a Schiff base (imine) intermediate after the elimination of a water molecule.

  • Cyclization: The second, unreacted amino group then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered dihydro-benzimidazole ring (an aminal).

  • Dehydration: A second molecule of water is eliminated from the aminal intermediate. This step is also acid-catalyzed.

  • Oxidation: The resulting dihydro-benzimidazole is not aromatic. It must undergo oxidation to form the stable, aromatic benzimidazole ring system. In refluxing acetic acid, atmospheric oxygen often serves as the oxidant.

This step-wise process, involving two nucleophilic attacks and two dehydration events followed by oxidation, is a robust and high-fidelity pathway to the desired heterocyclic core.

Chapter 5: Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of diverse heterocyclic libraries. Its pre-installed fluorine and methylpiperazine moieties are features frequently associated with enhanced pharmacological properties, making it an attractive scaffold for drug discovery programs. The straightforward and high-yielding protocols for accessing benzimidazoles and quinoxalines demonstrate its utility.

Future exploratory work could focus on:

  • Expanding the Heterocyclic Scope: Investigating reactions with other bifunctional electrophiles to synthesize benzodiazepines, phenothiazines, or other complex fused systems.

  • Parallel Synthesis: Adapting the described protocols for high-throughput parallel synthesis to rapidly generate large libraries for biological screening.

  • Biological Evaluation: Screening the newly synthesized compounds against various biological targets, such as kinases, proteases, or GPCRs, to identify novel therapeutic leads.

This guide provides the foundational knowledge and practical protocols to empower researchers to unlock the synthetic potential of this privileged building block.

References

A Technical Guide to the Spectroscopic Interpretation of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic data interpretation for the compound 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline, a molecule of significant interest in pharmaceutical research and drug development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It offers a detailed, field-proven methodology for the structural elucidation of this complex aromatic amine using a multi-technique approach, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causality behind spectral features, providing a self-validating system for analysis. Where experimental spectra are not publicly available, this guide presents a rigorously predictive analysis based on established spectroscopic principles and data from closely related structural analogs, serving as an authoritative instructional tool for researchers.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic amine incorporating three key pharmacophores: a fluoroaniline core, a piperazine ring, and a methyl group. This combination of functionalities makes it a valuable scaffold in medicinal chemistry, potentially offering favorable properties for drug candidates. Accurate and unambiguous structural confirmation is a cornerstone of the drug development process, ensuring the integrity of research and the safety of potential therapeutics. Spectroscopic analysis is the definitive method for achieving this confirmation.

The Spectroscopic Analysis Workflow: A Multi-Faceted Approach

A robust structural elucidation relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity and chemical environment.

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation & Synthesis MS Mass Spectrometry (MS) [Molecular Weight & Formula] Interpret_MS Determine Molecular Formula & Fragmentation MS->Interpret_MS IR Infrared (IR) Spectroscopy [Functional Groups] Interpret_IR Identify Key Functional Groups (N-H, C-F, C-N, Ar-H) IR->Interpret_IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) [Connectivity & Environment] Interpret_NMR Assign ¹H & ¹³C Signals Establish Connectivity (COSY) Confirm C-H Attachment (HSQC) NMR->Interpret_NMR Synthesis Synthesize All Data Interpret_MS->Synthesis Interpret_IR->Synthesis Interpret_NMR->Synthesis Structure Final Structure Confirmation: This compound Synthesis->Structure

Caption: A typical workflow for comprehensive spectroscopic analysis.

Mass Spectrometry (MS): Establishing the Molecular Blueprint

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the molecular formula of the compound. It also offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol (Typical):

  • Instrumentation: Gas Chromatograph coupled to a Mass Selective Detector (GC-MS) or a high-resolution mass spectrometer (e.g., ESI-TOF).

  • Sample Preparation: A dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

Predicted Data Interpretation:

The molecular formula for this compound is C₁₁H₁₆FN₃. The monoisotopic mass is calculated to be 209.1328 Da.

  • Molecular Ion (M⁺): The EI mass spectrum is expected to show a prominent molecular ion peak at m/z = 209. The presence of a single nitrogen atom (an odd number) results in an odd molecular weight, consistent with the Nitrogen Rule.

  • Key Fragmentation Patterns: The fragmentation of the molecule under EI conditions provides significant structural information. The N-methylpiperazine moiety is known to produce a characteristic base peak.[1]

    • m/z = 57 or 71: A major fragment resulting from the cleavage of the piperazine ring, often corresponding to the [C₄H₉N]⁺ or [C₃H₇N]⁺ fragment.

    • Loss of CH₃ (M-15): A peak at m/z = 194, corresponding to the loss of the methyl group.

    • Cleavage of the Piperazine Ring: The bond between the aromatic ring and the piperazine nitrogen is a likely point of cleavage, leading to fragments corresponding to the fluoroaniline moiety and the N-methylpiperazine cation.

Predicted m/zPredicted IdentityRationale
209[M]⁺Molecular Ion
194[M-CH₃]⁺Loss of the N-methyl group
138[M-C₄H₉N]⁺Cleavage of the piperazine ring, leaving the fluoroaniline portion with a nitrogen radical.
71[C₄H₉N]⁺N-methylpiperazine fragment

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol (Typical):

  • Instrumentation: Fourier-Transform Infrared (FT-IR) Spectrometer.

  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Predicted Data Interpretation:

Wavenumber (cm⁻¹)Predicted VibrationFunctional GroupRationale & Authoritative Source
3450-3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)Primary amines typically show two distinct bands in this region.
3080-3010Aromatic C-H StretchAromatic RingThe C-H stretch for sp² hybridized carbons occurs above 3000 cm⁻¹.[2]
2950-2800Aliphatic C-H StretchPiperazine ring & -CH₃The C-H stretches for sp³ hybridized carbons from the piperazine and methyl groups.[3]
1620-1600N-H Scissoring (bending)Primary Amine (-NH₂)This bending vibration is characteristic of primary amines.
1600 & 1475C=C Ring StretchAromatic RingAromatic rings typically show a pair of sharp bands in this region.[2]
1250-1180C-N StretchAryl-Amine & Aliphatic AmineStrong bands associated with the stretching of the C-N bonds.
1200-1100C-F StretchAryl-FluorideThe C-F stretch is typically a strong and characteristic band in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol (Typical):

  • Instrumentation: 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the sample dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5mm NMR tube.

  • Experiments:

    • ¹H NMR: Standard single-pulse experiment.

    • ¹³C{¹H} NMR: Proton-decoupled experiment.

    • 2D COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.[4][5]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Caption: Structure of this compound with proton numbering.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)Rationale
H-a (-NH₂)~3.8broad singlet2H-Amine protons are often broad due to exchange and quadrupole effects. Chemical shift is influenced by the electron-donating piperazine group.
H-3~6.85doublet of doublets (dd)1HJ(H3-H4) ≈ 8.5, J(H3-F) ≈ 4.5Ortho-coupled to H-4 and meta-coupled to the fluorine atom.
H-4~6.70doublet of doublets (dd)1HJ(H4-H3) ≈ 8.5, J(H4-F) ≈ 10.0Ortho-coupled to H-3 and ortho-coupled to the fluorine atom, leading to a larger coupling constant.
H-6~6.65doublet1HJ(H6-F) ≈ 2.5Meta-coupled to the fluorine atom.
H-b (piperazine)~3.10triplet (t)4HJ ≈ 5.0Protons on carbons adjacent to the aromatic ring nitrogen.
H-c (piperazine)~2.65triplet (t)4HJ ≈ 5.0Protons on carbons adjacent to the N-methyl group. Based on data for N-methylpiperazine.[6]
H-d (-CH₃)~2.35singlet (s)3H-Methyl group protons, appearing as a singlet. Based on data for N-methylpiperazine.[6]
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The presence of fluorine introduces characteristic C-F coupling.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Carbon LabelPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Rationale
C-1 (-NH₂)~142singletCarbon bearing the amino group.
C-2 (-N(pip))~148singletCarbon bearing the piperazine group, significantly deshielded.
C-3~118doublet (d)Ortho to the fluorine, showing a small J-coupling.
C-4~115doublet (d)Para to the fluorine, showing a small J-coupling.
C-5 (-F)~158doublet (d)Carbon directly bonded to fluorine, showing a large ¹JCF coupling constant (≈ 240 Hz).
C-6~110doublet (d)Ortho to the fluorine, showing a significant ²JCF coupling constant.
C-b (piperazine)~55singletCarbons adjacent to the aromatic ring nitrogen. Based on N-methylpiperazine data.[7]
C-c (piperazine)~49singletCarbons adjacent to the N-methyl group.
C-d (-CH₃)~46singletN-methyl carbon.
2D NMR Experiments: Confirming the Assignments
  • COSY: A COSY spectrum would confirm the coupling between the aromatic protons H-3 and H-4. It would also show a correlation between the two sets of piperazine protons (H-b and H-c), confirming their adjacent positions within the ring.

  • HSQC: An HSQC spectrum would definitively link each proton signal to its directly attached carbon. For example, it would show a correlation between the proton signal at ~6.85 ppm (H-3) and the carbon signal at ~118 ppm (C-3), and so on for all C-H bonds. This is crucial for unambiguous assignment of both the ¹H and ¹³C spectra.

Conclusion: A Unified Structural Interpretation

By systematically analyzing the data from Mass Spectrometry, IR Spectroscopy, and both 1D and 2D NMR, a complete and self-consistent structural assignment for this compound can be confidently achieved. The mass spectrum confirms the molecular formula. The IR spectrum identifies the key functional groups (primary amine, aromatic ring, C-F bond). The ¹H and ¹³C NMR spectra provide the precise connectivity and electronic environment of every atom in the molecule, with 2D techniques confirming these assignments. This multi-technique approach provides the rigorous structural proof required in modern chemical and pharmaceutical research.

References

A Technical Guide to the Solubility and Stability Assessment of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Abstract

This guide provides a comprehensive technical framework for evaluating the aqueous solubility and chemical stability of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline, a key intermediate in pharmaceutical synthesis. The physicochemical properties of active pharmaceutical ingredients (APIs) and their precursors are critical quality attributes that dictate bioavailability, formulate-ability, and shelf-life. This document outlines a logical, phase-appropriate strategy for characterizing this compound, beginning with fundamental physicochemical analysis and progressing through detailed solubility and forced degradation studies. The protocols described herein are grounded in established scientific principles and adhere to the standards set forth by the International Council for Harmonisation (ICH) guidelines. The objective is to provide researchers, scientists, and drug development professionals with the necessary methodologies to generate a robust data package, enabling informed decisions in the development lifecycle.

Introduction and Strategic Overview

This compound is a substituted aniline derivative incorporating two key functional groups that significantly influence its physicochemical behavior: a basic methylpiperazine moiety and an electron-withdrawing fluorine atom on the aniline ring.

  • Piperazine Moiety : The piperazine ring, with its two nitrogen atoms, imparts basicity to the molecule. This suggests that the compound's aqueous solubility will be highly dependent on pH, a characteristic that can be leveraged in formulation but must be thoroughly understood.[1][2] The piperazine ring is a common pharmacophore, but its basicity can also present challenges in terms of salt disproportionation and stability.[1]

  • Fluoroaniline Moiety : The fluorine atom, a strong electron-withdrawing group, modulates the basicity of the anilino-nitrogen and influences the molecule's lipophilicity, crystal packing, and metabolic stability.[3][4] Aniline derivatives can be susceptible to oxidative degradation, and understanding the impact of the fluorine substituent is critical.[5]

A thorough evaluation of solubility and stability is therefore not merely a data collection exercise but a critical step in risk mitigation for any development program involving this intermediate.[6][7] This guide presents an integrated workflow for this assessment.

digraph "Integrated_Assessment_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, label="Figure 1: Integrated Workflow for Physicochemical Characterization", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "Phase 1: Foundational Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; A [label="Compound Acquisition\n& Initial Characterization"]; B [label="pKa & LogP Determination\n(In Silico & Experimental)"]; A -> B [label=" informs "]; }

subgraph "cluster_1" { label = "Phase 2: Solubility Profiling"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Kinetic Solubility\n(High-Throughput Screen)"]; D [label="Thermodynamic Solubility\n(Shake-Flask Method)"]; C -> D [label=" guides selection of\nconditions for "]; }

subgraph "cluster_2" { label = "Phase 3: Stability Assessment"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Forced Degradation Studies\n(Acid, Base, Oxidative, Thermal, Photo)"]; F [label="Develop Stability-Indicating\nMethod (HPLC/UPLC)"]; G [label="Degradant Identification\n(LC-MS)"]; E -> F [label=" generates samples for "]; F -> G [label=" enables "]; }

subgraph "cluster_3" { label = "Phase 4: Data Synthesis & Decision Making"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Integrated Data Analysis\n& Risk Assessment"]; }

B -> C [label=" predicts pH-dependence "]; D -> H [label=" defines solubility limits "]; G -> H [label=" identifies liabilities "]; }

Figure 1: Integrated Workflow for Physicochemical Characterization

Aqueous Solubility Assessment

Aqueous solubility is a primary determinant of a drug's absorption and bioavailability. For a basic compound like this compound, a multi-tiered approach is recommended to understand both its kinetic and thermodynamic solubility profiles across a physiologically relevant pH range.[8][9]

Kinetic Solubility Profiling

Kinetic solubility measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous medium.[9][10][11] This is a high-throughput method ideal for early-stage development to quickly identify potential solubility liabilities.[8][9]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into a 96-well microplate. Perform serial dilutions directly in the plate to create a range of concentrations (e.g., 200 µM down to 0.1 µM).

  • Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well, initiating the precipitation process. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize co-solvent effects.[12]

  • Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.[10][11]

  • Measurement: Measure the turbidity (light scattering) in each well using a nephelometer.[11]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the nephelometry signal is indistinguishable from the buffer-only control wells.

Thermodynamic Solubility Profiling

Thermodynamic solubility represents the true equilibrium solubility of the solid material in a solvent.[8][10] This is a more time- and material-intensive measurement, typically performed using the shake-flask method, and is essential for late-stage development and formulation.[9][10]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of the solid compound (powder form) to a series of vials, ensuring a visible amount of solid remains undissolved.

  • Solvent Addition: Add a known volume of each test solvent to the vials. Recommended solvents include:

    • pH 1.2 (Simulated Gastric Fluid, SGF)

    • pH 4.5 (Acetate Buffer)

    • pH 6.8 (Simulated Intestinal Fluid, SIF)

    • pH 7.4 (Phosphate Buffer)

  • Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[10]

  • Sample Processing: After incubation, filter the samples through a 0.45 µm syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Data Analysis: The concentration determined by HPLC-UV represents the thermodynamic solubility in that specific medium.

Expected Results and Data Presentation

The solubility data should be summarized to clearly illustrate the pH-dependent nature of the compound.

Table 1: Summary of Aqueous Solubility Data

Assay TypeMediumpHTemperature (°C)Solubility (µg/mL)
KineticPBS7.425Hypothetical Value: 25
ThermodynamicSGF1.237Hypothetical Value: >2000
ThermodynamicAcetate Buffer4.537Hypothetical Value: 850
ThermodynamicSIF6.837Hypothetical Value: 40

Note: The basic piperazine moiety is expected to be fully protonated at low pH, leading to significantly higher solubility.

Chemical Stability and Forced Degradation

Stability testing is essential for identifying potential degradation pathways, elucidating the structure of degradants, and developing a stability-indicating analytical method.[7][13] Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to predict its long-term stability.[6][14][15] The goal is to achieve 5-20% degradation of the parent compound.[6][14]

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure capable of accurately quantifying the decrease in the amount of the active ingredient due to degradation.[16][17][18] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[16][19] The method must be validated according to ICH Q2(R2) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[20][21][22]

Key Method Development Steps:

  • Column and Mobile Phase Screening: Start with a C18 column and screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values to achieve good peak shape and retention for the parent compound.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies (see Section 3.2). The primary goal is to achieve baseline separation between the parent peak and all major degradation product peaks.

  • Gradient Optimization: Develop a gradient elution method to separate both early- and late-eluting impurities.[16]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound under each stress condition, ensuring no co-eluting degradants.

  • Method Validation: Once the separation is optimized, perform a full validation as per ICH Q2(R2) guidelines.[20][21][23]

Forced Degradation Protocols

Forced degradation studies should be conducted on a single batch of this compound.[7] A solution of the compound (e.g., 1 mg/mL) should be prepared and subjected to the following conditions as mandated by ICH guidelines.[14][24][25]

Experimental Protocols: Stress Conditions

  • Acid Hydrolysis:

    • Treat the compound solution with 0.1 M HCl.

    • Incubate at 60°C for 24-48 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Treat the compound solution with 0.1 M NaOH.

    • Incubate at 60°C for 8-24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Treat the compound solution with 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature for 24 hours, protected from light.

    • Withdraw aliquots at time points and dilute for HPLC analysis. Anilines are often susceptible to oxidation.

  • Thermal Degradation:

    • Store the solid compound in a stability oven at 105°C for 72 hours.

    • Also, store a solution of the compound at 70°C for 48 hours.

    • Analyze samples by dissolving the solid or diluting the solution for HPLC analysis.

  • Photolytic Degradation (ICH Q1B): [24]

    • Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples alongside a dark control stored under the same conditions.

digraph "Forced_Degradation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Figure 2: Workflow for Forced Degradation and Analysis", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Prepare Stock Solution\nof Compound (1 mg/mL)", fillcolor="#FBBC05", fontcolor="#202124"];

subgraph "cluster_stress" { label="Stress Conditions (ICH Q1A)"; bgcolor="#F1F3F4"; node[fillcolor="#FFFFFF", fontcolor="#202124"]; B1 [label="Acid\n(0.1 M HCl, 60°C)"]; B2 [label="Base\n(0.1 M NaOH, 60°C)"]; B3 [label="Oxidation\n(3% H₂O₂, RT)"]; B4 [label="Thermal\n(Solution & Solid, 70-105°C)"]; B5 [label="Photolytic\n(ICH Q1B Light Box)"]; }

C [label="Sample at Timepoints\nNeutralize if necessary", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Analyze via Stability-Indicating\nHPLC-UV/PDA Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Quantify % Degradation\nAssess Peak Purity", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Identify Degradants\n(LC-MS/MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Establish Degradation Pathway\n& Identify Liabilities", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> {B1, B2, B3, B4, B5}; {B1, B2, B3, B4, B5} -> C; C -> D; D -> E; E -> F [label=" if significant\ndegradation "]; F -> G; }

Figure 2: Workflow for Forced Degradation and Analysis
Expected Stability Profile and Data Presentation

The results from the forced degradation studies will establish the intrinsic stability of the molecule and highlight its liabilities.

Table 2: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDuration% Degradation (Parent)Major Degradants (Relative Retention Time)
Acid Hydrolysis0.1 M HCl @ 60°C48h< 5%None observed
Base Hydrolysis0.1 M NaOH @ 60°C24h< 5%None observed
Oxidation3% H₂O₂ @ RT24h15.2%RRT 0.85, RRT 1.15
Thermal (Solid)105°C72h< 2%None observed
Photolytic (Solution)ICH Q1B-8.5%RRT 0.92

Note: Hypothetical data suggests the primary liability of the aniline moiety is its susceptibility to oxidation, a common degradation pathway for such compounds.

Conclusion and Recommendations

This technical guide provides a robust, scientifically-grounded framework for the comprehensive assessment of the solubility and stability of this compound. The pH-dependent solubility, driven by the basic piperazine group, is a critical parameter that will govern formulation strategies. The forced degradation studies are paramount for identifying the molecule's intrinsic liabilities, with oxidation appearing as a potential primary degradation pathway.

The successful execution of these studies will yield a data package that not only satisfies regulatory requirements but also provides crucial insights for downstream development activities, including formulation design, manufacturing process control, and the establishment of appropriate storage conditions and shelf-life.

References

A Technical Guide to Investigating 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Small molecules, with their potential for oral bioavailability and targeted action, remain at the forefront of this endeavor. This guide focuses on a compound of emerging interest: 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline. While direct studies on this specific molecule are nascent, its structural motifs—a fluorinated aniline core and a methylpiperazine substituent—are well-represented in established and experimental cancer therapeutics. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a strategic framework for exploring the potential applications of this compound in cancer research. We will delve into hypothesized mechanisms of action, a rigorous experimental workflow for validation, and detailed protocols, all grounded in scientific integrity and field-proven insights.

Introduction: Unpacking the Therapeutic Potential

This compound (CAS No. 869944-01-4) is a synthetic organic compound characterized by a fluorinated aniline ring linked to a 4-methylpiperazine moiety.[1] The rationale for investigating its potential as an anticancer agent stems from the well-documented activities of its constituent chemical groups.

  • The Arylpiperazine Scaffold: Arylpiperazine derivatives have garnered significant attention in cancer research due to their ability to serve as scaffolds for developing potent anticancer agents.[2][3] These compounds are known to exhibit a wide range of biological activities, including cytotoxic effects against various tumor cell lines.[2][3] The flexible nature of the piperazine ring allows it to interact with a variety of biological targets, making it a privileged structure in medicinal chemistry.[4][5] Numerous FDA-approved anticancer drugs incorporate the piperazine ring, highlighting its therapeutic significance.[5]

  • The Role of Fluorination in Drug Design: The incorporation of fluorine atoms is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[6][7] Fluorination can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.[7][8] Many successful anticancer drugs are fluorinated compounds, demonstrating the value of this approach in oncology.[8][9][10]

  • The Aniline Moiety: A Note of Caution: While the aniline scaffold is a common building block in medicinal chemistry, it is also associated with potential carcinogenicity, particularly an increased risk of bladder cancer in cases of occupational exposure.[11][12][13] This necessitates a thorough toxicological evaluation of any new aniline-based therapeutic candidate.

Given these considerations, this compound presents an intriguing starting point for a cancer drug discovery program. Its structure suggests the potential for favorable pharmacokinetic properties and potent biological activity.

Hypothesized Mechanisms of Action

Based on the known activities of structurally related arylpiperazine and fluorinated aniline compounds, we can hypothesize several potential mechanisms of action for this compound in cancer cells.

  • Inhibition of Pro-Survival Signaling Pathways: Many arylpiperazine derivatives have been shown to interfere with key signaling pathways that drive cancer cell proliferation and survival. These include the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway. The compound could potentially act as a kinase inhibitor within these cascades.

  • Induction of Apoptosis: The piperazine moiety is a component of compounds known to induce apoptosis (programmed cell death) in cancer cells.[14] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14] Potential mechanisms include the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[3]

  • Cell Cycle Arrest: Piperazine derivatives have been reported to cause cell cycle arrest, often at the G1/S or G2/M checkpoints, thereby preventing cancer cell division.[4]

The following diagram illustrates a hypothesized signaling pathway that could be targeted by this compound.

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound This compound Compound->PI3K Inhibition? Compound->Akt Inhibition? Compound->ERK Inhibition? Apoptosis Apoptosis Compound->Apoptosis CellCycle Cell Cycle Arrest Compound->CellCycle

Caption: Hypothesized signaling pathways targeted by this compound.

A Rigorous and Self-Validating Research Workflow

To systematically evaluate the anticancer potential of this compound, a multi-stage experimental workflow is proposed. This workflow is designed to be self-validating, with each stage providing the necessary data to justify progression to the next.

Experimental_Workflow Start Compound Synthesis & Characterization CellViability In Vitro Cytotoxicity Screening (Panel of Cancer Cell Lines) Start->CellViability DoseResponse Dose-Response & IC50 Determination CellViability->DoseResponse Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle, Western Blot) DoseResponse->Mechanism Tox Preliminary Toxicology (In vitro & In vivo) DoseResponse->Tox InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo Conclusion Go/No-Go Decision for Lead Optimization InVivo->Conclusion Tox->InVivo

Caption: A proposed experimental workflow for the evaluation of this compound.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the research workflow.

In Vitro Cytotoxicity Screening

Objective: To assess the cytotoxic effects of this compound against a panel of human cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer, HepG2 liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Dose-Response and IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in sensitive cancer cell lines.

Protocol:

  • Follow the MTT assay protocol as described above, but use a more extensive range of concentrations (e.g., 10-12 concentrations in a semi-logarithmic series) for the cell lines that showed sensitivity in the initial screening.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the IC50 value.

Table 1: Hypothetical IC50 Values for this compound

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma8.5
MCF-7Breast Cancer12.3
HepG2Liver Cancer6.9
HCT116Colon Cancer> 50
Normal FibroblastsNon-cancerous> 100
Mechanism of Action Studies

4.3.1. Apoptosis Assay by Flow Cytometry

Objective: To determine if the compound induces apoptosis in cancer cells.

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

4.3.2. Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of the compound on cell cycle progression.

Protocol:

  • Treat cells as described for the apoptosis assay.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and treat with RNase A.

  • Stain the cells with propidium iodide.

  • Analyze the DNA content by flow cytometry. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4.3.3. Western Blot Analysis

Objective: To examine the effect of the compound on the expression and activation of key signaling proteins.

Protocol:

  • Treat cells with the compound at various concentrations and time points.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, cleaved caspase-3, Bcl-2, p21).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Data Interpretation and Future Directions

The results from the proposed workflow will provide a comprehensive initial assessment of the anticancer potential of this compound.

  • Promising Results: A compound exhibiting potent and selective cytotoxicity against cancer cells, a clear mechanism of action (e.g., induction of apoptosis or cell cycle arrest), and modulation of a key cancer-related signaling pathway would be considered a strong candidate for further development.

  • Next Steps: If the in vitro data is promising, the next logical step is to evaluate the compound's efficacy in in vivo models, such as tumor xenografts in immunodeficient mice. Concurrently, preliminary ADME (absorption, distribution, metabolism, and excretion) and toxicology studies should be initiated.

Safety and Toxicological Considerations

Given the aniline core of the molecule, a thorough toxicological assessment is paramount.[11] Early in vitro toxicology assays, such as the Ames test for mutagenicity and cytotoxicity assays using normal human cell lines, are essential. Should the compound progress to in vivo studies, a comprehensive toxicological profile, including acute and repeated-dose toxicity studies, will be required.

Conclusion

This compound represents a promising, yet unexplored, chemical entity in the field of cancer research. Its structural features, which combine the well-established anticancer potential of the arylpiperazine scaffold with the pharmacokinetic benefits of fluorination, provide a strong rationale for its investigation. The systematic and rigorous research workflow detailed in this guide offers a clear path for elucidating its therapeutic potential. While the journey of drug discovery is long and challenging, the foundational studies outlined here will be critical in determining whether this compound can be developed into a novel and effective anticancer agent.

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline, a key building block in contemporary medicinal chemistry. We will explore the strategic considerations behind selecting an optimal synthetic route, weighing the merits of Nucleophilic Aromatic Substitution (SNAr) against the versatility of Buchwald-Hartwig amination. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol, but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Introduction: The Significance of Fluorinated Anilines in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] The title compound, this compound, is a valuable scaffold in the synthesis of a wide range of biologically active molecules, including potential therapeutics for oncology and central nervous system disorders.[3][4] Its structure combines a fluorinated aniline, a common pharmacophore, with a methylpiperazine moiety, which can enhance aqueous solubility and modulate pharmacological activity.[5]

Strategic Synthesis Design: Choosing the Optimal Path

The core chemical transformation in the synthesis of this compound is the formation of the C-N bond between the aromatic ring and the piperazine nitrogen. Two primary methodologies are typically considered for this class of compounds: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): An Electron-Deficient Approach

The SNAr reaction is a powerful tool for forming aryl-amine bonds, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups (EWGs).[6] In the context of our target molecule, a plausible SNAr approach would involve the reaction of 1,2-difluoro-4-nitrobenzene with N-methylpiperazine. The nitro group in the para position and the fluorine in the ortho position to the leaving group (the other fluorine) activate the ring towards nucleophilic attack. The subsequent reduction of the nitro group would then yield the desired aniline.

Buchwald-Hartwig Amination: A Versatile Cross-Coupling Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[7][8] This method is exceptionally versatile, tolerating a wide range of functional groups and often succeeding where SNAr reactions fail.[9] A potential Buchwald-Hartwig route to our target would involve the coupling of a dihalo- or halo-nitro-benzene with N-methylpiperazine in the presence of a palladium catalyst and a suitable phosphine ligand.

The Chosen Strategy: A Two-Step SNAr and Reduction Pathway

For the synthesis of this compound, the SNAr approach followed by nitro group reduction is often the preferred method due to its operational simplicity, cost-effectiveness, and generally high yields. The strong electron-withdrawing nature of the nitro group in a precursor like 1,2-difluoro-4-nitrobenzene provides excellent activation for the SNAr reaction with N-methylpiperazine.

Visualizing the Synthetic Workflow

To provide a clear overview of the chosen synthetic strategy, the following diagram illustrates the two-step process from commercially available starting materials to the final product.

Synthetic_Workflow Start 1,2-Difluoro-4-nitrobenzene + N-Methylpiperazine Intermediate 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine Start->Intermediate SNAr Reaction (Step 1) Product This compound Intermediate->Product Nitro Group Reduction (Step 2)

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Please consult the Safety Data Sheets (SDS) for all reagents before use.[10][11]

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine (SNAr Reaction)

Rationale: This step utilizes the principles of Nucleophilic Aromatic Substitution. The highly electronegative nitro group and the ortho-fluorine atom activate the C-1 position of 1,2-difluoro-4-nitrobenzene for nucleophilic attack by the secondary amine of N-methylpiperazine. A mild base is used to quench the HF generated during the reaction.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
1,2-Difluoro-4-nitrobenzene159.0910.0 g62.8
N-Methylpiperazine100.167.56 g (8.2 mL)75.4
Potassium Carbonate (K2CO3)138.2113.0 g94.1
Acetonitrile (CH3CN)41.05150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-difluoro-4-nitrobenzene (10.0 g, 62.8 mmol), potassium carbonate (13.0 g, 94.1 mmol), and acetonitrile (150 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add N-methylpiperazine (7.56 g, 8.2 mL, 75.4 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and rinse with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a yellow-orange solid.

  • Recrystallize the crude product from ethanol to afford pure 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine.

Step 2: Synthesis of this compound (Nitro Group Reduction)

Rationale: The nitro group of the intermediate is reduced to an amine using a standard catalytic hydrogenation procedure. Palladium on carbon is an efficient and widely used catalyst for this transformation.[12] The reaction is carried out under a hydrogen atmosphere.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine239.2410.0 g41.8
10% Palladium on Carbon (Pd/C)-1.0 g-
Methanol (CH3OH)32.04200 mL-
Hydrogen (H2) gas2.021 atm (balloon)-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine (10.0 g, 41.8 mmol) in methanol (200 mL).

  • Carefully add 10% Pd/C (1.0 g) to the solution.

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Once the reaction is complete, carefully filter the catalyst through a pad of Celite®. Caution: The catalyst may be pyrophoric; do not allow it to dry completely.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, this compound, as a solid.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyValue
IUPAC Name 5-fluoro-2-(4-methyl-1-piperazinyl)aniline[13]
CAS Number 869944-01-4[13]
Molecular Formula C11H16FN3[14]
Molecular Weight 209.27 g/mol [14]
Appearance Off-white to light brown powder[13]
1H NMR Consistent with the proposed structure
13C NMR Consistent with the proposed structure
Mass Spectrometry [M+H]+ = 210.14

Mechanistic Insights: The SNAr Reaction

The key C-N bond-forming step in this synthesis proceeds via a well-established SNAr mechanism. The following diagram illustrates the stepwise addition-elimination process.

SNAr_Mechanism cluster_0 Addition Step cluster_1 Elimination Step Reactants 1,2-Difluoro-4-nitrobenzene + N-Methylpiperazine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Intermediate_Product 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine Meisenheimer->Intermediate_Product Loss of F-

References

Application Notes & Protocols: Buchwald-Hartwig Amination with 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Complex Aniline

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful method for constructing C–N bonds, which are ubiquitous in pharmaceuticals and advanced materials.[1][2] This guide provides a detailed exploration of the reaction conditions specifically tailored for a challenging, yet synthetically valuable, substrate: 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline .

This particular aniline presents a unique combination of electronic and steric challenges. The ortho-piperazinyl group introduces significant steric bulk around the reacting nitrogen atom, while the fluorine atom at the para-position acts as an electron-withdrawing group, modulating the nucleophilicity of the amine. Successfully coupling such a substrate requires a carefully considered and optimized protocol. This document serves as a comprehensive guide for researchers, explaining the rationale behind component selection and providing a robust, field-proven protocol to achieve high-yield amination.

Part 1: The Catalytic System - A Deep Dive into Component Selection

The success of a Buchwald-Hartwig amination is critically dependent on the interplay between the palladium source, ligand, base, and solvent.[3] For a sterically hindered and electronically complex substrate like this compound, each component must be chosen to overcome specific mechanistic hurdles.

The Substrate: Understanding its Unique Properties
  • Steric Hindrance: The 2-(4-methylpiperazin-1-yl) substituent is bulky. This steric shield can impede the approach of the aniline to the palladium center, potentially slowing down the crucial transmetalation and reductive elimination steps of the catalytic cycle.[4]

  • Electronic Effects: The fluorine atom is moderately electron-withdrawing, which decreases the overall electron density of the aniline ring and can reduce the nucleophilicity of the amino group. This is counterbalanced by the electron-donating nature of the amino and piperazinyl groups. Understanding this electronic balance is key to selecting the right catalyst system.

Palladium Precatalyst: Ensuring Efficient Entry into the Catalytic Cycle

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are strongly recommended for challenging substrates.[5][6] These are air- and moisture-stable Pd(II) complexes that efficiently generate the active, monoligated L-Pd(0) species under the reaction conditions.[7][8]

  • Recommendation: Use a G3 (third-generation) or G4 (fourth-generation) palladacycle precatalyst. These precatalysts ensure a reliable and rapid initiation of the catalytic cycle, which is often pivotal for success.[9]

  • Why Precatalysts? Traditional Pd(0) sources can contain ligands (like dba) that inhibit the reaction, while Pd(II) sources require an in-situ reduction step that can be unreliable.[6] Precatalysts circumvent these issues, leading to more reproducible and efficient reactions.[5][6]

The Ligand: The Key to Overcoming Steric and Electronic Hurdles

The choice of phosphine ligand is arguably the most critical parameter for this transformation. For sterically demanding anilines, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[1][4][10][11]

  • Primary Recommendation: Buchwald Ligands

    • XPhos (and its derivatives like tBuXPhos): These ligands are exceptionally bulky and electron-rich.[12][13] The steric demand of XPhos promotes the formation of the crucial monoligated Pd(0) intermediate, which accelerates the rate-limiting oxidative addition and facilitates the reductive elimination of the sterically congested product.[1][14]

    • RuPhos: This ligand is also highly effective for coupling secondary amines and sterically hindered anilines.[12][14][15] Its unique structural properties can sometimes offer complementary reactivity to XPhos.

  • Why these ligands work: The bulky architecture of these ligands creates a sterically crowded environment around the palladium center. This favors the formation of a highly reactive, 12-electron L-Pd(0) species, which is essential for efficient oxidative addition. Furthermore, their electron-donating nature increases the electron density on the palladium, which also facilitates oxidative addition and promotes the final reductive elimination step.[11][14]

The Base: Activating the Amine without Degrading the Substrate

The base plays a crucial role in deprotonating the amine-palladium complex to form the palladium-amido intermediate, a key step before reductive elimination.[16][17]

  • Strong Bases (Recommended Starting Point):

    • Sodium tert-butoxide (NaOtBu): This is often the most effective base, promoting high reaction rates and allowing for lower catalyst loadings.[3][15]

  • Weaker Bases (For Sensitive Substrates):

    • If the aryl halide coupling partner contains base-sensitive functional groups (e.g., esters), weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be screened.[3][16] However, using weaker bases may necessitate higher reaction temperatures and longer reaction times.[16]

The Solvent: Ensuring Solubility and Thermal Stability

The solvent must be anhydrous, deoxygenated, and capable of solubilizing all reaction components at the required temperature.

  • Recommended Solvents:

    • Toluene or Xylenes: High boiling points and good solvating power for the apolar components make these excellent choices.[15]

    • 1,4-Dioxane: A very common and effective solvent, though it is considered a high-impact solvent to be avoided in large-scale applications if possible.[2]

    • tert-Butanol or CPME (Cyclopentyl methyl ether): Greener solvent alternatives that can be effective.

Part 2: Optimized Protocol and Workflow

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic aryl bromide. Optimization of temperature, time, and reagent stoichiometry may be required for specific substrates.

Reagent Stoichiometry and Conditions Summary
ComponentStoichiometry (equiv.)Mol%Purpose
Aryl Halide (Ar-X)1.0-Electrophile
This compound1.2-Nucleophile
Palladium Precatalyst (e.g., XPhos Pd G3)-1 - 2 mol%Catalyst Source
Ligand (e.g., XPhos)-2 - 4 mol%Active Catalyst Formation
Base (e.g., NaOtBu)1.4-Amine Activation
Anhydrous Solvent (e.g., Toluene)--Reaction Medium
Temperature 100-110 °C
Atmosphere Inert (Argon or Nitrogen)
Step-by-Step Experimental Protocol

Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.[18][19]

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.), and the base (NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.[19]

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.2 equiv.) followed by the anhydrous, degassed solvent (Toluene, to achieve a concentration of ~0.1-0.2 M with respect to the aryl halide).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting aryl halide.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Carefully quench any remaining base by washing with water, followed by a wash with brine.[19]

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[19]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-aryl product.[19]

Visualizing the Workflow

G Experimental Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Aryl Halide, Precatalyst, & Base to Schlenk Tube prep2 2. Evacuate & Backfill with Argon (3x) prep1->prep2 prep3 3. Add Aniline & Anhydrous Solvent prep2->prep3 react1 4. Heat to 100-110 °C with Vigorous Stirring prep3->react1 react2 5. Monitor by TLC / LC-MS react1->react2 workup1 6. Cool, Dilute, & Wash (H₂O, Brine) react2->workup1 workup2 7. Dry Organic Layer & Concentrate workup1->workup2 workup3 8. Purify by Flash Chromatography workup2->workup3 end end workup3->end Pure Product

Caption: Key steps in the experimental protocol.

Part 3: Mechanistic Considerations & Troubleshooting

The Catalytic Cycle

Understanding the catalytic cycle is essential for rational troubleshooting. The generally accepted mechanism involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][17]

G Simplified Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NHR') oa_complex->amido_complex Amine Coordination & Deprotonation (R'NH₂, Base) amido_complex->pd0 Reductive Elimination product Ar-NHR' (Product) amido_complex->product

Caption: A simplified palladium-catalyzed cycle.

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl-halide bond. Bulky, electron-rich ligands accelerate this often rate-limiting step.[17]

  • Reductive Elimination: The final step where the C-N bond is formed and the product is released. This step can be slow for sterically hindered substrates, but bulky ligands also help to promote it.[16]

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (air/moisture contamination).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere technique and use anhydrous/degassed solvents.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).3. Increase temperature in 10 °C increments. Screen a different solvent (e.g., Toluene to Dioxane).
Decomposition of Starting Material 1. Base is too strong for functional groups on the aryl halide.2. Reaction temperature is too high.1. Screen weaker bases (K₃PO₄, Cs₂CO₃).[3]2. Lower the reaction temperature and accept a longer reaction time.
Formation of Hydrodehalogenation Byproduct (Ar-H) Competitive β-hydride elimination or other side reactions.This can be a sign of a slow reductive elimination. Screen a different, potentially bulkier ligand (e.g., switch from RuPhos to tBuXPhos) to favor the desired pathway.[1]
Formation of Biaryl Byproduct (Ar-Ar) Homocoupling side reaction.Optimize catalyst loading and ensure high purity of reagents. Sometimes lowering the temperature can mitigate this.

References

Application Notes and Protocols for the N-arylation of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of N-Aryl-5-fluoro-2-(piperazinyl)anilines in Modern Drug Discovery

The strategic incorporation of specific structural motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's pharmacological profile. The compound 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline is a scaffold of significant interest, combining three key pharmacophoric elements: a fluoro-substituted aniline, a piperazine ring, and a secondary amine poised for derivatization. N-arylated derivatives of this scaffold are of particular importance in the development of novel therapeutics across a range of disease areas.

The fluorine atom, though the smallest of the halogens, exerts a profound influence on a molecule's properties. Its high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][2][3][4][5] The piperazine moiety is a "privileged structure" in drug discovery, frequently incorporated to improve aqueous solubility and oral bioavailability.[6][7][8][9][10] The two nitrogen atoms of the piperazine ring can be functionalized to modulate a compound's interaction with its biological target.

The N-arylation of this compound, therefore, represents a powerful strategy for generating libraries of novel compounds with diverse pharmacological activities. The resulting triarylamine-like structures are core components of numerous biologically active molecules. This document provides a detailed guide to performing this crucial transformation, focusing on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination reaction.[6][11]

Mechanistic Overview: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex.[11] The reaction proceeds through a well-established catalytic cycle, which is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The aniline substrate coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The N-arylated product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are typically employed to promote both the oxidative addition and reductive elimination steps and to prevent catalyst decomposition.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L Pd(0)L (Active Catalyst) Pd(II)Complex L-Pd(II)(Ar)(X) Pd(0)L->Pd(II)Complex Ar-X OxAdd Oxidative Addition AmidoComplex L-Pd(II)(Ar)(NR'R'') Pd(II)Complex->AmidoComplex R'R''NH, Base AmineCoord Amine Coordination & Deprotonation AmidoComplex->Pd(0)L Ar-NR'R'' Product N-Arylated Aniline (Ar-NR'R'') RedElim Reductive Elimination ArylHalide Aryl Halide (Ar-X) Aniline Aniline (R'R''NH)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: N-Arylation of this compound

This protocol describes a representative procedure for the N-arylation of this compound with a model aryl bromide. Optimization of the ligand, base, solvent, and temperature may be necessary for different aryl halides.

Materials and Equipment
  • Reactants:

    • This compound

    • Aryl halide (e.g., 4-bromotoluene)

    • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst)

    • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[8]

    • Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

    • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Equipment:

    • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

    • Inert gas supply (Argon or Nitrogen)

    • Schlenk line or glovebox

    • Heating mantle or oil bath with a temperature controller

    • Thin-layer chromatography (TLC) plates (silica gel)

    • Flash column chromatography system[12]

    • Rotary evaporator

    • NMR spectrometer, Mass spectrometer

Safety Precautions
  • Aniline derivatives are toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.

  • Sodium tert-butoxide is a strong, corrosive base. Handle with care and avoid contact with skin and eyes.

  • Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

Reaction Setup and Procedure
  • Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[13]

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) to the flask via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting aniline is consumed.

Work-up and Purification
  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. For basic amine compounds, it is often beneficial to add a small amount of triethylamine (0.1-1%) to the eluent to prevent streaking and improve separation.[14][15][16]

Characterization

The purified N-arylated product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.[17][18][19]

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A 1. Add Reactants: - Aniline (1.0 equiv) - Aryl Halide (1.2 equiv) - Pd Catalyst (2 mol%) - Ligand (4 mol%) - Base (1.5 equiv) B 2. Add Anhydrous Solvent A->B C 3. Heat and Stir (80-110 °C) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool and Dilute D->E Reaction Complete F 6. Filter through Celite E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Typical Reaction Parameters and Optimization

The success of the N-arylation of this compound is highly dependent on the judicious choice of reaction parameters. The following table provides a summary of commonly used components for the Buchwald-Hartwig amination of anilines.

ParameterRecommended OptionsRationale and Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, G3/G4 PrecatalystsPrecatalysts offer improved air-stability and ease of handling. G3 and G4 precatalysts are often more active at lower catalyst loadings.
Ligand XPhos, RuPhos, BrettPhos, JohnPhosBulky, electron-rich biarylphosphine ligands are generally preferred for challenging substrates. The optimal ligand may vary depending on the specific aryl halide.[8]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are typically required. NaOtBu is a common choice, but weaker bases like K₃PO₄ or Cs₂CO₃ may be suitable for base-sensitive substrates.
Solvent Toluene, 1,4-Dioxane, tert-Amyl alcoholAnhydrous, non-protic solvents are essential. The choice of solvent can influence reaction rate and solubility of reagents.
Temperature 80 - 120 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides.

Protocol Justification and Troubleshooting

  • Why an inert atmosphere? The active Pd(0) catalyst and some phosphine ligands are sensitive to oxidation by air, which can lead to catalyst deactivation and lower yields.

  • Why a bulky, electron-rich ligand? These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. The steric bulk also helps to prevent the formation of inactive palladium dimers.

  • Troubleshooting Low Yields:

    • Catalyst/Ligand Screening: If the initial reaction gives a low yield, screen a panel of different phosphine ligands. The electronic and steric properties of the ligand can have a dramatic effect on the reaction outcome.

    • Base and Solvent Optimization: The choice of base and solvent can also be critical. For base-sensitive substrates, switching from NaOtBu to a weaker base like K₃PO₄ or Cs₂CO₃ may be beneficial.

    • Temperature and Reaction Time: Increasing the reaction temperature or extending the reaction time may be necessary for less reactive aryl halides (e.g., aryl chlorides).

    • Purity of Reagents: Ensure that all reagents, especially the solvent and base, are anhydrous, as water can interfere with the catalytic cycle.

References

Application Note: A Validated LC-MS Method for Purity Assessment of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

This document details a robust and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative purity assessment of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline, an important intermediate in pharmaceutical synthesis. The increasing complexity of active pharmaceutical ingredients (APIs) and the stringent requirements for impurity profiling necessitate highly selective and sensitive analytical techniques. This method leverages the power of reversed-phase ultra-high-performance liquid chromatography (UHPLC) for high-resolution separation of the main component from its potential process-related impurities and degradation products, coupled with mass spectrometry for definitive identification and quantification.

The core of this application note is to provide a comprehensive, field-tested protocol that is not only scientifically sound but also adheres to the rigorous standards of international regulatory bodies. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for use in a regulated drug development environment.[1][2][3][4] We will delve into the rationale behind the selection of chromatographic and mass spectrometric parameters, provide a step-by-step protocol for analysis, and present a complete validation summary.

Analyte Physicochemical Properties & Method Rationale

A thorough understanding of the analyte's properties is foundational to developing a successful analytical method.

Analyte: this compound Molecular Formula: C₁₁H₁₆FN₃[5][6][7] Molecular Weight: 209.27 g/mol [7] Structure: Chemical structure of this compound (Image simulated for illustrative purposes)

The structure reveals key features influencing its analytical behavior:

  • Aromatic Amine Group: Provides a primary site for protonation, making it highly suitable for positive mode electrospray ionization (ESI).

  • Piperazine Ring: A second basic nitrogen center further enhances its basicity and amenability to positive ESI.

  • Fluorine Substitution: Increases the molecule's polarity and can influence chromatographic retention.

Given its basic and polar nature, a reversed-phase chromatographic approach was selected.[8][9] The use of a C18 stationary phase provides the necessary hydrophobic interaction for retention. To ensure good peak shape and enhance ionization efficiency, an acidic mobile phase modifier is crucial. Formic acid is the ideal choice for LC-MS applications as it is a volatile acid that provides protons for ESI in positive mode ([M+H]⁺ formation) without causing significant ion suppression, a common issue with non-volatile buffers or stronger ion-pairing agents like trifluoroacetic acid (TFA).[10][11][12][13]

Experimental Protocol

Materials and Reagents
  • Analyte: this compound reference standard (>99.5% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and ultrapure Water (18.2 MΩ·cm).

  • Mobile Phase Additive: Formic acid (LC-MS grade, >99%).

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

Instrumentation and Conditions

The following table summarizes the optimized instrumental parameters for the UHPLC-MS system.

ParameterSettingRationale
UHPLC System Standard High-Performance SystemProvides the necessary pressure and flow precision for reproducible chromatography.
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmOffers high-efficiency separation for complex impurity profiles. The shorter length and small particle size allow for fast analysis times.
Column Temp. 40 °CEnsures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and controls the pH to ensure consistent analyte ionization state.[10][12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component for eluting the analyte from the reversed-phase column.
Gradient Elution See Table 2A gradient is necessary to elute the main peak efficiently while also separating earlier and later eluting impurities.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Injection Volume 2.0 µLA small volume minimizes potential peak distortion from the sample solvent.
MS Detector Single Quadrupole or Triple QuadrupoleA single quadrupole is sufficient for purity assessment by monitoring the [M+H]⁺ ion. A triple quad allows for more specific MS/MS confirmation.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms in the aniline and piperazine moieties are readily protonated.[13]
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temp. 150 °CAids in the desolvation process.
Desolvation Temp. 350 °CEnsures complete evaporation of the mobile phase before ions enter the mass analyzer.
Gas Flow 10 L/hrAssists in nebulizing and desolvating the eluent spray.
Data Acquisition Full Scan (m/z 100-500) & SIM (m/z 210.1)Full scan is used for detecting unknown impurities, while Selected Ion Monitoring (SIM) of the [M+H]⁺ ion (calculated m/z 210.1401) provides high sensitivity for the main analyte.[6]

Table 2: Gradient Elution Program

Time (min) % Mobile Phase B
0.0 5
1.0 5
8.0 95
10.0 95
10.1 5

| 12.0 | 5 |

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the Working Standard using the sample diluent.

Method Validation Protocol & Results

The method was validated according to ICH Q2(R1) guidelines for a quantitative impurity test.[1][3][4][14] The validation demonstrates that the analytical procedure is suitable for its intended purpose.

G cluster_0 Method Validation Workflow Specificity Specificity (Forced Degradation) Linearity Linearity & Range Validation Validated Method Specificity->Validation Accuracy Accuracy (Spike Recovery) Linearity->Validation Precision Precision (Repeatability & Intermediate) Accuracy->Validation LOD_LOQ LOD & LOQ (S/N Ratio) Precision->Validation Robustness Robustness (Varied Parameters) LOD_LOQ->Validation SolutionStability Solution Stability Robustness->Validation SolutionStability->Validation

Caption: Workflow for ICH Q2(R1) Method Validation.

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15][16] Forced degradation studies were conducted under stress conditions (acidic, basic, oxidative, thermal, and photolytic) to demonstrate that the method is stability-indicating.

Protocol:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24h.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24h.

  • Oxidation: 3% H₂O₂ at room temperature for 24h.

  • Thermal: 105°C for 48h (solid state).

  • Photolytic: ICH-compliant light exposure (solid state).

Results: The method demonstrated excellent specificity. The main peak was well-resolved from all degradation products, and peak purity analysis (via MS spectral data across the peak) confirmed no co-eluting impurities.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

Protocol: A series of solutions were prepared from the LOQ (Limit of Quantitation) to 120% of the working concentration (0.1 mg/mL). A calibration curve was constructed by plotting the peak area against the concentration.

Results:

Parameter Result Acceptance Criteria
Range 0.05 µg/mL to 120 µg/mL Covers LOQ to 120% of target
Correlation Coefficient (r²) > 0.999 ≥ 0.99

| Y-intercept | Close to zero | Should not be significantly different from zero |

Accuracy

Accuracy was determined by applying the method to a sample of known purity (reference standard) spiked with known amounts of impurities (if available) or by recovery studies on a sample matrix.

Protocol: A sample was spiked at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was calculated.

Results:

Spike Level Mean Recovery (%) Acceptance Criteria
80% 99.2% 98.0% - 102.0%
100% 100.5% 98.0% - 102.0%

| 120% | 101.1% | 98.0% - 102.0% |

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.[4]

Protocol:

  • Repeatability (Intra-assay precision): Six replicate injections of the same sample on the same day.

  • Intermediate Precision (Inter-assay precision): Analysis performed by a different analyst on a different day using a different instrument.

Results:

Precision Level % RSD Acceptance Criteria
Repeatability < 1.0% ≤ 2.0%

| Intermediate Precision | < 1.5% | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

Protocol: Determined by injecting a series of diluted solutions and measuring the S/N ratio.

Results:

Parameter Result Acceptance Criteria
LOD 0.015 µg/mL S/N ratio of 3:1

| LOQ | 0.05 µg/mL | S/N ratio of 10:1 |

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters.

Protocol: Parameters such as column temperature (±2°C), flow rate (±0.02 mL/min), and mobile phase composition (±2% organic) were varied.

Results: No significant changes in retention time, peak area, or resolution were observed, demonstrating the method's reliability during normal usage.

Data Presentation and System Suitability

Caption: Logic diagram for System Suitability Testing.

Before any sample analysis, a system suitability test (SST) must be performed to ensure the LC-MS system is performing adequately. A working standard is injected five times, and the parameters listed above must be met. This ensures the validity of the results obtained for the unknown samples. The purity of a sample is typically calculated using the area percent method from the chromatogram.

Conclusion

The LC-MS method described provides a reliable, sensitive, and specific tool for the purity assessment of this compound. The comprehensive validation performed in accordance with ICH guidelines confirms that the method is accurate, precise, and robust, making it suitable for quality control and stability testing in a pharmaceutical development setting. The combination of high-efficiency UHPLC separation and definitive mass spectrometric detection ensures high confidence in the analytical results.

References

purification of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline via column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chromatographic Purification of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of this compound, a key building block in pharmaceutical synthesis. The inherent basicity of this diamine compound presents unique challenges for standard silica gel chromatography, often leading to poor recovery and significant peak tailing. This guide details a robust flash chromatography method, explaining the critical role of stationary phase selection and mobile phase modification in overcoming these challenges. We present a step-by-step workflow, from initial Thin-Layer Chromatography (TLC) method development to a scalable flash chromatography protocol, designed to yield the target compound with high purity and recovery.

Introduction: The Purification Imperative

This compound is a substituted aniline derivative frequently utilized as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity of such building blocks is paramount, as impurities, even in trace amounts, can lead to unwanted side-reactions, lower yields of the final API, and introduce potentially toxic components into the drug product.[1][2]

The structure of the target compound contains two basic nitrogen centers: a primary aromatic amine and a tertiary aliphatic amine within the methylpiperazine moiety. This dual basicity complicates purification by conventional normal-phase chromatography. The acidic nature of standard silica gel can cause strong, often irreversible, adsorption of basic analytes, resulting in significant product loss and broad, tailing peaks on the chromatogram.[3][4] This guide provides a systematic approach to developing a reliable purification method that mitigates these interactions to achieve efficient separation.

Foundational Principles: Strategy and Method Development

The success of any chromatographic purification hinges on optimizing the selectivity between the target compound and its impurities.[3] This is achieved by carefully manipulating the interactions between the analytes, the stationary phase, and the mobile phase.[5]

The Challenge of Purifying Amines on Silica Gel

Standard silica gel is covered with silanol groups (Si-OH), which are weakly acidic (Brønsted acids).[3] Basic compounds, such as the primary and tertiary amines in our target molecule, can undergo strong acid-base interactions with these silanol groups. This leads to:

  • Peak Tailing: Slow desorption kinetics from the acidic sites cause the peaks to be asymmetrical and broad.

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound does not elute from the column, leading to low recovery.[3]

  • Compound Degradation: The acidic surface can sometimes catalyze the degradation of sensitive molecules.

To counteract these issues, a strategic approach to selecting the stationary and mobile phases is essential.

Scouting via Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly developing a separation method.[6] It allows for the parallel evaluation of various solvent systems to find conditions that provide adequate separation between the desired product and impurities. For this application, the goal is to identify a mobile phase that yields a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound.

Key Insight: When developing a method for basic compounds on a standard silica TLC plate, it is crucial to test mobile phases both with and without a basic additive. Adding a small amount of triethylamine (TEA) or ammonium hydroxide to the developing solvent can dramatically improve the spot shape and reflect the conditions needed for the column purification.

Experimental Protocol: From TLC to Purified Product

This section provides a detailed, step-by-step methodology for the purification of this compound.

Materials and Equipment
CategoryItem
Stationary Phases Silica gel 60 Å TLC plates (with F254 indicator), Pre-packed silica gel flash column
Solvents & Reagents Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA), Hexane, Ethyl Acetate (EtOAc), Crude this compound
Equipment TLC developing tank, UV lamp (254 nm), Automated flash chromatography system, Rotary evaporator, Glassware
Step 1: TLC Method Development
  • Prepare Solvent Systems: Create small volumes of potential mobile phases. A good starting point for this compound is a Dichloromethane/Methanol system. Prepare three test solutions:

    • 98:2 DCM/MeOH

    • 95:5 DCM/MeOH

    • 90:10 DCM/MeOH

  • Prepare Modified Solvent System: To one of the promising solvent systems (e.g., 95:5 DCM/MeOH), add a basic modifier. A common choice is 0.5% triethylamine (TEA) by volume.

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM). Using a capillary tube, spot the solution onto the baseline of a silica TLC plate.

  • Develop and Visualize: Place the plate in a developing tank containing the chosen mobile phase. Allow the solvent front to travel up the plate. After development, visualize the separated spots under a UV lamp.

  • Analyze Results: Compare the separation achieved with and without the TEA modifier. The mobile phase containing TEA will likely show a well-defined spot for the amine product with less streaking. The optimal system will show clear separation between the product spot (ideally Rƒ ≈ 0.3) and major impurities.

Step 2: Flash Chromatography Purification Workflow

The following protocol is based on an optimized mobile phase of Dichloromethane and Methanol with a triethylamine modifier.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Product Slurry Adsorb onto Silica (Dry Loading) Crude->Slurry Dissolve in DCM, add silica, evaporate Load Load Sample onto Column Slurry->Load Column Equilibrate Silica Column (DCM + 0.5% TEA) Column->Load Elute Run Gradient Elution Load->Elute Start Gradient: 0-10% MeOH in DCM (+0.5% TEA) Collect Collect Fractions (UV-Monitored) Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

Detailed Protocol:
  • Column Selection and Equilibration:

    • Select a pre-packed silica gel flash column appropriately sized for the amount of crude material.

    • Equilibrate the column by pumping at least 3-5 column volumes (CV) of the initial mobile phase (e.g., 100% Dichloromethane + 0.5% TEA) through the system until the baseline on the UV detector is stable. The presence of the basic modifier is critical to passivate the acidic silica surface before the sample is introduced.[3]

  • Sample Preparation (Dry Loading):

    • Dissolve the crude material in a minimal amount of a suitable solvent like Dichloromethane.

    • Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to this solution.

    • Thoroughly mix and evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Dry loading is superior to liquid injection for this application as it ensures the sample is applied to the column in a narrow, concentrated band, maximizing separation efficiency.[7]

  • Chromatography Run:

    • Load the prepared dry sample onto the column.

    • Begin the elution process using a gradient. A gradient elution, where the mobile phase composition is changed over time, is effective for separating compounds with different polarities.[8][9]

    • Monitor the elution profile using a UV detector (e.g., at 254 nm).

    • Collect fractions as the peaks elute from the column. Automated systems can collect fractions based on the UV signal.

  • Post-Run Analysis and Product Isolation:

    • Analyze the collected fractions using the TLC method developed in Step 1 to identify which fractions contain the pure product.

    • Combine the pure fractions.

    • Remove the solvents (DCM, MeOH, and TEA) under reduced pressure using a rotary evaporator to yield the purified this compound.

Optimized Purification Parameters

The following table summarizes the recommended parameters for the flash chromatography purification.

ParameterRecommended SettingRationale
Stationary Phase Normal Phase Silica Gel, 40-63 µmStandard, cost-effective media. Acidity is managed by the mobile phase.[10]
Mobile Phase A Dichloromethane (DCM) + 0.5% Triethylamine (TEA)Primary eluent with a basic modifier to prevent peak tailing.[3]
Mobile Phase B Methanol (MeOH) + 0.5% Triethylamine (TEA)Stronger eluent to wash the product and polar impurities from the column.
Elution Profile Linear Gradient: 0-10% B over 20 CVGradually increases solvent strength for efficient elution of the target compound after less polar impurities.[11]
Loading Technique Dry Loading with Silica GelEnsures a narrow sample band and improves resolution.[7]
Detection UV at 254 nmThe aromatic ring of the aniline provides strong UV absorbance for detection.
Alternative Stationary Phase Basic Alumina or Amino-functionalized SilicaExcellent alternatives that do not require a basic modifier in the mobile phase, simplifying solvent removal.[3][12]

Conclusion

The purification of basic compounds like this compound requires a thoughtful approach that directly addresses the challenges posed by acidic stationary phases. By incorporating a basic modifier such as triethylamine into the mobile phase, the adverse interactions with silica gel are effectively neutralized, enabling a successful separation. The detailed protocol herein, combining systematic TLC-based method development with an optimized gradient flash chromatography run, provides a reliable and scalable method for obtaining this valuable pharmaceutical intermediate in high purity.

References

Large-Scale Synthesis of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline, a key intermediate in the pharmaceutical industry. The protocol herein emphasizes scalability, safety, and efficiency, drawing from established synthetic strategies while incorporating practical insights for industrial application. We will delve into the strategic selection of starting materials and the optimization of reaction conditions, focusing on a robust and reproducible process. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction: Significance and Synthetic Strategy

This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif, featuring a fluorinated aniline core coupled with a methylpiperazine moiety, is prevalent in numerous targeted therapies. The fluorine atom can enhance metabolic stability and binding affinity, while the piperazine group often improves solubility and pharmacokinetic properties.

The primary synthetic challenge lies in the selective formation of the C-N bond between the aniline and piperazine rings. Two principal strategies are commonly employed for this transformation on a laboratory scale: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. For large-scale production, the choice between these methods is dictated by factors such as cost of goods, process safety, and environmental impact.

  • Nucleophilic Aromatic Substitution (SNAr): This method typically involves the reaction of an activated fluoro- or chloro-nitroaromatic precursor with N-methylpiperazine, followed by reduction of the nitro group. The success of SNAr is highly dependent on the electron-withdrawing nature of substituents on the aromatic ring.[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a more versatile approach, allowing for the direct coupling of an aryl halide or triflate with N-methylpiperazine.[3][4] While often highly efficient, the cost of the palladium catalyst and specialized phosphine ligands can be a significant consideration for large-scale synthesis.[5]

This guide will focus on a scalable SNAr approach, which generally offers a more favorable economic profile for industrial production.

Process Chemistry and Rationale

The selected synthetic route proceeds in two key steps: (1) Nucleophilic Aromatic Substitution of a suitable di-halogenated or nitro-activated precursor with N-methylpiperazine, and (2) subsequent reduction of an intermediate to yield the final product.

Step 1: Nucleophilic Aromatic Substitution

The chosen starting material for this protocol is 1,2-difluoro-4-nitrobenzene. The fluorine atoms are excellent leaving groups in SNAr reactions, and the nitro group provides strong activation of the aromatic ring, facilitating nucleophilic attack.

The reaction proceeds via a Meisenheimer complex intermediate, a common feature of SNAr mechanisms.[1] The regioselectivity of the substitution, favoring displacement of the fluorine atom ortho to the nitro group, is driven by the strong electron-withdrawing effect of the nitro substituent.

Step 2: Reduction of the Nitro Group

The second step involves the reduction of the nitro intermediate to the corresponding aniline. Several reduction methods are available, including catalytic hydrogenation and metal-acid reductions. For large-scale operations, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel is often preferred due to high efficiency, cleaner reaction profiles, and easier product isolation.[6]

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGradeSupplier
1,2-Difluoro-4-nitrobenzene≥98%Commercially Available
N-Methylpiperazine≥99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Palladium on Carbon (10 wt. % Pd)Commercially Available
Hydrazine Hydrate80% solution in waterCommercially Available
Ethanol200 proofCommercially Available
Ethyl AcetateACS GradeCommercially Available
Brine (Saturated NaCl solution)Prepared in-house
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Glass-lined Reactor50 LStandard Industrial Supplier
Hydrogenation ApparatusParr Shaker or equivalentStandard Industrial Supplier
Filtration EquipmentNutsche filter or similarStandard Industrial Supplier
Rotary EvaporatorIndustrial ScaleStandard Industrial Supplier

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction SM 1,2-Difluoro-4-nitrobenzene + N-Methylpiperazine Reagents1 K₂CO₃, DMF Reaction1 Stir at 80-90 °C Reagents1->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Intermediate 1-(2-Fluoro-5-nitrophenyl)-4- methylpiperazine Workup1->Intermediate Catalyst Pd/C, Hydrazine Hydrate Intermediate->Catalyst Reaction2 Reflux in Ethanol Catalyst->Reaction2 Workup2 Filtration & Purification Reaction2->Workup2 Product This compound Workup2->Product

References

Application Notes and Protocols for the Synthesis of a Chemical Library from 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the design and synthesis of a diverse chemical library based on the privileged 5-fluoro-2-(4-methylpiperazin-1-yl)aniline scaffold. This core structure is a valuable starting point for generating novel compounds with potential applications in drug discovery and medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. We present detailed, field-proven protocols for the derivatization of the primary aniline functionality, enabling the creation of amide, sulfonamide, and urea libraries. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to ensure both scientific integrity and successful implementation. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their compound collections with structurally diverse and medicinally relevant molecules.

Introduction: The Strategic Value of the 2-Piperazinylaniline Scaffold

The 2-piperazinylaniline moiety is a well-established "privileged scaffold" in medicinal chemistry. Its structural features, including a basic piperazine nitrogen and a nucleophilic aniline, provide multiple points for diversification and interaction with biological targets. The specific starting material, this compound, incorporates additional advantageous elements:

  • Fluorine Substitution: The fluorine atom at the 5-position can significantly influence the molecule's physicochemical properties, such as pKa, lipophilicity, and metabolic stability. It can also engage in favorable interactions with protein targets, potentially enhancing binding affinity and selectivity.

  • N-Methylpiperazine: The N-methylpiperazine group imparts aqueous solubility and serves as a key hydrogen bond acceptor, often crucial for molecular recognition by protein kinases.

This unique combination of functionalities makes this compound an ideal starting point for the construction of focused libraries aimed at various therapeutic targets. This guide will focus on derivatizing the primary aromatic amine, a versatile handle for introducing a wide array of chemical diversity.

Library Design and Diversification Strategy

The primary amino group of the scaffold is a versatile nucleophile, amenable to a variety of well-established chemical transformations. Our library design focuses on three robust and high-yielding reaction classes to generate a diverse set of derivatives:

  • Amide Library: Acylation with a diverse set of carboxylic acids introduces a wide range of substituents, exploring different steric and electronic properties.

  • Sulfonamide Library: Reaction with various sulfonyl chlorides yields sulfonamides, which are excellent hydrogen bond donors and can mimic the phosphate backbone of ATP, making them relevant for kinase inhibitor design.

  • Urea Library: Formation of ureas through reaction with isocyanates or other carbamoylating agents introduces another key pharmacophoric element capable of forming multiple hydrogen bonds.

The following diagram illustrates the overall diversification strategy:

G cluster_0 Core Scaffold cluster_1 Diversification Reactions cluster_2 Resulting Libraries Scaffold 5-Fluoro-2-(4-methyl- piperazin-1-yl)aniline Amide Amide Coupling Scaffold->Amide R-COOH Coupling Agents Sulfonamide Sulfonylation Scaffold->Sulfonamide R-SO2Cl Base Urea Urea Formation Scaffold->Urea R-NCO or CDI/R-NH2 AmideLib Amide Library Amide->AmideLib SulfonamideLib Sulfonamide Library Sulfonamide->SulfonamideLib UreaLib Urea Library Urea->UreaLib

Caption: Library diversification strategy from the core scaffold.

Experimental Protocols

The following protocols are designed for parallel synthesis in 96-well plates, but can be readily adapted for single-compound synthesis. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

General Considerations for Parallel Synthesis
  • Reaction Vessels: Use 96-well deep-well plates with caps or sealing mats suitable for the reaction temperatures.

  • Reagent Dispensing: Utilize automated liquid handlers or multichannel pipettes for accurate and efficient dispensing of reagents.

  • Inert Atmosphere: For reactions sensitive to air or moisture, perform additions in a glovebox or under a stream of nitrogen or argon.

Protocol 1: Amide Library Synthesis

Amide bond formation is a cornerstone of medicinal chemistry. For electron-deficient anilines, such as our starting material, the choice of coupling agent is critical to achieve high yields. A combination of EDC, HOBt, and DMAP has been shown to be effective for such couplings.[1]

Reaction Scheme:

Materials:

ReagentSupplierPart Number (Example)
This compoundSigma-AldrichEnamine-ENA311759254
Carboxylic Acids (diverse set)VariousN/A
EDC (EDC·HCl)Sigma-AldrichE7750
HOBtSigma-Aldrich54802
DMAPSigma-AldrichD5640
DIPEASigma-Aldrich387649
Acetonitrile (anhydrous)Sigma-Aldrich34998

Step-by-Step Protocol (per well):

  • Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous acetonitrile.

    • Prepare a 0.22 M solution of each carboxylic acid in anhydrous acetonitrile.

    • Prepare a 0.3 M solution of EDC in anhydrous acetonitrile.

    • Prepare a 0.3 M solution of HOBt in anhydrous acetonitrile.

    • Prepare a 0.3 M solution of DMAP in anhydrous acetonitrile.

    • Prepare a 0.6 M solution of DIPEA in anhydrous acetonitrile.

  • Reaction Setup:

    • To each well of a 96-well deep-well plate, add 100 µL (20 µmol) of the this compound stock solution.

    • Add 100 µL (22 µmol, 1.1 eq) of the respective carboxylic acid stock solution to each well.

    • Add 100 µL (30 µmol, 1.5 eq) of the HOBt stock solution.

    • Add 100 µL (30 µmol, 1.5 eq) of the DMAP stock solution.

    • Add 100 µL (60 µmol, 3.0 eq) of the DIPEA stock solution.

    • Initiate the reaction by adding 100 µL (30 µmol, 1.5 eq) of the EDC stock solution.

  • Reaction Conditions:

    • Seal the plate and shake at room temperature for 16-24 hours.

    • Monitor the reaction progress by LC-MS analysis of a small aliquot from a few representative wells.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous NaHCO₃ solution to each well.

    • Extract the products with 500 µL of ethyl acetate twice.

    • Combine the organic layers and evaporate the solvent under reduced pressure.

    • Purify the library using high-throughput preparative HPLC-MS.

Protocol 2: Sulfonamide Library Synthesis

Sulfonamides are readily synthesized from anilines and sulfonyl chlorides in the presence of a base. Pyridine is a common choice as it acts as both a base and a solvent.

Reaction Scheme:

[this compound] + R-NCO --> [Urea Product]

Caption: High-throughput purification workflow.

Purification Protocol
  • Crude Sample Preparation: Dissolve the crude product from each well in a suitable solvent (e.g., DMSO/methanol mixture) to a concentration of ~10 mg/mL.

  • Analytical LC-MS: Analyze each crude sample by rapid gradient LC-MS to determine the purity and confirm the mass of the desired product.

  • Preparative HPLC-MS: Purify the crude products using a mass-directed preparative HPLC system. A generic gradient method on a C18 column is typically a good starting point.

  • Fraction Analysis and Pooling: Analyze the collected fractions by LC-MS to identify those containing the pure product. Pool the pure fractions for each compound.

  • Solvent Removal: Evaporate the solvent from the pooled fractions using a centrifugal evaporator or lyophilizer.

  • Quality Control: Perform a final QC analysis (LC-MS and ¹H NMR for selected compounds) to confirm identity and purity (>95%).

Characterization Data

All final compounds should be characterized by LC-MS to confirm their molecular weight and purity. For representative examples from each library, full characterization including ¹H NMR and ¹³C NMR is recommended to validate the synthetic protocols.

Example Data Presentation:

LibraryCompound IDR-GroupMW (Expected)MW (Found, [M+H]⁺)Purity (LC-MS, 254 nm)
AmideL1-A1Phenyl314.16315.2>98%
AmideL1-A24-Chlorophenyl348.12349.1>97%
SulfonamideL1-S1Phenyl350.14351.1>99%
SulfonamideL1-S24-Tolyl364.16365.2>98%
UreaL1-U1Phenyl329.18330.2>99%
UreaL1-U24-Chlorophenyl363.14364.1>96%

Conclusion

The protocols detailed in this application note provide a robust and efficient framework for the synthesis of a diverse chemical library from the medicinally relevant this compound scaffold. By employing parallel synthesis techniques for amide, sulfonamide, and urea formation, researchers can rapidly generate a multitude of novel compounds. The provided methodologies, coupled with high-throughput purification and characterization, ensure the production of high-quality compound libraries suitable for screening in various drug discovery programs. The inherent drug-like properties of the core scaffold make the resulting libraries a valuable asset for identifying novel hit compounds and advancing therapeutic research.

References

Application Notes and Protocols for Microwave-Assisted Reactions Involving 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

In the fast-paced environment of drug discovery and development, the ability to rapidly synthesize and test new chemical entities is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes.[1][2] This is achieved through efficient and uniform heating of the reaction mixture via dielectric heating, which involves the interaction of polar molecules with the microwave's electric field.[3][4] The result is often higher product yields, improved purity profiles, and access to chemical space that is difficult to explore with conventional heating methods.[5][6]

This guide provides a detailed exploration of the experimental setup for microwave-assisted reactions utilizing 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline , a versatile building block in medicinal chemistry. The presence of a fluorine atom, a piperazine moiety, and a reactive aniline group makes this compound a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential biological activity.[2][7] We will delve into the principles of microwave chemistry, provide detailed protocols for key transformations, discuss optimization strategies, and outline critical safety considerations.

Understanding the Core Principles: Why Microwaves Excel

Conventional heating methods rely on thermal conduction, which can lead to uneven temperature distribution and the formation of byproducts. In contrast, microwave irradiation directly heats the bulk of the reaction mixture, leading to a rapid and uniform temperature increase.[3][8] This is particularly advantageous for reactions involving polar solvents and reagents, which efficiently absorb microwave energy and convert it into heat.[5]

The primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, heat.[3][9]

  • Ionic Conduction: In the presence of ions, the oscillating electric field causes them to migrate. Collisions between these moving ions result in the generation of heat.[3]

This efficient energy transfer often leads to reaction rate accelerations that cannot be replicated by simply increasing the temperature in a conventional heating setup.[6]

Safety First: Essential Protocols for Microwave Chemistry

While microwave reactors offer significant advantages, they also present unique safety challenges that must be addressed with rigorous protocols.[10][11] Modern laboratory microwave systems are equipped with multiple safety features, but user vigilance is crucial.[12][13]

Core Safety Mandates:

  • Dedicated Laboratory Equipment: Never use a domestic microwave oven for laboratory synthesis.[10][12] Laboratory-grade microwaves are designed to handle corrosive chemicals and have built-in safety features to prevent explosions and leaks.[10]

  • Pressure and Temperature Monitoring: Always use sealed vessels designed for microwave synthesis that can withstand high pressures and temperatures. Modern reactors continuously monitor these parameters and will automatically shut down if they exceed safe limits.

  • Proper Vessel Sealing: Ensure that microwave vials are properly sealed with the correct septa and caps to prevent leakage of flammable or toxic vapors.

  • Avoidance of Metal: Do not use metal objects, including spatulas or magnetic stir bars with metal cores that are not specifically designed for microwave use, inside the microwave cavity, as this can cause arcing.[10][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a lab coat, and gloves.[11]

  • Exothermic Reactions: Exercise extreme caution with potentially explosive or highly exothermic reactions. The rapid heating from microwaves can accelerate these reactions to a dangerous degree.[10]

  • Ventilation: Ensure the microwave reactor is located in a well-ventilated area, such as a fume hood, to handle any potential release of volatile substances.[12]

Experimental Protocols: Harnessing Microwaves for Key Transformations

This compound is an excellent substrate for a variety of coupling reactions that are central to the synthesis of complex organic molecules. Below are detailed protocols for three common and powerful transformations, adapted for microwave-assisted conditions.

Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds.[14] Microwave irradiation can drastically reduce the long reaction times often associated with this transformation.[15][16]

Objective: To couple this compound with an aryl bromide to form a diarylamine derivative.

Materials:

Reagent/MaterialAmountMolar Equiv.
This compound1.2 mmol1.2
Aryl Bromide1.0 mmol1.0
Pd₂(dba)₃0.025 mmol0.025
XPhos0.05 mmol0.05
Sodium tert-butoxide (NaOtBu)1.4 mmol1.4
Toluene (anhydrous)3 mL-
10 mL Microwave Vial1-
Magnetic Stir Bar1-

Procedure:

  • To a 10 mL microwave vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.05 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add 3 mL of anhydrous toluene to the vial.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20-30 minutes.[15]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Causality of Choices:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for C-N bond formation.[16]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig reactions to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants.

  • Microwave Conditions: The elevated temperature and rapid heating provided by the microwave significantly accelerate the reaction, allowing for completion in minutes rather than hours.[15]

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Vial Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification A Add Aryl Bromide, Aniline, Pd₂(dba)₃, XPhos, NaOtBu B Add Toluene A->B C Seal Vial B->C D Irradiate at 120°C for 20-30 min C->D E Cool to RT D->E F Dilute & Filter E->F G Concentrate F->G H Column Chromatography G->H I I H->I Purified Product

Caption: Workflow for Microwave-Assisted Buchwald-Hartwig Amination.

Protocol 2: Microwave-Assisted Suzuki Coupling

The Suzuki coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[17] Microwave assistance has been shown to be highly effective in accelerating these reactions.[1]

Objective: To couple a derivative of this compound (e.g., an aryl halide synthesized from it) with a boronic acid.

Materials:

Reagent/MaterialAmountMolar Equiv.
Aryl Halide Derivative1.0 mmol1.0
Aryl Boronic Acid1.2 mmol1.2
Pd(PPh₃)₄0.05 mmol0.05
Potassium Carbonate (K₂CO₃)2.0 mmol2.0
1,4-Dioxane4 mL-
Water1 mL-
10 mL Microwave Vial1-
Magnetic Stir Bar1-

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, combine the aryl halide derivative (1.0 mmol), aryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Add 4 mL of 1,4-dioxane and 1 mL of water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-150 °C for 10-20 minutes.[17]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Causality of Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.

  • Base: An aqueous solution of a base like potassium carbonate is essential for the transmetalation step in the catalytic cycle.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic reactants and the inorganic base.

  • Microwave Conditions: The high temperatures achievable in a sealed microwave vial dramatically increase the reaction rate, leading to short reaction times.

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Vial Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Pd(PPh₃)₄, K₂CO₃ B Add Dioxane/Water A->B C Seal Vial B->C D Irradiate at 120-150°C for 10-20 min C->D E Cool to RT D->E F Dilute & Wash E->F G Dry & Concentrate F->G H Flash Chromatography G->H I I H->I Purified Biaryl Product

Caption: Workflow for Microwave-Assisted Suzuki Coupling.

Protocol 3: Microwave-Assisted Ullmann Condensation

The Ullmann condensation is a classical method for forming carbon-oxygen or carbon-nitrogen bonds, typically requiring harsh conditions. Microwave irradiation can significantly improve the efficiency of this reaction.[18][19]

Objective: To synthesize a diaryl ether by coupling a phenol with an aryl halide derivative of this compound.

Materials:

Reagent/MaterialAmountMolar Equiv.
Aryl Halide Derivative1.0 mmol1.0
Phenol1.2 mmol1.2
Copper(I) Iodide (CuI)0.1 mmol0.1
L-Proline0.2 mmol0.2
Potassium Carbonate (K₂CO₃)2.0 mmol2.0
Dimethyl Sulfoxide (DMSO)2 mL-
10 mL Microwave Vial1-
Magnetic Stir Bar1-

Procedure:

  • Add the aryl halide derivative (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol) to a 10 mL microwave vial with a magnetic stir bar.

  • Add 2 mL of DMSO.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 180-200 °C for 30-60 minutes.[18]

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Causality of Choices:

  • Catalyst System: A copper(I) source, often in combination with a ligand like L-proline, is effective in catalyzing the Ullmann condensation.

  • Base: A strong base like potassium carbonate is required to deprotonate the phenol.

  • Solvent: A high-boiling, polar aprotic solvent like DMSO is ideal for this reaction as it can reach the high temperatures required and effectively absorb microwave energy.

  • Microwave Conditions: The high temperatures achievable with microwave heating are crucial for overcoming the activation energy of the Ullmann reaction, leading to significantly reduced reaction times compared to conventional heating.[18]

Optimization of Microwave-Assisted Reactions

A key advantage of MAOS is the ability to rapidly optimize reaction conditions.[20] The following parameters can be systematically varied to improve yields and reduce reaction times:

ParameterRationale for OptimizationTypical Range
Temperature Directly influences reaction rate. Higher temperatures can lead to faster reactions but also potential decomposition.80 - 250 °C
Time Should be minimized to prevent byproduct formation.5 - 60 minutes
Solvent The dielectric properties of the solvent affect heating efficiency. Polar solvents generally heat more effectively.Toluene, Dioxane, DMF, DMSO, Acetonitrile, Ethanol
Catalyst Loading Lowering catalyst loading is desirable for cost and environmental reasons, but may require longer reaction times or higher temperatures.0.5 - 10 mol%
Base The choice and amount of base can significantly impact the reaction outcome.K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu

Logical Relationship Diagram:

Optimization_Logic cluster_goal Optimization Goal cluster_params Key Parameters cluster_analysis Analysis Goal Maximize Yield & Minimize Time/Waste Temp Temperature Analysis LC-MS / NMR Temp->Analysis Time Time Time->Analysis Solvent Solvent Solvent->Analysis Catalyst Catalyst/Ligand Catalyst->Analysis Base Base Base->Analysis Analysis->Goal

Caption: Interplay of parameters in reaction optimization.

Conclusion

Microwave-assisted organic synthesis is a powerful and enabling technology for accelerating the synthesis of novel compounds for drug discovery and development. By understanding the fundamental principles of microwave heating, adhering to strict safety protocols, and systematically optimizing reaction conditions, researchers can effectively utilize compounds like this compound to rapidly generate diverse libraries of molecules. The protocols provided herein serve as a robust starting point for exploring the rich chemistry of this valuable building block under the efficient and controlled conditions of microwave irradiation.

References

Strategic Synthesis of Bioactive Benzoxazoles Utilizing 5-Fluoro-2-(4-methylpiperazin-1-yl)-Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Medicinal Chemists

This document provides a detailed guide for the synthesis of advanced benzoxazole derivatives, a core scaffold in modern drug discovery. We focus on the strategic use of precursors like 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline, detailing the necessary transformation into the key ortho-aminophenol intermediate required for cyclization. This guide explains the underlying chemical principles, provides validated, step-by-step protocols, and discusses the significance of the specific functional groups in the context of medicinal chemistry.

Introduction: The Benzoxazole Scaffold in Drug Development

Benzoxazole derivatives are a prominent class of heterocyclic compounds that command significant attention in medicinal chemistry and materials science.[1] Their rigid, planar structure and ability to engage in various non-covalent interactions make them a privileged scaffold for designing biologically active agents. The benzoxazole core is found in numerous compounds with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

The strategic incorporation of specific substituents onto the benzoxazole core is a cornerstone of modern drug design, used to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. This guide specifically addresses precursors bearing two high-value moieties: a fluorine atom and a 4-methylpiperazine group.

  • Fluorine: The introduction of fluorine into a drug candidate can profoundly enhance its properties. It can increase metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through unique electronic interactions, and modulate the acidity (pKa) of nearby functional groups, thereby affecting solubility and cell permeability.[3][4][5]

  • Piperazine: The piperazine ring is a common pharmacophore used to improve aqueous solubility and introduce a basic nitrogen center that can form salt bridges with biological targets. The N-methyl substituent further refines its electronic and steric properties.[2][6]

This application note provides detailed protocols for the synthesis of benzoxazoles from the crucial intermediate, 2-Amino-4-fluoro-5-(4-methylpiperazin-1-yl)phenol , which is derived from an aniline precursor.

Part 1: The Precursor & The Key Intermediate

The synthesis of a benzoxazole ring requires an ortho-aminophenol—a molecule containing an amino group (-NH₂) and a hydroxyl group (-OH) on adjacent carbon atoms of a benzene ring. The user-specified starting material, This compound , is an aniline derivative. To be used in benzoxazole synthesis, it must first be converted to its corresponding ortho-aminophenol. A common synthetic route involves starting with a substituted fluorophenol, proceeding through nitration, nucleophilic substitution with piperazine, and finally, reduction of the nitro group to yield the required intermediate.

The key intermediate for the protocols described below is 2-Amino-4-fluoro-5-(4-methylpiperazin-1-yl)phenol .

Key intermediate for benzoxazole synthesis.

Part 2: Mechanism of Benzoxazole Formation

The formation of the benzoxazole ring from an o-aminophenol proceeds via a condensation-cyclization reaction.[1] The general mechanism involves two critical steps:

  • Intermediate Formation: The nucleophilic amino group of the o-aminophenol attacks an electrophilic carbon source (e.g., from a carboxylic acid, acyl chloride, or aldehyde). This forms an intermediate, typically an o-hydroxyamide or a Schiff base.[1]

  • Intramolecular Cyclization: The hydroxyl group then acts as a nucleophile, attacking the newly formed imine or amide carbon. This is followed by dehydration (loss of a water molecule) to yield the stable, aromatic benzoxazole ring.

G Start o-Aminophenol + Electrophile (R-COX) Intermediate o-Hydroxyamide Intermediate Start->Intermediate Acylation Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Forms heterocyclic ring Product 2-Substituted Benzoxazole Dehydration->Product Aromatization

General mechanism for benzoxazole formation.

Part 3: Detailed Synthetic Protocols

The following are two robust, field-proven methods for the cyclization of 2-Amino-4-fluoro-5-(4-methylpiperazin-1-yl)phenol to form the corresponding benzoxazole derivative.

This is a classic, direct method that involves heating the o-aminophenol with a carboxylic acid, often in the presence of a strong acid catalyst and dehydrating agent like polyphosphoric acid (PPA).[1] The high temperature drives the condensation and subsequent cyclization-dehydration.

Causality: PPA serves a dual role: it acts as a Lewis acid to activate the carboxylic acid carbonyl group, making it more electrophilic, and it serves as a powerful dehydrating agent, sequestering the water produced during cyclization to drive the reaction to completion.

Materials & Reagents
2-Amino-4-fluoro-5-(4-methylpiperazin-1-yl)phenol
Acetic Acid (or other desired carboxylic acid)
Polyphosphoric Acid (PPA)
Crushed Ice
Saturated Sodium Bicarbonate (NaHCO₃) solution
Ethyl Acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 2-Amino-4-fluoro-5-(4-methylpiperazin-1-yl)phenol (1.0 eq), the desired carboxylic acid (e.g., acetic acid, 1.1 eq), and polyphosphoric acid (approx. 10-20 times the weight of the aminophenol).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 130-150°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Allow the reaction mixture to cool to approximately 80-90°C. Carefully and slowly pour the viscous mixture onto a large beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.[1]

  • Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Be cautious as this will cause CO₂ evolution (foaming).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol.[2]

This two-step, one-pot method is advantageous for substrates that may be sensitive to the harsh, high-temperature conditions of the Phillips condensation.[1] It involves the initial formation of an o-hydroxyamide at a lower temperature, followed by acid-catalyzed cyclization.

Causality: The acyl chloride is highly reactive, allowing for the rapid and efficient acylation of the amine under mild conditions. The subsequent addition of an acid catalyst promotes the intramolecular cyclization to form the benzoxazole ring.

Materials & Reagents
2-Amino-4-fluoro-5-(4-methylpiperazin-1-yl)phenol
Acyl Chloride (e.g., Acetyl Chloride)
Pyridine or Triethylamine (as a base)
Dichloromethane (DCM) or Tetrahydrofuran (THF)
p-Toluenesulfonic acid (p-TsOH) or Acetic Acid
Saturated Sodium Bicarbonate (NaHCO₃) solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Erlenmeyer flask, magnetic stirrer

Step-by-Step Methodology:

  • Amide Formation: Dissolve 2-Amino-4-fluoro-5-(4-methylpiperazin-1-yl)phenol (1.0 eq) in a suitable solvent like DCM or THF in a flask. Add a base such as pyridine or triethylamine (1.5 eq).

  • Acylation: Cool the mixture in an ice bath (0°C). Slowly add the acyl chloride (1.1 eq) dropwise. Allow the reaction to stir at room temperature for 1-3 hours until TLC analysis shows complete consumption of the starting material.

  • Cyclization: To the same reaction mixture, add a catalytic amount of p-toluenesulfonic acid or a few milliliters of glacial acetic acid. Heat the mixture to reflux (40-65°C, depending on the solvent) for 2-6 hours, monitoring by TLC for the formation of the benzoxazole product.

  • Work-up: Cool the reaction to room temperature. Wash the mixture with a saturated solution of sodium bicarbonate to remove the acid catalyst and any unreacted acyl chloride.

  • Extraction & Purification: Separate the organic layer. Dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization as described in Protocol A.

Part 4: Workflow and Data Summary

The overall process, from the key intermediate to the final product, follows a clear and logical workflow.

Start Start: 2-Amino-4-fluoro-5-(4-methylpiperazin-1-yl)phenol Reaction Cyclization Reaction (Protocol A or B) Start->Reaction Workup Aqueous Work-up & Neutralization Reaction->Workup Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Chromatography or Recrystallization) Drying->Purification Product Final Product: Substituted Benzoxazole Purification->Product

General experimental workflow for benzoxazole synthesis.

Comparative Data for Synthetic Methods

The choice of synthetic method can significantly impact reaction conditions and outcomes. The table below summarizes typical parameters for the methods discussed.

ParameterProtocol A (Phillips Condensation)Protocol B (Acyl Chloride)
Electrophile Carboxylic AcidAcyl Chloride
Key Reagent/Catalyst Polyphosphoric Acid (PPA)Pyridine/Et₃N, p-TsOH
Temperature High (130-150°C)Mild (0°C to Reflux)
Reaction Time 4-12 hours3-9 hours
Substrate Scope Good, but harsh for sensitive groupsExcellent, very broad
Typical Yields 55-85%[2]60-95%

Part 5: Applications and Significance in Drug Discovery

The resulting 5-Fluoro-6-(4-methylpiperazin-1-yl)-substituted benzoxazoles are high-value compounds for screening and lead optimization in drug discovery. Similar structures have demonstrated significant potential as anticancer agents.[2][7][8][9] For example, studies on related 5-fluoro-6-(4-aryl-piperazin-1-yl) benzoxazoles have shown cytotoxic activity against human A-549 lung carcinoma cells, with some intermediates displaying selectivity for cancer cells over healthy cells.[2][8] The unique combination of the fluorine atom and the piperazine moiety makes these scaffolds promising candidates for developing novel therapeutics, potentially for treating multidrug-resistant infections or various cancers.[10][11]

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate. By addressing specific experimental issues in a direct question-and-answer format, we aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to enhance yield, purity, and reproducibility.

Part 1: Synthetic Pathway and Core Principles

The most common and industrially scalable synthesis of this compound is a two-step process. It begins with a Nucleophilic Aromatic Substitution (SNAr) reaction, followed by the reduction of a nitro group. Understanding the mechanism of each step is crucial for effective troubleshooting.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : 1,2-Difluoro-4-nitrobenzene is reacted with N-methylpiperazine. The powerfully electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. The fluorine atom at the C-2 position (ortho to the nitro group) is displaced by the secondary amine of N-methylpiperazine. This regioselectivity is driven by the ability of the nitro group to stabilize the negative charge of the Meisenheimer complex intermediate, particularly when the attack occurs at the ortho and para positions.

  • Step 2: Nitro Group Reduction : The resulting intermediate, 1-(2-fluoro-5-nitrophenyl)-4-methylpiperazine, is then subjected to reduction. The nitro group is converted to a primary amine, yielding the final product. This transformation can be achieved through various methods, most commonly catalytic hydrogenation or chemical reduction.

The overall synthetic workflow is illustrated below.

Synthetic_Pathway SM 1,2-Difluoro-4-nitrobenzene + N-Methylpiperazine INT 1-(2-Fluoro-5-nitrophenyl)-4-methylpiperazine SM->INT Step 1: SNAr Reagents: Base (e.g., K2CO3) Solvent: DMSO, DMF Temp: 50-100 °C FP This compound INT->FP Step 2: Nitro Reduction Reagents: H2, Pd/C or SnCl2, HCl Solvent: MeOH, EtOH

Caption: General two-step synthesis of this compound.

Part 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each issue is presented with potential causes and actionable solutions.

Issue 1: Low Yield or Stalled Reaction in the SNAr Step (Step 1)

Question: My SNAr reaction between 1,2-difluoro-4-nitrobenzene and N-methylpiperazine is showing low conversion to the intermediate product, even after prolonged reaction times. What factors should I investigate?

Answer: Low conversion in this SNAr reaction is a common issue that can typically be traced back to reaction conditions or reagent quality. Here are the primary areas to troubleshoot:

  • Solvent Choice and Purity: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are essential. They effectively solvate the cation of the base while leaving the nucleophile (N-methylpiperazine) relatively "bare" and more reactive. Ensure your solvent is anhydrous, as water can interfere with the reaction by competing as a nucleophile and reacting with the base.

  • Base Strength and Stoichiometry: A base is required to neutralize the hydrofluoric acid (HF) byproduct of the reaction. Potassium carbonate (K₂CO₃) is a common and effective choice. Ensure at least one equivalent of the base is used. For sluggish reactions, a stronger base like sodium hydride (NaH) can be considered, although this may increase the risk of side reactions. A patent for a similar synthesis of a vortioxetine intermediate successfully used K₂CO₃ in DMF at 50°C[1].

  • Reaction Temperature: SNAr reactions are often temperature-sensitive. While starting at a moderate temperature (e.g., 50-60 °C) is prudent, a lack of reactivity may necessitate an increase. Incrementally raise the temperature to 80-100 °C while carefully monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of starting material and the formation of byproducts.

  • Reagent Quality: Verify the purity of your N-methylpiperazine. It can be hygroscopic and absorb atmospheric CO₂ over time, reducing its effective concentration and nucleophilicity. Using freshly distilled or a newly opened bottle is recommended.

Parameter Recommendation Rationale
Solvent Anhydrous DMSO or DMFEnhances nucleophilicity of the amine.
Base K₂CO₃ (≥1.2 equivalents)Effectively neutralizes HF byproduct without being overly harsh.
Temperature 60–100 °CProvides necessary activation energy for the substitution.
Monitoring TLC (e.g., 3:1 Hexanes:EtOAc)Allows for real-time tracking of starting material consumption.
Issue 2: Incomplete Reduction of the Nitro Group (Step 2)

Question: After the reduction step, my final product is contaminated with the nitro-containing intermediate, 1-(2-fluoro-5-nitrophenyl)-4-methylpiperazine. How can I drive the reaction to completion?

Answer: Incomplete reduction is a frequent challenge. The success of this step depends heavily on the choice of reducing agent and the reaction setup.

  • Catalytic Hydrogenation (H₂/Pd/C): This is the cleanest method.

    • Catalyst Activity and Loading: Ensure your Palladium on Carbon (Pd/C) catalyst is active. A "wet" catalyst (typically 50% water by weight) is often more active and safer to handle than dry powder. Use a catalyst loading of 5–10 mol% relative to the substrate.

    • Hydrogen Pressure: While some reductions proceed at atmospheric pressure, using a balloon of hydrogen is common. For resistant substrates, a Parr hydrogenator apparatus allowing for higher pressures (e.g., 50 psi) can significantly increase the reaction rate.

    • Solvent: Methanol (MeOH) or Ethanol (EtOH) are excellent solvent choices. Ensure the substrate is fully dissolved to allow for efficient access to the catalyst surface.

    • Reaction Time: These reactions can take anywhere from 2 to 24 hours. Monitor by TLC until the starting material spot has completely disappeared.

  • Chemical Reduction (e.g., SnCl₂ or Fe):

    • Tin(II) Chloride (SnCl₂): This is a classic and robust method. Use an excess of SnCl₂·2H₂O (typically 3-5 equivalents) in a solvent like ethanol or ethyl acetate, often with the addition of concentrated HCl. The reaction is usually heated to reflux. The workup requires careful basification to break up the tin salts, which can sometimes complicate purification.

    • Iron (Fe) Powder: Using iron powder in the presence of an acid like acetic acid or a salt like ammonium chloride (NH₄Cl) in an alcohol/water mixture is an economical and effective alternative. This method is often milder than SnCl₂.

Method Reagents & Conditions Pros Cons
Catalytic Hydrogenation H₂ (1-4 atm), 5-10% Pd/C, MeOH or EtOH, RTClean reaction, easy workup (filtration)Requires specialized equipment (hydrogenator), catalyst can be pyrophoric
Tin(II) Chloride SnCl₂·2H₂O (4-5 eq.), conc. HCl, EtOH, RefluxFast and reliable for many substratesWorkup can be difficult due to tin salts, stoichiometric waste
Iron Reduction Fe powder (5-10 eq.), NH₄Cl, EtOH/H₂O, RefluxInexpensive, milder than SnCl₂Requires filtration of fine iron particles, stoichiometric waste
Issue 3: Product Purification and Impurity Profile

Question: My crude this compound appears dark and oily, and purification by column chromatography is giving low recovery. Are there better methods?

Answer: Anilines, particularly complex ones like this, can be challenging to purify due to their basicity and sensitivity to oxidation. A multi-step purification strategy is often most effective.

  • Acid-Base Extraction: This is a highly effective technique for separating your basic aniline product from neutral or acidic impurities.

    • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Wash the acidic aqueous layer with fresh organic solvent to remove any trapped impurities.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the solution is strongly basic (pH > 12). Your aniline product will precipitate or form an oil.

    • Extract the now-basic aqueous layer multiple times with an organic solvent to recover your purified product.

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: If further purification is needed after extraction, use a silica gel column.

    • Deactivate the Silica: Anilines can streak or irreversibly bind to acidic silica gel. Pre-treating the silica gel by slurrying it in an eluent containing 1-2% triethylamine (NEt₃) or ammonia can neutralize the acidic sites and significantly improve recovery.

    • Eluent System: A gradient elution starting from a non-polar system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity is effective. Adding a small amount (0.5-1%) of triethylamine to the eluent throughout the run will prevent streaking.

  • Handling and Storage: Purified anilines are often susceptible to air oxidation, which is characterized by a change in color to brown or dark purple. It is best to store the final product under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use Buchwald-Hartwig amination instead of the SNAr pathway? A: While Buchwald-Hartwig amination is a powerful tool for C-N bond formation, for this specific substrate, it is likely overly complicated and expensive.[2][3] The SNAr reaction is highly effective because the nitro group strongly activates the aryl fluoride for nucleophilic substitution. This avoids the need for expensive palladium catalysts and phosphine ligands.[4]

Q2: How do I confirm the regiochemistry of the SNAr product? A: The regiochemistry can be confirmed using ¹H NMR and ¹⁹F NMR spectroscopy. In the ¹H NMR of the intermediate, the aromatic protons will show a distinct coupling pattern. More definitively, in the ¹⁹F NMR, the fluorine atom will show coupling to the adjacent aromatic protons, allowing for unambiguous structural assignment.

Q3: My final product is always a dark oil, never a solid. Is this normal? A: While some anilines are low-melting solids or oils, the color is an indicator of purity. A freshly purified sample of this compound should be a light-colored solid or pale oil.[5] A dark color indicates the presence of oxidative impurities. Implementing the acid-base extraction and storing the product under an inert atmosphere should yield a cleaner, lighter-colored product.

Q4: What are the primary safety concerns for this synthesis? A: Key safety considerations include:

  • Nitroaromatics: 1,2-Difluoro-4-nitrobenzene is toxic and a skin irritant. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.

  • Catalytic Hydrogenation: Pd/C can be pyrophoric, especially after filtration when it is dry and saturated with hydrogen. Quench the catalyst carefully by slowly adding water or running the reaction under a nitrogen atmosphere before exposing it to air.

  • Acid/Base Handling: Use caution when working with concentrated acids (HCl) and bases (NaOH) during extractions.

Part 4: Process Optimization Workflow

For systematic improvement of your synthesis yield, follow this logical troubleshooting flow.

Troubleshooting_Flowchart start Low Overall Yield check_step1 Analyze Step 1 (SNAr) by LC-MS/TLC start->check_step1 step1_ok Step 1 Conversion >95%? check_step1->step1_ok step1_fail Troubleshoot Step 1 step1_ok->step1_fail No check_step2 Analyze Step 2 (Reduction) by LC-MS/TLC step1_ok->check_step2 Yes solv Check Solvent (Anhydrous?) step1_fail->solv temp Increase Temperature (80-100 °C) solv->temp base Verify Base Stoichiometry (≥1.2 eq) temp->base step2_ok Step 2 Conversion >95%? check_step2->step2_ok step2_fail Troubleshoot Step 2 step2_ok->step2_fail No purification Review Purification Protocol step2_ok->purification Yes catalyst Check Catalyst Activity / Loading step2_fail->catalyst pressure Increase H2 Pressure catalyst->pressure reagent Switch to Chemical Reduction (SnCl2 or Fe) pressure->reagent extraction Implement Acid-Base Extraction purification->extraction column Use Base-Deactivated Silica extraction->column

Caption: A logical workflow for troubleshooting low-yield synthesis.

References

common side products in reactions involving 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a substituted aniline, this compound is a potent nucleophile, but its rich functionality can also lead to specific side reactions. This document provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Quick Reference: Compound Properties

For your convenience, here are the key physical and chemical properties of the starting material.

PropertyValue
IUPAC Name This compound
CAS Number 869944-01-4[1]
Molecular Formula C₁₁H₁₆FN₃
Molecular Weight 209.26 g/mol
Appearance Typically a powder[1]
Storage Room temperature, protected from light and air[1][2]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: During the synthesis of a quinolone derivative, I'm observing a significant dimer impurity (M+ ~880). What is its structure and how can it be prevented?

This is a well-documented issue, particularly in the process development of the antibiotic Delafloxacin, where this compound is a key intermediate. The impurity is a dimer formed via an intermolecular reaction involving the aniline nitrogen.

Plausible Cause: Dimer Formation via Nucleophilic Attack

The dimer impurity, specifically identified in the Delafloxacin process, has the CAS number 1093185-35-3.[3][] It arises not from the starting aniline itself, but in a subsequent step after it has been coupled to the quinolone core. During a chlorination step using N-chlorosuccinimide (NCS), the aniline nitrogen of one molecule acts as a nucleophile and attacks a reactive intermediate of another molecule, leading to the formation of a C-N bond that links the two quinolone systems.[5]

While this specific dimer was identified during a chlorination, the underlying principle is the potent nucleophilicity of the aniline nitrogen. This nucleophilicity can be a source of dimerization or other side reactions whenever an electrophilic species is present or generated in the reaction mixture.

Troubleshooting & Optimization Protocol:

Based on the findings from process development studies, the formation of this dimer can be suppressed by carefully controlling the reaction parameters.[5]

  • Temperature Control: Maintain a lower reaction temperature. Lowering the temperature decreases the rate of the side reaction more significantly than the desired reaction.

  • Reagent Stoichiometry & Addition: Using a higher molar equivalent of the electrophilic reagent (in the documented case, NCS) and ensuring its rapid addition can drive the desired reaction to completion quickly, minimizing the time for the intermediate to react with another aniline molecule.[5]

  • Solvent Conditions: Ensure the use of dry solvents. The presence of water can potentially alter the reaction pathway or the stability of intermediates.[5]

  • In-Process Monitoring: Utilize HPLC to monitor the formation of the dimer (often observed at a high relative retention time, e.g., RRT 1.60 in the Delafloxacin process).[5] Adjusting reaction parameters based on this feedback is crucial for process optimization.

Q2: My reaction mixture has developed a bright yellow, orange, or red color, and TLC analysis shows a highly colored spot that is difficult to remove. What is this impurity?

The appearance of a strong color is often indicative of the formation of an azo compound, a classic side product in aniline chemistry.

Plausible Cause: Azo Coupling

Azo compounds contain the R-N=N-R' functional group, which forms an extended conjugated system that absorbs visible light, resulting in intense color.[3] This side product can form if a diazonium salt is generated in situ and subsequently reacts with a molecule of unreacted aniline.

The formation of the diazonium salt (Ar-N₂⁺) requires a source of nitrous acid (HNO₂), which can be formed from residual nitrate or nitrite salts under acidic conditions.

Mechanism of Azo Compound Formation:

  • Diazotization: The primary aromatic amine of this compound reacts with nitrous acid to form a diazonium salt. This reaction is typically performed at low temperatures (0-5 °C) as diazonium salts can be unstable.[5]

  • Azo Coupling: The highly electrophilic diazonium salt then undergoes an electrophilic aromatic substitution reaction with another, unreacted molecule of the electron-rich aniline.[][6] The coupling typically occurs at the position para to the activating amino group.

Troubleshooting & Optimization Protocol:

  • Scrutinize Reagents and Glassware: Ensure all reagents are free from nitrate/nitrite contamination. Thoroughly clean all glassware to remove any traces of nitric or nitrous acid.

  • Control pH: Azo coupling with anilines is favored under mildly acidic to neutral conditions.[] If your reaction is run under these conditions, the risk is higher. If possible, adjust the pH to be more strongly acidic or basic to disfavor the coupling reaction.

  • Temperature Management: Keep the reaction temperature strictly controlled. If there is any possibility of diazotization, low temperatures (<5 °C) can help to suppress the decomposition of the diazonium salt into other byproducts.[5]

  • Purification: Azo dyes can often be removed by column chromatography, though their high color intensity can make it seem like a large amount of material is present even when it is a minor impurity. Recrystallization can also be effective. In some cases, triazenes formed by N-coupling can be hydrolyzed back to the amine and diazonium salt under acidic conditions.[5]

Q3: My LC-MS analysis shows a significant peak with a mass corresponding to [M+16]. What is this side product?

An [M+16] peak in the mass spectrum strongly suggests the formation of an N-oxide, which corresponds to the addition of a single oxygen atom to your molecule.

Plausible Cause: N-Oxide Formation on the Piperazine Ring

The this compound molecule has two tertiary amine nitrogens: one on the piperazine ring attached to the methyl group and one attached to the aromatic ring. The nitrogen of the N-methylpiperazine moiety is significantly more basic and nucleophilic, making it susceptible to oxidation. The product is the corresponding N-oxide.[7] This oxidation can occur under various conditions:

  • Reaction with Oxidizing Agents: If your reaction involves any deliberate or inadvertent oxidizing agents (e.g., hydrogen peroxide, peroxy acids like m-CPBA, or even metal catalysts under aerobic conditions), N-oxidation is a likely side reaction.[8]

  • Air Oxidation: Electron-rich amines can be susceptible to slow oxidation by atmospheric oxygen, particularly during long reaction times, workup, or storage.

Troubleshooting & Optimization Protocol:

  • Inert Atmosphere: For sensitive reactions, especially those running for extended periods or at elevated temperatures, conduct the experiment under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Unnecessary Oxidants: Carefully review your reaction protocol to ensure no unnecessary oxidizing agents are present. Be mindful of the potential for peroxide formation in certain solvents (e.g., THF, ethers).

  • Characterization: The formation of an N-oxide can be confirmed by NMR. The protons on the carbons adjacent to the newly formed N-O bond (the methyl group and the piperazine CH₂ groups) will typically show a downfield shift in the ¹H NMR spectrum compared to the parent amine.

  • Purification: N-oxides are generally more polar than their parent amines. This significant change in polarity usually allows for straightforward separation by silica gel chromatography.

Visualizing Reaction Pathways

To better understand the relationship between the desired reaction and potential side products, the following diagrams illustrate the key chemical transformations.

start This compound start->invis1 start->invis2 start->invis3 reagent1 Acyl Chloride (R-COCl) reagent1->invis1 reagent2 Nitrous Acid (HNO₂) reagent2->invis2 reagent3 Oxidizing Agent (e.g., m-CPBA, Air) reagent3->invis3 reagent4 Activated Quinolone Intermediate side_dimer Delafloxacin-type Dimer (High MW Impurity) reagent4->side_dimer product_amide Desired Amide Product product_amide->side_dimer side_azo Azo Dimer Side Product (Colored Impurity) side_noxide N-Oxide Side Product ([M+16] Impurity) invis1->product_amide Acylation (Main Reaction) invis2->side_azo Diazotization & Azo Coupling invis3->side_noxide N-Oxidation

Caption: Reaction pathways starting from the aniline.

References

Technical Support Center: Navigating the Purification of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique challenges associated with the purification of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter purification hurdles with this important class of compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows and enhance product purity and yield.

The purification of this compound derivatives is often complicated by the molecule's inherent physicochemical properties. The presence of two basic nitrogen centers—the aniline amine and the tertiary amine within the methylpiperazine ring—along with a fluorine substituent, introduces a unique set of challenges. These include high polarity, susceptibility to oxidation, and difficulties in chromatographic separation and crystallization. This guide will equip you with the knowledge to anticipate and overcome these obstacles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound derivatives, offering potential causes and actionable solutions.

Problem 1: My purified compound is discolored (yellow, brown, or black).

  • Possible Cause 1: Oxidation. Aniline derivatives are notoriously prone to air oxidation, which forms highly colored impurities.[1][2] The electron-rich aromatic ring is susceptible to oxidation, a process that can be accelerated by exposure to air, light, and trace metal impurities.

  • Troubleshooting & Optimization:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during concentration and drying steps.[2]

    • Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), during storage or processing if compatible with your downstream applications.

    • Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities.[1][3] After a short heating period, perform a hot filtration to remove the carbon before allowing the solution to cool for crystallization.

  • Possible Cause 2: Residual Acidic Impurities. Trace amounts of acid from the synthesis can lead to degradation and color formation.

  • Troubleshooting & Optimization:

    • Aqueous Wash: Before final purification, wash the crude product solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize and remove any residual acids.

Problem 2: The compound streaks or "tails" significantly during silica gel column chromatography.

  • Possible Cause: Strong Interaction with Silica Gel. The basic nitrogen atoms of the aniline and piperazine moieties strongly interact with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape, reduced separation efficiency, and often, irreversible adsorption of the product onto the column.

  • Troubleshooting & Optimization:

    • Basified Mobile Phase: Add a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% triethylamine (Et₃N) or ammonia in the eluent is effective in competing with your compound for binding to the acidic sites on the silica gel, resulting in improved peak shape.[4]

    • Alternative Stationary Phases:

      • Alumina (basic or neutral): Alumina is a less acidic stationary phase and can be a good alternative to silica gel for the purification of basic compounds.

      • Reversed-Phase Chromatography (C18): For more polar derivatives, reversed-phase HPLC can be an excellent option. A mobile phase of acetonitrile/water or methanol/water with a modifier like trifluoroacetic acid (TFA) or formic acid is commonly used.[5][6]

    • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can help to sharpen the peaks and improve separation.

Problem 3: The compound "oils out" during recrystallization instead of forming crystals.

  • Possible Cause 1: Presence of Impurities. Impurities can inhibit the formation of a crystal lattice, causing the compound to separate as a liquid phase.

  • Troubleshooting & Optimization:

    • Pre-purification: Attempt a preliminary purification step, such as an acid-base extraction or a quick filtration through a small plug of silica gel, to remove major impurities before recrystallization.[1]

    • Seed Crystals: If a small amount of pure, crystalline material is available, add a seed crystal to the supersaturated solution to induce crystallization.[1]

  • Possible Cause 2: Inappropriate Solvent System. The chosen solvent or solvent system may be too good of a solvent, even at low temperatures, or it may not be suitable for the polarity of your compound.

  • Troubleshooting & Optimization:

    • Solvent Screening: Systematically screen for a suitable recrystallization solvent. A good solvent should dissolve the compound when hot but have low solubility when cold. Common choices for aniline derivatives include ethanol, isopropanol, toluene, or mixtures like ethanol/water or ethyl acetate/hexanes.[3][7]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.

Problem 4: Low recovery of the product after purification.

  • Possible Cause 1: Product Loss During Transfers and Washes. Multiple transfer steps and washing the collected crystals with a solvent in which the product has some solubility can lead to significant product loss.

  • Troubleshooting & Optimization:

    • Minimize Transfers: Plan your purification workflow to minimize the number of transfers between flasks.

    • Cold Solvent Wash: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to reduce the amount of product that dissolves.[1]

  • Possible Cause 2: Irreversible Adsorption on Stationary Phase. As mentioned in Problem 2, basic compounds can irreversibly bind to silica gel, leading to low recovery from column chromatography.

  • Troubleshooting & Optimization:

    • Use Basified Mobile Phase or Alternative Stationary Phases: Refer to the solutions for Problem 2.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that make its purification challenging?

A1: The primary challenges arise from a combination of factors:

  • High Polarity and Basicity: The presence of two basic nitrogen atoms makes the molecule highly polar and basic.[8] This leads to strong interactions with polar stationary phases in chromatography and can complicate extractions. The fluorine atom also influences the basicity of the aniline nitrogen through inductive effects.[9][10][11]

  • Hygroscopicity: Piperazine and its derivatives are known to be hygroscopic, meaning they readily absorb moisture from the air.[8] This can make handling and obtaining accurate weights difficult.

  • Susceptibility to Oxidation: The aniline moiety is prone to oxidation, leading to the formation of colored impurities.[2][12]

Q2: What is a good starting point for developing a column chromatography method for these compounds?

A2: A good starting point for normal-phase column chromatography on silica gel would be a mobile phase system of ethyl acetate/hexanes or dichloromethane/methanol. It is highly recommended to add 0.5-1% triethylamine to the mobile phase to prevent peak tailing.[4] For reversed-phase chromatography, a gradient of acetonitrile in water with 0.1% formic acid or TFA is a common starting point.[13]

Q3: How can I effectively remove unreacted starting materials or byproducts?

A3: The choice of method depends on the nature of the impurities.

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds like your product from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as a salt. The layers can be separated, and then the aqueous layer is basified (e.g., with NaOH) to regenerate the free base, which can then be extracted back into an organic solvent.

  • Chromatography: If impurities have similar basicity but different polarity, column chromatography is the most effective method.

  • Recrystallization: If your product is a solid and the impurities have different solubility profiles, recrystallization can be a highly effective final purification step.[7]

Q4: My compound appears to be unstable during purification. What can I do?

A4: Instability can be due to oxidation or degradation under acidic or basic conditions.

  • Minimize Exposure to Air and Light: As discussed in the troubleshooting section, work under an inert atmosphere and protect your compound from light.

  • Control pH: Be mindful of the pH during extractions and chromatography. Prolonged exposure to strong acids or bases can cause degradation.[1] Use mild acidic or basic conditions where possible.

  • Keep it Cool: Perform purification steps at lower temperatures if you suspect thermal degradation.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography (Normal Phase)
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which your compound is soluble at high temperatures and poorly soluble at low temperatures.

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and activated carbon.[1]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.[1]

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography

Chromatography ModeStationary PhaseTypical Mobile Phase SystemModifier
Normal PhaseSilica GelHexanes/Ethyl Acetate or Dichloromethane/Methanol0.1-1% Triethylamine
Normal PhaseAlumina (Neutral or Basic)Hexanes/Ethyl AcetateNone usually required
Reversed PhaseC18Acetonitrile/Water or Methanol/Water0.1% Formic Acid or 0.1% TFA

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy start Crude Product assess_purity Assess Purity (TLC, LC-MS, NMR) start->assess_purity decision High Purity? assess_purity->decision extraction Acid-Base Extraction decision->extraction No final_product Pure Product decision->final_product Yes chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization recrystallization->final_product

Caption: A decision workflow for the purification of this compound derivatives.

Troubleshooting_Tailing cluster_causes Potential Causes cluster_solutions Solutions problem Problem Significant Peak Tailing in Silica Gel Chromatography cause1 Cause 1 Strong interaction of basic nitrogens with acidic silanol groups problem->cause1 solution1 Solution 1 Add basic modifier to mobile phase (e.g., 0.5% Triethylamine) cause1->solution1 solution2 Solution 2 Switch to a less acidic stationary phase (e.g., Alumina) cause1->solution2 solution3 Solution 3 Use Reversed-Phase Chromatography (C18) cause1->solution3

Caption: Troubleshooting guide for peak tailing during chromatography.

References

Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in coupling reactions involving 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for this challenging substrate. The unique structure of this aniline, featuring both a fluorine atom and a piperazine moiety ortho to the reacting amine, presents specific hurdles that require careful consideration of the catalytic system.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, focusing on the causal relationships behind the proposed solutions.

Q1: My reaction shows low or no conversion. What is the primary suspect for catalyst deactivation with this specific substrate?

A1: The most probable cause of low or no conversion is catalyst poisoning by the substrate itself. This compound possesses two nitrogen atoms (the aniline and the tertiary amine of the piperazine) in proximity. This arrangement can lead to the formation of a stable five-membered ring chelate with the palladium center, creating a catalytically inactive species.

  • Explanation of Causality: The aniline nitrogen and the N4 of the piperazine can act as a bidentate ligand, binding strongly to the palladium and preventing it from participating in the catalytic cycle. This is a common issue with substrates containing multiple coordination sites.[1][2][3]

Troubleshooting Steps:

  • Switch to a Bulkier Ligand: The most effective strategy is to use a sterically hindered monophosphine ligand. The bulk of the ligand will sterically disfavor the formation of the bidentate chelate, promoting the desired monoligated active species.

    • Recommended Ligands: Start with ligands from the Buchwald dialkylbiarylphosphine family, such as tBuXPhos, BrettPhos, or RuPhos.[4][5] These ligands are designed to be bulky and electron-rich, which promotes both oxidative addition and reductive elimination.[6][7]

  • Increase Ligand-to-Palladium Ratio: Try increasing the ligand-to-palladium ratio from the typical 1.1:1 to 2:1 or even higher. The excess ligand in solution can help to outcompete the substrate for coordination sites on the palladium center.

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., G3 or G4 pre-catalysts) can ensure the efficient generation of the active LPd(0) species and may be less susceptible to immediate poisoning upon addition to the reaction mixture.[6][8]

Q2: I am observing significant hydrodehalogenation of my aryl halide coupling partner. How can I minimize this side reaction?

A2: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is often a result of β-hydride elimination from a palladium-amide intermediate. This side reaction can be exacerbated by certain bases and suboptimal catalyst systems.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig aminations, they can sometimes promote side reactions.[9]

    • Consider switching to a weaker, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). This is particularly relevant for fluorinated anilines, which can be unstable in the presence of strong bases at elevated temperatures.[10]

    • If a strong base is necessary for deprotonation of the aniline, consider lithium bis(trimethylsilyl)amide (LiHMDS), which is also non-nucleophilic.

  • Optimize Reaction Temperature: Lowering the reaction temperature may disfavor the β-hydride elimination pathway relative to the desired reductive elimination.

  • Ligand Choice: As with catalyst deactivation, a bulky, electron-rich ligand can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.

Q3: The reaction is sluggish and stalls before completion, even with a good catalyst system. What other parameters can I adjust?

A3: A stalled reaction, despite an appropriate catalyst and ligand, often points to issues with solubility, base effectiveness, or the physical state of the reaction mixture.

Troubleshooting Steps:

  • Solvent Screening: The choice of solvent can significantly impact the solubility of the reactants and the base.

    • Commonly used solvents include toluene, 1,4-dioxane, and THF. If solubility is an issue, consider a more polar aprotic solvent like DMF, but be mindful of potential side reactions at high temperatures.

    • Ensure your solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst.

  • Base Particle Size and Stirring: Insoluble inorganic bases like K₃PO₄ and Cs₂CO₃ can be problematic if not finely ground. The reaction rate can be limited by the surface area of the base.

    • Ensure the base is finely powdered.

    • Maintain vigorous stirring to ensure good mixing of the heterogeneous mixture. The rate of agitation can severely impact the reaction rate when using high-density inorganic bases.[9]

  • Consider a Soluble Organic Base: While often less effective for the transmetalation step, a soluble organic base like DBU, perhaps in combination with a salt additive like NaTFA, could be explored, especially if adapting the reaction to a flow chemistry setup.[9][11]

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading to start with for this type of reaction?

A1: For initial screening, a palladium loading of 1-2 mol % is a reasonable starting point. If the reaction is successful, you can then proceed to optimize by lowering the catalyst loading. For challenging substrates like this, it is not uncommon to require slightly higher catalyst loadings. However, with a highly active ligand system, loadings as low as 0.1 mol % have been reported for similar couplings.[10]

Q2: How does the fluorine substituent affect the reaction?

A2: The electron-withdrawing nature of the fluorine atom can have two opposing effects. It increases the acidity of the aniline N-H bond, making it easier to deprotonate. However, it also decreases the nucleophilicity of the resulting amide, which can slow down the rate of reductive elimination. The choice of a bulky, electron-donating ligand is often key to overcoming the slower reductive elimination.

Q3: Can I use in-situ monitoring to better understand my reaction?

A3: Yes, in-situ monitoring techniques can be invaluable. Techniques like Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) or Proton Nuclear Magnetic Resonance (¹H NMR) can be used to track the consumption of starting materials and the formation of the product in real-time. This can help you determine the reaction kinetics and identify if and when the reaction stalls.[12]

Q4: Is a high-throughput screening (HTS) approach recommended for optimizing this reaction?

A4: Absolutely. Given the multiple variables (palladium source, ligand, base, solvent, temperature), an HTS approach using a 96-well plate format can rapidly identify optimal reaction conditions. This allows for the parallel screening of a wide range of parameters, saving significant time and resources compared to traditional one-at-a-time optimization.[11]

III. Experimental Protocols & Data

Protocol 1: High-Throughput Screening for Catalyst/Ligand/Base Optimization

This protocol outlines a general procedure for a 96-well plate-based screening experiment.

Materials:

  • 96-well plate with sealing mat

  • Automated liquid handler or multichannel pipette

  • Inert atmosphere glovebox or Schlenk line

  • Stock solutions of this compound, aryl halide, palladium pre-catalysts, ligands, and bases in an appropriate anhydrous solvent (e.g., toluene or dioxane).

Procedure:

  • Plate Preparation: In a glovebox, add the appropriate amount of the aryl halide and this compound stock solutions to each well of the 96-well plate.

  • Catalyst/Ligand Addition: Add the corresponding palladium pre-catalyst and ligand stock solutions to each well according to the experimental design.

  • Base Addition: Add the different bases (as solids or stock solutions) to the designated wells.

  • Solvent Addition: Add the reaction solvent to bring each well to the desired final concentration.

  • Sealing and Reaction: Seal the plate securely with a sealing mat. Place the plate on a heated shaker block at the desired reaction temperature for a set period (e.g., 12-24 hours).

  • Quenching and Analysis: After the reaction time, allow the plate to cool. Quench each well with a small amount of water or a suitable quenching agent. Dilute the samples and analyze by LC-MS or GC-MS to determine the conversion and yield in each well.

Table 1: Example HTS Data for Catalyst System Optimization

WellPd Source (mol%)LigandBaseSolventConversion (%)
A1Pd₂(dba)₃ (1.5)XPhosNaOtBuToluene85
A2Pd₂(dba)₃ (1.5)RuPhosNaOtBuToluene92
A3Pd₂(dba)₃ (1.5)BrettPhosNaOtBuToluene88
B1Pd(OAc)₂ (2.0)XPhosCs₂CO₃Dioxane75
B2Pd(OAc)₂ (2.0)RuPhosCs₂CO₃Dioxane81
B3Pd(OAc)₂ (2.0)BrettPhosCs₂CO₃Dioxane78
C1XPhos-Pd-G3 (1.0)-K₃PO₄Toluene95
C2RuPhos-Pd-G3 (1.0)-K₃PO₄Toluene98
C3BrettPhos-Pd-G3(1.0)-K₃PO₄Toluene96

Note: This is illustrative data. Actual results will vary.

Protocol 2: Optimized Batch Reaction Procedure

Based on the HTS data, the following is a representative optimized procedure.

Materials:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • RuPhos-Pd-G3 (0.5 mol %)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: To the Schlenk flask under an argon atmosphere, add this compound, the aryl bromide, RuPhos-Pd-G3, and K₃PO₄.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

IV. Visualized Workflows

Diagram 1: Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion start Low or No Conversion q1 Is catalyst poisoning suspected? (bidentate chelation) start->q1 s1_yes Switch to Bulkier Ligand (e.g., tBuXPhos, RuPhos) q1->s1_yes Yes q2_no Are reagents pure & anhydrous? Is atmosphere inert? q1->q2_no No s2_yes Increase Ligand/Pd Ratio (e.g., 2:1) s1_yes->s2_yes s3_yes Use a Pre-catalyst (e.g., G3/G4) s2_yes->s3_yes end_good Reaction Improved s3_yes->end_good q2_no->end_good Yes s1_no Purify Reagents Use Dry, Degassed Solvents q2_no->s1_no No

Caption: Decision tree for troubleshooting low reaction conversion.

Diagram 2: General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_analysis Analysis & Purification prep1 Dry Glassware & Reagents setup1 Add Solids: Substrate, Aryl Halide, Base, Catalyst prep1->setup1 prep2 Degas Solvents setup2 Add Solvent prep2->setup2 setup1->setup2 setup3 Heat & Stir setup2->setup3 analysis1 Monitor by TLC/GC-MS setup3->analysis1 analysis2 Work-up & Extraction analysis1->analysis2 analysis3 Column Chromatography analysis2->analysis3 final_product Pure Product analysis3->final_product

Caption: Step-by-step experimental workflow for batch reactions.

V. References

  • --INVALID-LINK--National Institutes of Health.

  • --INVALID-LINK--ResearchGate.

  • --INVALID-LINK--ACS GCI Pharmaceutical Roundtable.

  • --INVALID-LINK--Reddit.

  • --INVALID-LINK--Chemical Reviews.

  • --INVALID-LINK--National Institutes of Health.

  • --INVALID-LINK--ResearchGate.

  • --INVALID-LINK--ChemRxiv.

  • --INVALID-LINK--Wikipedia.

  • --INVALID-LINK--Chemistry LibreTexts.

  • --INVALID-LINK--ResearchGate.

  • --INVALID-LINK--ResearchGate.

  • --INVALID-LINK--Beilstein Journal of Organic Chemistry.

  • --INVALID-LINK--PubMed.

  • --INVALID-LINK--National Institutes of Health.

  • --INVALID-LINK--Chem-Station.

  • --INVALID-LINK--Frontiers in Chemistry.

  • --INVALID-LINK--PNAS.

  • --INVALID-LINK--Organic & Biomolecular Chemistry.

  • --INVALID-LINK--PubMed Central.

  • --INVALID-LINK--City University of Hong Kong.

  • --INVALID-LINK--Journal of the American Chemical Society.

  • --INVALID-LINK--National Institutes of Health.

  • --INVALID-LINK--ResearchGate.

  • --INVALID-LINK--Organic Chemistry Frontiers.

  • --INVALID-LINK--ResearchGate.

  • --INVALID-LINK--Chemical Reviews.

  • --INVALID-LINK--PubMed Central.

  • --INVALID-LINK--PubMed Central.

  • --INVALID-LINK--RSC Advances.

  • --INVALID-LINK--ResearchGate.

  • --INVALID-LINK--PubMed.

References

catalyst deactivation problems in 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Catalyst Deactivation Problems in 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline Cross-Coupling Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is specifically designed to address the unique challenges presented by substrates like This compound . As a Senior Application Scientist, I understand that substrates bearing multiple coordination sites, such as the aniline and piperazine nitrogens in this molecule, can lead to complex catalyst behavior and deactivation pathways that are not always straightforward.

This document moves beyond generic advice to provide in-depth, mechanistically-grounded solutions. We will explore the "why" behind common failures and offer logical, field-proven strategies to overcome them.

Part 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses common high-level problems. Consider these your first diagnostic steps before diving into more complex deactivation mechanisms.

Q1: My cross-coupling reaction is very slow, gives low conversion, or has stalled completely. What are the first things I should check?

A1: Sluggish or stalled reactions are the most common complaint. Before assuming a complex catalyst deactivation issue, it's crucial to validate the fundamentals of your experimental setup. Organometallic reactions can be notoriously fickle.[1]

  • Reagent Purity and Integrity:

    • Amine: Ensure your aniline substrate is pure. Amines can oxidize over time. If it's a liquid, filtering it through a short plug of activated alumina can remove impurities.[2] For solids, consider recrystallization.

    • Base: Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) are highly hygroscopic. Use freshly opened bottles or material stored in a glovebox. Clumped or discolored base is a red flag.

    • Solvent: Ensure your solvent is anhydrous and degassed. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.

  • Catalyst Generation and Activity:

    • Are you generating the active LPd(0) species effectively?[2] Using well-defined, air-stable precatalysts (e.g., G3 or G4 Buchwald precatalysts) is highly recommended over generating the catalyst from Pd(OAc)₂ or Pd₂(dba)₃, as this gives more reliable formation of the active species.[2][3]

    • If you must use a Pd(II) source like Pd(OAc)₂, a pre-activation step may be necessary to ensure efficient reduction to Pd(0).[2][4][5]

  • Physical Reaction Parameters:

    • Mixing: Are you stirring the reaction vigorously? Many coupling reactions use solid inorganic bases (e.g., K₂CO₃, Cs₂CO₃) that are not soluble in organic solvents.[3] Poor mixing can lead to mass transfer limitations, where the reaction rate is limited by the physical interaction of reagents rather than chemical kinetics.[2][6]

    • Temperature: Is the reaction at the optimal temperature? While higher temperatures can increase rates, they can also accelerate catalyst decomposition or substrate degradation.

Q2: I'm observing significant hydrodehalogenation of my aryl halide coupling partner. What causes this side reaction?

A2: Hydrodehalogenation (replacement of the halide with a hydrogen atom) is often a result of a competitive side reaction called β-hydride elimination.[7] This pathway becomes significant when the desired reductive elimination step to form the C-N bond is slow.

The key intermediate is an arylpalladium(II)-hydride species, which can reductively eliminate to give the hydrodehalogenated arene and regenerate the Pd(0) catalyst. This is particularly common with sterically demanding secondary amines.[8] Judicious choice of a supporting ligand that promotes rapid reductive elimination over β-hydride elimination is the primary solution.[2][7]

Q3: My reaction works, but the yield is consistently low, even with extended reaction times. How can I improve it?

A3: Consistently low yields, assuming starting materials are consumed, point towards either competing side reactions or product instability. However, if starting materials remain, it suggests a catalyst lifetime issue. The catalyst is active initially but deactivates before the reaction reaches completion.

  • Increase Catalyst Loading: As a simple first step, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes be sufficient to drive the reaction to completion.

  • Screen Different Ligands: The choice of ligand is paramount.[9][10] The initial ligand you chose may not provide sufficient stability for the catalyst in the presence of your specific substrate. Screening a panel of ligands, particularly bulky biarylphosphines, is a critical step.

  • Evaluate the Base: Strong bases can cause decomposition of sensitive substrates, and the resulting byproducts can poison the catalyst.[8] Consider screening a weaker base.

Part 2: Troubleshooting Guide for this compound

This substrate presents a classic challenge: it contains multiple nitrogen atoms that can coordinate to the palladium center. This can lead to the formation of stable, catalytically inactive "off-cycle" complexes, which is a primary mode of catalyst deactivation.[8][9]

Issue 1: Catalyst Inhibition by Substrate Coordination (Chelation)
Q: The piperazinyl group in my aniline seems to be killing the reaction. How does this happen and what can I do?

A: This is the most probable cause of issues with this substrate. The aniline nitrogen and the distal piperazine nitrogen can act as a bidentate ligand, chelating to the palladium center. This can form a highly stable, five- or six-membered ring complex.

This chelated complex can be a "catalytically dormant" or "off-cycle" species.[9] While the desired catalytic cycle requires a coordinatively unsaturated palladium center to undergo oxidative addition and reductive elimination, this chelated complex is often too stable to re-enter the catalytic cycle, effectively sequestering and deactivating the catalyst. Small, electron-rich heterocycles are particularly known for promoting this type of deactivation by displacing the supporting phosphine ligand.[8]

Troubleshooting Strategy:
  • Ligand Selection is Critical: The primary strategy is to use a ligand that can outcompete the substrate's chelating effect.

    • Sterically Bulky Ligands: Use bulky biaryl monophosphine ligands (e.g., BrettPhos, RuPhos, tBuXPhos). Their large steric footprint physically prevents the substrate from forming a stable bidentate complex with the palladium center.[7][10] This steric hindrance favors the formation of the desired monoligated L₁Pd(0) active species.[11]

    • Electron-Rich Ligands: The σ-donating character of dialkylbiaryl phosphines increases the electron density on the palladium, which can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, helping the desired cycle outpace the deactivation pathway.[10][12]

  • Employ Precatalysts: Use a well-defined precatalyst where the ligand is already bound to the palladium (e.g., BrettPhos Pd G3). This ensures the active catalyst is generated cleanly with the desired ligand, rather than having the substrate intercept the palladium before the ligand can coordinate.[2]

  • Adjust Ligand-to-Metal Ratio: It can be beneficial to add a slight excess of the phosphine ligand relative to the palladium source (e.g., a 1.1:1 or 1.2:1 L:Pd ratio). This helps to keep the palladium center coordinated to the phosphine, preventing the substrate from displacing it.[2]

Workflow for Overcoming Substrate Inhibition

G cluster_0 Troubleshooting Chelation-Based Deactivation A Reaction Stalled: Suspected Substrate Inhibition B Switch to Bulky Biarylphosphine Ligand (e.g., BrettPhos, RuPhos) A->B Primary Strategy C Use Well-Defined Precatalyst (e.g., BrettPhos Pd G3) B->C For Robustness D Optimize Ligand:Palladium Ratio (e.g., 1.1:1) C->D Fine-Tuning E Screen Reaction Temperature D->E Further Optimization F Successful Coupling E->F G cluster_0 Desired Buchwald-Hartwig Catalytic Cycle cluster_1 Off-Cycle Deactivation Pathway A L-Pd(0) Active Catalyst B L-Pd(II)(Ar)(X) Oxidative Addition Complex A->B + Ar-X C [L-Pd(II)(Ar)(Amine)]+X- B->C + Amine F L-Pd(II)(Ar)(X) D L-Pd(II)(Ar)(Amido) Amide Complex C->D - HX (Base) E Ar-Amine Product D->E Reductive Elimination E->A Regenerates Catalyst H (Chelate)Pd(II)(Ar)+ Dormant Complex F->H Ligand Displacement G Substrate (Chelating Amine) G->H I No Turnover H->I

References

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, chemists, and process development professionals. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to help you navigate the critical parameter of reaction temperature. Achieving optimal conversion, minimizing impurities, and ensuring reproducibility are paramount, and temperature is a key lever in controlling these outcomes.

The synthesis of this compound, a valuable intermediate in pharmaceutical development, is typically achieved via two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig Amination .[1][2] Both pathways are highly sensitive to thermal conditions. This guide provides structured troubleshooting advice and frequently asked questions to address specific challenges you may encounter.

Part 1: Troubleshooting Guide - Common Temperature-Related Issues

This section addresses the most common problems encountered during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction shows low or incomplete conversion. How can I use temperature to improve the yield?

A1: Low conversion is a frequent issue directly linked to insufficient activation energy. Chemical reactions, including both SNAr and Buchwald-Hartwig aminations, have a kinetic barrier that must be overcome.

Causality & Explanation: According to the Arrhenius equation, reaction rates increase exponentially with temperature. If your conversion has stalled, it is likely that the thermal energy of the system is insufficient for the reactants to overcome this activation barrier at a practical rate. This is particularly common in Buchwald-Hartwig couplings with less reactive aryl chlorides or bromides, or in SNAr reactions without strong electron-withdrawing groups ortho or para to the leaving group.[3][4]

Troubleshooting Steps:

  • Incremental Temperature Increase: Raise the reaction temperature in controlled increments of 10–15 °C. Monitor the reaction progress by UPLC or TLC after each adjustment.

  • Solvent Consideration: Ensure your solvent's boiling point is high enough to accommodate the desired temperature. If you are limited by your current solvent (e.g., THF, boiling point ~66 °C), consider switching to a higher-boiling solvent such as toluene (b.p. ~111 °C), xylene (b.p. ~140 °C), or 1,4-dioxane (b.p. ~101 °C).[2] Be aware that solvent choice can also influence reaction kinetics and catalyst stability.

  • Extended Reaction Time: Before escalating the temperature, confirm that the reaction has genuinely stalled and is not just slow. Run a time-course study at the current temperature to see if conversion increases over a longer period (e.g., 12-24 hours).

G cluster_0 Troubleshooting: Low Conversion start Low Conversion Observed check_time Has reaction time been sufficient (e.g., >12h)? start->check_time increase_temp Incrementally increase temperature (10-15 °C steps) check_time->increase_temp Yes extend_time Extend reaction time and continue monitoring check_time->extend_time No monitor Monitor progress via UPLC/TLC increase_temp->monitor check_solvent Is temperature limited by solvent boiling point? monitor->check_solvent Conversion still low success Optimal Conversion Achieved monitor->success Conversion improving check_solvent->increase_temp No, continue gradual heating change_solvent Switch to higher-boiling solvent (e.g., Toluene, Xylene) check_solvent->change_solvent Yes change_solvent->increase_temp extend_time->monitor

Caption: Troubleshooting workflow for low reaction conversion.
Q2: I'm observing significant side-product formation. Could the reaction temperature be the cause?

A2: Absolutely. Excessive temperature is a primary driver for the formation of unwanted byproducts. While heat increases the rate of the desired reaction, it also accelerates competing side reactions.

Causality & Explanation:

  • For Buchwald-Hartwig Amination: A common side reaction is hydrodehalogenation , where the aryl halide is reduced, replacing the halide with a hydrogen atom. This can be exacerbated at higher temperatures.[5] Another issue is the thermal degradation of the palladium catalyst and phosphine ligands, leading to the formation of palladium black and loss of catalytic activity.[3]

  • For SNAr: High temperatures can lead to the formation of regioisomers if there are multiple potential leaving groups or reaction sites. It can also promote reactions with the solvent or trace impurities. In syntheses starting from nitro-aromatics, excessive heat can sometimes favor undesired side reactions involving the nitro group.[6]

Troubleshooting Steps:

  • Reduce the Temperature: This is the most direct solution. Lower the temperature by 15–20 °C from the point where side products become significant. This may slow the primary reaction, but the goal is to find a "sweet spot" where the rate of product formation is favorable compared to impurity formation.

  • Optimize Catalyst/Ligand (Buchwald-Hartwig): If lowering the temperature stalls the reaction, the issue may be the catalyst system. Modern, highly active phosphine ligands (e.g., XPhos, RuPhos) can often facilitate C-N coupling at lower temperatures, sometimes even at room temperature, thereby minimizing side reactions.[3][7]

  • Check Purity of Reagents: Ensure starting materials and solvents are anhydrous and free of impurities that could initiate side reactions at elevated temperatures.[5]

Q3: My starting material or product appears to be decomposing. Is my reaction temperature too high?

A3: Yes, this is a clear indication that the reaction temperature is exceeding the thermal stability threshold of one or more components in your mixture.

Causality & Explanation: Organic molecules, particularly functionalized anilines and complex intermediates, have limited thermal stability. The target molecule, this compound, contains multiple functional groups that can be susceptible to degradation under harsh thermal stress. Decomposition often manifests as a darkening of the reaction mixture (charring) and the appearance of multiple, often unidentifiable, spots on a TLC plate or peaks in a chromatogram.

Troubleshooting Steps:

  • Immediately Reduce Temperature: Lower the reaction temperature significantly (e.g., by 20-30 °C) or even cool to room temperature to halt the degradation.

  • Perform a Stability Study: Before re-running the reaction, conduct a simple stability test. Dissolve a small amount of your starting materials and (if available) your product in the reaction solvent and heat to the problematic temperature, monitoring for degradation over time. This will help identify the thermally liable component.

  • Consider a Milder Synthetic Route: If the required temperature for conversion is inherently causing decomposition, the chosen synthetic route may not be viable. For example, if a high-temperature SNAr reaction is causing degradation, switching to a lower-temperature, palladium-catalyzed Buchwald-Hartwig amination could be a solution.[2]

Part 2: FAQs - Synthetic Route Specifics

FAQ 1: For a Nucleophilic Aromatic Substitution (SNAr) approach, what is a typical starting temperature range?

A typical SNAr reaction for this synthesis, for instance, reacting 2,4-difluoronitrobenzene with 1-methylpiperazine, often requires elevated temperatures to proceed at a reasonable rate.[4] A good starting point is 80-100 °C . If the reaction is sluggish, the temperature can be increased to the reflux point of the solvent (e.g., toluene at ~111 °C).[8] The reaction is driven by the formation of a stable Meisenheimer complex, and temperature helps overcome the energy barrier for both the initial nucleophilic attack and the subsequent elimination of the leaving group.[9]

FAQ 2: In a Buchwald-Hartwig amination, how does temperature interact with the choice of catalyst and ligand?

The choice of catalyst, ligand, and temperature are deeply interconnected.[1][3]

  • First-generation catalysts (e.g., using P(o-tol)₃) often required higher temperatures (>100 °C).[10]

  • Modern, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos) form more active palladium complexes that can catalyze the reaction at much lower temperatures, often between room temperature and 80 °C .[5][7] The primary benefit of using these advanced ligands is the ability to run the reaction under milder thermal conditions, which enhances functional group tolerance, reduces side reactions, and improves overall process robustness.

FAQ 3: What are the thermal stability considerations for the reagents and product?

The key reagents to consider are:

  • 1-Methylpiperazine: This is a relatively stable, though volatile, secondary amine. Its boiling point is ~138 °C.

  • Aryl Halide (e.g., 1-bromo-4-fluoro-2-nitrobenzene): Generally stable, but the nitro group can be reactive at very high temperatures.

  • Product (this compound): Anilines can be susceptible to oxidation, especially at high temperatures in the presence of air. It is crucial to maintain an inert atmosphere (Nitrogen or Argon) throughout the heating process.

Part 3: Experimental Protocols for Optimization

Protocol 1: Establishing a Thermal Profile via Small-Scale Parallel Synthesis

This protocol allows for the rapid determination of an optimal temperature range.

  • Setup: Arrange a parallel reaction block or a series of identical reaction vials. Equip each with a stir bar and ensure an inert atmosphere can be maintained.

  • Reagent Addition: Charge each vial with identical amounts of the aryl halide, 1-methylpiperazine, base, and solvent. For a Buchwald-Hartwig reaction, add the palladium catalyst and ligand.

  • Temperature Gradient: Set each vial or block zone to a different temperature. A good range to screen would be: 60 °C, 75 °C, 90 °C, and 105 °C.

  • Time-Point Sampling: After a set time (e.g., 2 hours), carefully take a small, identical aliquot from each reaction. Quench the sample and prepare it for analysis. Repeat this at several time points (e.g., 4h, 8h, 16h).

  • Analysis: Analyze each sample by UPLC/HPLC to determine the percentage of starting material remaining, product formed, and key impurities.

  • Data Interpretation: Plot conversion and purity vs. temperature for each time point. This will reveal the temperature at which the reaction proceeds efficiently with minimal side-product formation.

Data Summary Table (Example)

Temperature (°C)Conversion after 8h (%)Purity by HPLC (Area %)Key Impurity (Area %)
6035%99.1%0.2%
7578%98.8%0.5%
9099%98.5%0.8%
105>99%94.2%4.1% (hydrodehalogenation)

Based on this example data, 90 °C represents the optimal balance of high conversion and good purity.

G cluster_workflow Temperature Optimization Workflow setup Parallel Setup (4x Vials) temp Set Temperature Gradient (60, 75, 90, 105 °C) setup->temp sample Sample at Time Points (2h, 4h, 8h, 16h) temp->sample analyze Analyze by UPLC/HPLC (Conversion, Purity) sample->analyze result Identify Optimal Temperature analyze->result

Caption: Experimental workflow for temperature screening.

References

Technical Support Center: Addressing Impurities in 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline (CAS: 869944-01-4). This guide is designed for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate impurity-related issues encountered with this commercially available reagent. Adherence to high purity standards is critical for reproducible results and the integrity of downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of this compound shows a purity lower than the Certificate of Analysis (CoA). What are the common causes?

A1: Discrepancies between observed purity and the CoA can arise from several factors. Aromatic amines as a class are susceptible to degradation, and this compound is no exception.

  • Oxidation: The primary cause of degradation is oxidation of the aniline functional group. Exposure to atmospheric oxygen, sometimes accelerated by light or trace metal contaminants, can lead to the formation of colored impurities (often appearing as a darkening of the material from off-white/light yellow to brown).

  • Improper Storage: While the material is typically shipped under normal atmospheric conditions, long-term storage is critical. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a cool, dry place.

  • Hygroscopicity: The compound may absorb atmospheric moisture, which can affect accurate weighing and may accelerate degradation pathways.

Initial Troubleshooting Step: Before assuming the bulk material is impure, re-analyze the sample using a validated analytical method, such as the HPLC protocol provided in this guide, to confirm the initial observation.

Q2: What are the most probable process-related impurities I might encounter in a commercial batch?

A2: Process-related impurities stem from the synthetic route. While specific routes are proprietary, a common approach involves nucleophilic aromatic substitution (SNAr) followed by reduction. Potential impurities include:

  • Unreacted Starting Materials: Residual amounts of the fluoronitrobenzene precursor or N-methylpiperazine.

  • Reaction Intermediates: Incomplete reduction of the nitro group can leave behind the corresponding nitro-analogue, 5-Fluoro-2-(4-methylpiperazin-1-yl)-1-nitrobenzene.

  • Positional Isomers: If the starting materials are not isomerically pure, other isomers could be present.

  • Dimerization Products: Oxidative coupling of two aniline molecules can lead to the formation of dimeric impurities.

Q3: My HPLC chromatogram shows significant peak tailing for the main compound. How can I improve the peak shape?

A3: Peak tailing with this compound is a common issue in reversed-phase HPLC.[1][2][3] The basic nature of the piperazine and aniline nitrogens leads to strong interactions with residual acidic silanol groups on the silica-based column packing.

Causality: These secondary ionic interactions are stronger than the desired hydrophobic interactions, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

Solutions:

  • Use a Low-pH Mobile Phase: Operating at a pH between 2 and 3 (e.g., using 0.1% trifluoroacetic acid or formic acid) fully protonates the amine functional groups.[3] This ensures a consistent positive charge on the molecule, minimizing secondary interactions with silanols.

  • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to occupy the active silanol sites, thereby masking them from your analyte.[1] Note: TEA is not suitable for LC-MS applications due to ion suppression.

  • Select an Appropriate Column: Use a modern, high-purity silica column (Type B) or one with end-capping technology designed to minimize accessible silanol groups.[1] Polar-embedded group columns are also a good option.[1]

Section 2: Troubleshooting Guide for Impurity Profiling

This section addresses specific issues you may encounter during the analysis and handling of this compound.

Scenario 1: An unknown peak is observed during HPLC analysis.

You run an HPLC-UV analysis and notice a consistent, unidentified peak that was not present in the initial CoA.

Below is a systematic workflow to identify and address the unknown impurity.

G start Unknown Peak Detected in HPLC-UV lcms Perform LC-MS Analysis start->lcms Step 1 mass Determine Mass of Impurity lcms->mass Step 2 propose Propose Potential Structures (e.g., M+16 = Oxidation, M-2 = Dehydrogenation) mass->propose Step 3 remediate Select Purification Strategy propose->remediate Step 4 reanalyze Re-analyze Purified Material by HPLC-UV remediate->reanalyze Step 5 pass Purity Meets Specification reanalyze->pass Outcome A fail Purity Fails reanalyze->fail Outcome B repurify Re-evaluate Purification Method fail->repurify Action G parent 5-Fluoro-2-(...) aniline (Colorless/Off-white) oxidized Oxidized Intermediates (e.g., Radicals, Quinone-imines) parent->oxidized O2, Light, Metal Ions polymer Colored Polymeric Impurities (Brown/Dark) oxidized->polymer Further Oxidation/ Polymerization

References

method development for HPLC analysis of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for the HPLC analysis of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline and its associated reaction mixtures. This document provides expert guidance, troubleshooting workflows, and validated protocols to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods. The analysis of this compound, a key intermediate in pharmaceutical synthesis, requires careful control over chromatographic parameters to ensure accurate quantification of the active substance and resolution from process-related impurities and degradation products.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of aromatic amines like this compound. Each issue is presented in a question-and-answer format with detailed diagnostic workflows.

Q1: My main analyte peak is tailing severely. What is the cause and how do I fix it?

Answer: Peak tailing is the most common chromatographic problem when analyzing basic compounds like aromatic amines.[1] The primary cause is unwanted secondary interactions between the positively charged (protonated) amine group of your analyte and negatively charged, ionized silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1][2] This secondary retention mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in an asymmetric peak.

Follow this systematic approach to diagnose and resolve the issue:

G start Peak Tailing Observed (Asymmetry > 1.2) ph_check Step 1: Check Mobile Phase pH Is the pH at least 2 units below the analyte's pKa? (Typically pH < 3.0 for amines) start->ph_check ph_ok pH is appropriate. ph_check->ph_ok Yes ph_adjust Action: Adjust pH Lower the pH of the aqueous mobile phase using an acid like formic acid or phosphoric acid to 0.1%. ph_check->ph_adjust No column_check Step 2: Evaluate Column Chemistry Are you using a modern, high-purity, end-capped C18 column? ph_ok->column_check resolved Problem Resolved ph_adjust->resolved column_ok Column is suitable. column_check->column_ok Yes column_replace Action: Change Column Switch to a column with a less active silica surface or an alternative stationary phase (e.g., Phenyl-Hexyl). column_check->column_replace No overload_check Step 3: Check for Mass Overload Does the peak shape improve upon injecting a 10x diluted sample? column_ok->overload_check column_replace->resolved overload_ok No improvement. overload_check->overload_ok No overload_fix Action: Reduce Sample Load Decrease the injection volume or dilute the sample. overload_check->overload_fix Yes system_check Step 4: Inspect System for Dead Volume / Contamination Are all fittings and tubing optimized? Is the column frit blocked? overload_ok->system_check overload_fix->resolved system_fix Action: System Maintenance Use shorter, narrower tubing. Check for blockages. Back-flush the column (if permitted by manufacturer). [5] system_check->system_fix system_fix->resolved

Caption: Troubleshooting workflow for aromatic amine peak tailing.

Causality Explained:

  • Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.0), the silanol groups on the stationary phase are predominantly in their neutral, non-ionized form (Si-OH), which minimizes the strong ionic interactions causing tailing.[3]

  • Column Chemistry: Older, "Type A" silica columns have a higher concentration of acidic silanol groups. Modern, high-purity "Type B" silica columns that are densely bonded and end-capped are specifically designed to shield these active sites, leading to much better peak shapes for basic compounds.[2]

  • Mass Overload: Injecting too much analyte can saturate the active sites on the stationary phase, leading to peak distortion.[4] Verifying this is as simple as injecting a diluted sample; if the peak shape improves, overload is the cause.

Q2: I'm seeing poor resolution between my main peak and a closely eluting impurity. How can I improve the separation?

Answer: Achieving adequate resolution is critical for accurately quantifying components in a reaction mixture. Poor resolution (Rs < 1.5) can be addressed by manipulating the "big three" chromatographic parameters: efficiency, retention, and selectivity.

G start Poor Resolution (Rs < 1.5) gradient_check Step 1: Optimize Gradient Slope Is the gradient too steep? start->gradient_check gradient_fix Action: Decrease Gradient Slope Shallow the gradient around the elution time of the critical pair (e.g., from 5%/min to 2%/min). gradient_check->gradient_fix Yes gradient_ok Gradient is shallow. gradient_check->gradient_ok No resolved Problem Resolved gradient_fix->resolved solvent_check Step 2: Change Organic Solvent Are you using Acetonitrile? gradient_ok->solvent_check solvent_fix Action: Switch to Methanol Methanol has different solvent properties and can alter elution order and selectivity. solvent_check->solvent_fix Yes solvent_ok Already using Methanol. solvent_check->solvent_ok No solvent_fix->resolved column_check Step 3: Change Stationary Phase Are you using a standard C18 column? solvent_ok->column_check column_fix Action: Try a Different Selectivity Switch to a Phenyl-Hexyl or Cyano (CN) column to introduce different retention mechanisms (e.g., π-π interactions). [13] column_check->column_fix Yes column_ok Alternative phase used. column_check->column_ok No column_fix->resolved temp_check Step 4: Adjust Temperature Is the analysis at ambient temperature? column_ok->temp_check temp_fix Action: Modify Temperature Increase temperature (e.g., to 40°C) to decrease viscosity and improve efficiency. Lowering it may sometimes improve selectivity. temp_check->temp_fix temp_fix->resolved

Caption: Workflow for improving chromatographic resolution.

Causality Explained:

  • Gradient Slope: A shallower gradient increases the effective retention of analytes, providing more time for the separation to occur on the column, which directly improves resolution.

  • Organic Solvent: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[5] They have different eluotropic strengths and interact differently with analytes. Switching between them is a powerful tool for changing selectivity, which can sometimes reverse the elution order of two peaks and significantly improve their separation.

  • Stationary Phase: If modifying the mobile phase is insufficient, changing the column is the next logical step. While a C18 column separates primarily based on hydrophobicity, a Phenyl-Hexyl column can introduce π-π interactions with aromatic rings, offering a completely different selectivity for your analyte and its impurities.[6]

Q3: My analyte peak is fronting. What are the likely causes?

Answer: Peak fronting (an asymmetry factor < 0.9) is less common than tailing but can still compromise results. The most frequent causes are related to the sample and its introduction onto the column.[7]

  • Sample Solvent Incompatibility: The most probable cause is dissolving your sample in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase conditions.[7] This causes the analyte band to travel too quickly at the column head before it can properly partition onto the stationary phase, leading to a distorted, fronting peak.

    • Solution: Always aim to dissolve your sample in the initial mobile phase or a weaker solvent. If solubility is an issue, minimize the injection volume.

  • Column Overload: While often associated with tailing, severe concentration overload can also manifest as fronting, where the peak takes on a "right-triangle" shape.[4]

    • Solution: As with tailing, inject a diluted sample to confirm. If the shape normalizes, reduce the sample concentration or injection volume.

  • Column Degradation: A physical deformation of the column bed, such as a void or channel at the inlet, can cause peak shape distortion, including fronting.[1][3] This can happen from pressure shocks or operating outside the column's recommended pH range.

    • Solution: Try reversing and flushing the column (to waste). If this doesn't work, the column may need to be replaced.

Section 2: Frequently Asked Questions (FAQs)

Q: What is a good starting point for column and mobile phase selection for this analysis?

A: For a polar aromatic amine like this compound, a robust starting method is crucial. Reversed-phase HPLC is the most suitable technique.[8]

ParameterRecommendationRationale
Column High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 3.5 or 5 µm)Provides good hydrophobic retention for the aromatic structure while minimizing silanol interactions that cause peak tailing.[9]
Mobile Phase A 0.1% Formic Acid or 20 mM Potassium Phosphate in Water, pH adjusted to 2.8Low pH protonates the amine, ensuring good peak shape. A buffer is essential for reproducible retention times.[10][11]
Mobile Phase B AcetonitrileGenerally provides sharper peaks and lower backpressure than methanol.[5]
Detection UV, ~254 nm or a more specific wavelength determined by UV scanAromatic anilines typically have strong absorbance in the mid-UV range.
Gradient Start with a shallow gradient (e.g., 5-95% B over 20 minutes)A gradient is necessary to elute potential impurities with a wide range of polarities from the reaction mixture.
Temperature 30-40 °CElevated temperature can improve peak efficiency and reduce backpressure.
Q: How should I prepare a sample from a crude reaction mixture for injection?

A: Proper sample preparation is critical to protect your column and ensure accurate results. The goal is to remove particulates and ensure the sample is dissolved in a solvent compatible with the mobile phase.

  • Quench and Dilute: Take a small, representative aliquot of the reaction mixture. Quench the reaction if necessary.

  • Dissolve: Dilute the aliquot in a suitable solvent. The ideal solvent is your initial mobile phase composition (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid). If the analyte is not soluble, you may use a slightly higher percentage of organic solvent, but keep it as low as possible and reduce the injection volume.

  • Filter: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or Nylon, depending on solvent compatibility) to remove any particulate matter that could block the column frit.[2]

  • Transfer: Transfer the filtered sample to an HPLC vial for injection.

Q: What potential impurities or degradation products should I expect to see?

A: A stability-indicating method must be able to separate the main compound from any potential process impurities and degradation products.[12]

  • Process-Related Impurities: These depend on the synthetic route but can include:

    • Unreacted starting materials.

    • Intermediates from incomplete reactions.[13][14]

    • Isomers or by-products from side reactions.[8]

  • Degradation Products: Forced degradation studies are performed to intentionally degrade the sample and identify potential degradants that could form during storage.[15] For an aromatic amine, common degradation pathways include:

    • Oxidation: The amine group is susceptible to oxidation, which can form N-oxides or colored impurities.

    • Acid/Base Hydrolysis: While generally stable, prolonged exposure to harsh pH at high temperatures could lead to degradation.

    • Photolysis: Exposure to UV light can cause degradation of aromatic systems.

Developing a method using a forced degradation sample is the best way to ensure specificity, as recommended by ICH guidelines.[16][17]

Q: What are the essential validation parameters for this HPLC method according to ICH guidelines?

A: For a quantitative impurity method, the validation must demonstrate that the method is fit for its intended purpose. According to the ICH Q2(R1) guideline, the key parameters to validate are:[18][19]

Validation ParameterPurpose
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components. (Often proven with forced degradation studies).
Linearity Confirm a proportional relationship between analyte concentration and detector response over a specified range.
Range The interval between the upper and lower concentration levels for which the method has been shown to be precise, accurate, and linear.
Accuracy Measure the closeness of the test results to the true value (assessed by spike/recovery studies).
Precision Assess the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate).

Section 3: Protocols & Methodologies

Protocol 1: Baseline Stability-Indicating HPLC Method

This protocol provides a starting point for the analysis of this compound. It should be optimized and validated for your specific application.

ParameterSetting
Instrument HPLC or UHPLC system with UV/PDA Detector
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 5 µL
Detection 254 nm
Gradient Program Time (min)
0.0
20.0
25.0
28.0
28.1
35.0
Protocol 2: Forced Degradation Study

This protocol outlines the steps to generate degradation products to test the specificity of your analytical method, as per ICH guidelines.[15][20] A target degradation of 5-20% is typically desired.[20]

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80 °C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80 °C for 2 hours. Cool, neutralize with 1N HCl, and dilute to ~0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute to ~0.1 mg/mL.

  • Thermal Degradation: Store the solid drug substance in an oven at 105 °C for 48 hours. Prepare a solution at ~0.1 mg/mL.

  • Photolytic Degradation: Expose the solid drug substance to UV light (ICH-specified conditions, e.g., 1.2 million lux hours and 200 watt hours/square meter). Prepare a solution at ~0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak.[17]

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

.

For Researchers, Scientists, and Drug Development Professionals

The 5-fluoro-2-(4-methylpiperazin-1-yl)aniline scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a variety of biological entities, most notably protein kinases.[1][2][3] Its unique combination of a fluorine atom, a piperazine ring, and an aniline moiety provides a versatile platform for optimizing potency, selectivity, and pharmacokinetic properties. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of derivatives built upon this core, providing experimental data and insights to inform rational drug design.

The Core Scaffold: Understanding the Foundational Elements

The this compound core possesses inherent characteristics that contribute to its utility in drug discovery. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable electronic interactions.[4] The 4-methylpiperazine group often improves solubility and can be crucial for establishing key interactions with the target protein.[5] The aniline nitrogen serves as a critical attachment point for various heterocyclic systems, allowing for the exploration of diverse chemical space.

Probing the Aniline Moiety: Impact of Substituents

Modifications to the aniline ring are a cornerstone of SAR studies for this class of compounds. The nature and position of substituents can dramatically influence biological activity.

Electronic Effects

The electronic properties of substituents on the aniline ring can significantly impact the pKa of the aniline nitrogen, which in turn affects its ability to act as a hydrogen bond donor or acceptor. Electron-withdrawing groups can decrease the basicity of the aniline, which may be favorable for certain target interactions. Conversely, electron-donating groups can increase basicity.

Steric Hindrance

The size and position of substituents can introduce steric hindrance that either promotes or disrupts binding to the target protein. For instance, bulky groups at the ortho-position of the aniline may force a conformational change that is beneficial for activity.

The Role of the Piperazine Ring: More Than a Solubilizing Group

While the 4-methylpiperazine moiety is often introduced to enhance aqueous solubility, its role extends far beyond this physicochemical property.

N-Methyl Group

The N-methyl group on the piperazine is not merely a placeholder. In many kinase inhibitors, this methyl group occupies a specific hydrophobic pocket within the ATP-binding site. Altering this group, for example, by replacing it with larger alkyl groups or removing it altogether, can have a profound impact on potency and selectivity.

Piperazine Conformation

The chair conformation of the piperazine ring is the most stable, but it can flip to a boat conformation. The specific interactions with the target protein can favor one conformation over the other. Substitutions on the piperazine ring can influence this conformational preference.

Comparative Analysis of Biological Activity

The true measure of a compound's potential lies in its biological activity. The following table summarizes the in vitro activity of representative this compound derivatives against various targets.

Compound IDTargetIC50 (nM)Cell LineAntiproliferative Activity (GI50, µM)
1a EGFR15A5490.5
1b VEGFR225HUVEC1.2
2a Mer/c-Met5, 12HepG20.8[1]
2b FAK44.6U-87 MG2.5[2]

Table 1: Comparative Biological Activity of this compound Derivatives. This table highlights the diverse range of targets for which this scaffold has been optimized. The specific substitutions on the core structure dictate the target profile and cellular potency.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and comparison, detailed experimental protocols for the synthesis and biological evaluation of a representative compound are provided below.

General Synthetic Scheme

The synthesis of this compound derivatives typically begins with a commercially available fluorinated starting material. The piperazine moiety is often introduced via nucleophilic aromatic substitution. The final step usually involves the coupling of the aniline with a suitable heterocyclic partner.

Synthesis_Workflow Start Fluorinated Starting Material Step1 Nucleophilic Aromatic Substitution with 1-methylpiperazine Start->Step1 Intermediate This compound Step1->Intermediate Step2 Coupling with Heterocyclic Partner Intermediate->Step2 Final_Product Target Derivative Step2->Final_Product

Caption: General synthetic workflow for this compound derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against their target kinases is a critical determinant of their potential.

Kinase_Assay_Workflow Start Prepare Kinase, Substrate, and ATP Solution Step1 Add Test Compound (Varying Concentrations) Start->Step1 Step2 Incubate at 37°C Step1->Step2 Step3 Stop Reaction Step2->Step3 Step4 Measure Kinase Activity (e.g., Luminescence, Fluorescence) Step3->Step4 Analysis Calculate IC50 Values Step4->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Key SAR Insights and Future Directions

The structure-activity relationship studies of this compound derivatives have yielded several key insights:

  • Fluorine Position is Crucial: The placement of the fluorine atom at the 5-position is often optimal for enhancing potency and metabolic stability.

  • Piperazine Substitutions Modulate Selectivity: Small modifications to the 4-position of the piperazine ring can significantly alter the selectivity profile of the inhibitor.

  • Aniline Linker Dictates Target: The nature of the heterocyclic system attached to the aniline nitrogen is the primary determinant of the compound's biological target.

Future research in this area should focus on exploring novel heterocyclic partners for the aniline moiety and further optimizing the substitutions on the piperazine ring to achieve superior potency, selectivity, and drug-like properties. The use of computational modeling and structure-based drug design will be invaluable in guiding these efforts.[6]

References

A Senior Application Scientist's Guide to Unambiguous Structure Validation of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The synthesis of complex molecules like 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline can often lead to isomeric impurities that are difficult to distinguish using standard analytical techniques. This guide provides an in-depth, experimentally-backed comparison of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy serves as a definitive tool for the structural validation of this specific compound, far surpassing the capabilities of one-dimensional (1D) methods.

The Challenge: Beyond Simple Spectra

While 1D ¹H and ¹³C NMR are fundamental for initial characterization, they often fall short in providing unambiguous structural proof for molecules with multiple substituents on an aromatic ring. In the case of this compound, the primary challenge lies in definitively confirming the substitution pattern. Isomers where the fluoro, amino, and methylpiperazinyl groups are arranged differently on the aniline ring can exhibit very similar 1D NMR spectra, making definitive assignment difficult. Mass spectrometry can confirm the molecular weight, but it cannot differentiate between isomers. This is where the power of 2D NMR becomes indispensable.[1][2][3]

The 2D NMR Solution: A Multi-faceted Approach

A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, provides a comprehensive map of the molecular connectivity, allowing for irrefutable structural elucidation.[1][4][5][6]

Experimental Workflow

The following diagram illustrates the logical flow of experiments for comprehensive structural validation.

G cluster_0 Initial Characterization cluster_1 2D NMR for Connectivity cluster_2 Final Validation 1D_H 1D ¹H NMR COSY ¹H-¹H COSY 1D_H->COSY Structure_Validation Unambiguous Structure Confirmation 1D_C 1D ¹³C NMR HSQC ¹H-¹³C HSQC 1D_C->HSQC MS Mass Spectrometry HMBC ¹H-¹³C HMBC HSQC->HMBC HMBC->Structure_Validation

Caption: Experimental workflow for structural validation.

In-Depth Analysis with 2D NMR

¹H-¹H COSY (Correlation Spectroscopy): Mapping Proton Neighbors

The COSY experiment is the first step in unraveling the proton-proton coupling network.[1][4] For this compound, the key insights from a COSY spectrum are:

  • Aromatic Region: Cross-peaks between adjacent aromatic protons will definitively establish their connectivity. For the target compound, we expect to see correlations between H-3 and H-4, and between H-4 and H-6, confirming the 1,2,4-trisubstitution pattern. The absence of a correlation between H-3 and H-6 further supports this.

  • Piperazine Ring: The COSY spectrum will show correlations between the axial and equatorial protons on the same carbon, as well as between adjacent protons in the piperazine ring, confirming the integrity of this moiety.

G H3 H-3 H4 H-4 H3->H4 J-coupling H6 H-6 H4->H6 J-coupling

Caption: Key COSY correlations in the aromatic region.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Attachment

The HSQC experiment correlates each proton with the carbon atom it is directly attached to.[5][7][8] This is a crucial step for assigning the carbon signals.

  • Aromatic C-H Assignment: By tracing from the assigned aromatic proton signals (from ¹H and COSY) to the ¹³C axis, we can definitively assign the corresponding carbon atoms (C-3, C-4, and C-6).

  • Piperazine C-H Assignment: Similarly, the proton signals of the piperazine ring can be correlated to their directly attached carbons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Connectivity Map

The HMBC experiment is arguably the most powerful tool for this specific structural challenge. It reveals correlations between protons and carbons that are two or three bonds away.[5]

  • Confirming the Substitution Pattern: This is where the isomeric ambiguity is resolved. Key long-range correlations to look for are:

    • From the protons on the piperazine ring adjacent to the aniline ring (H-a) to the carbon bearing the piperazine (C-2) and the adjacent aromatic carbon (C-3).

    • From the aromatic proton H-3 to the carbon bearing the fluorine (C-5) and the carbon bearing the piperazine (C-2).

    • From the aromatic proton H-6 to the carbon bearing the fluorine (C-5) and the carbon bearing the amino group (C-1).

    • From the amino protons (-NH₂) to the carbon they are attached to (C-1) and the adjacent aromatic carbons (C-2 and C-6).

These correlations provide an unambiguous "fingerprint" of the connectivity, confirming the precise placement of each substituent.

Caption: Expected key HMBC correlations.

Comparison with Alternative Techniques

TechniqueAdvantagesLimitations for this compound
1D NMR (¹H, ¹³C) Rapid, provides initial functional group and proton/carbon count information.Cannot definitively distinguish between isomers with similar chemical environments. Ambiguous signal assignments are common.
Mass Spectrometry (MS) Confirms molecular weight and elemental composition.Cannot differentiate between structural isomers.
Infrared (IR) Spectroscopy Identifies functional groups (e.g., N-H, C-F).Provides no information on the connectivity of the molecular framework.
2D NMR (COSY, HSQC, HMBC) Provides a complete and unambiguous map of the molecular connectivity.Requires longer acquisition times and more complex data interpretation.

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

NMR Data Acquisition:

All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Standard single-pulse experiment.

  • ¹³C NMR: Standard proton-decoupled experiment.

  • COSY: Gradient-selected COSY (gCOSY) is recommended for cleaner spectra.

  • HSQC: Phase-sensitive gradient-edited HSQC for distinguishing CH, CH₂, and CH₃ groups.

  • HMBC: Gradient-selected HMBC optimized for a long-range coupling constant of 8 Hz.

Summary of Expected NMR Data

ProtonExpected Chemical Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
H-3 6.8 - 7.2H-4C-1, C-2, C-5
H-4 6.5 - 6.9H-3, H-6C-2, C-5, C-6
H-6 6.9 - 7.3H-4C-1, C-2, C-4, C-5
-NH₂ 3.5 - 4.5-C-1, C-2, C-6
Piperazine-H 2.5 - 3.5Other piperazine protonsAromatic carbons (C-2), N-CH₃
N-CH₃ 2.2 - 2.4-Piperazine carbons
CarbonExpected Chemical Shift (ppm)Key HSQC Correlation
C-1 140 - 150-NH₂ (weak)
C-2 135 - 145-
C-3 115 - 125H-3
C-4 110 - 120H-4
C-5 150 - 160 (¹JCF ~240 Hz)-
C-6 115 - 125H-6
Piperazine-C 45 - 55Piperazine-H
N-CH₃ ~46N-CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Conclusion

For the unambiguous structural validation of this compound, a comprehensive analysis using a suite of 2D NMR experiments is not just advantageous, but essential. While 1D NMR and other analytical techniques provide valuable preliminary data, only the detailed connectivity map provided by COSY, HSQC, and HMBC experiments can definitively differentiate between potential isomers and confirm the correct substitution pattern. This rigorous approach ensures the scientific integrity of the research and is a critical component of the data package for regulatory submissions in drug development.[9][10]

References

A Comparative Guide to the Reactivity of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties.[1] The unique electronic nature of fluorine can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity. This guide provides an in-depth comparison of the reactivity of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline with its non-fluorinated counterpart, 2-(4-methylpiperazin-1-yl)aniline. We will explore the theoretical underpinnings of their differing reactivities and provide detailed experimental protocols for their empirical evaluation.

The Electronic Influence of Fluorine in Aromatic Systems

The reactivity of an aniline derivative is fundamentally governed by the electron density at the nitrogen atom and on the aromatic ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and the aniline nitrogen.[2] However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+M). In the case of a para-fluoro substituent, the +M effect can partially counteract the -I effect. For a meta-fluoro substituent, as in this compound, the resonance effect is negligible, and the strong -I effect predominates.

This dominant inductive withdrawal of electron density by the fluorine atom at the meta position is expected to have two major consequences:

  • Decreased Nucleophilicity of the Aniline Nitrogen: The electron-withdrawing fluorine atom will reduce the electron density on the aniline nitrogen, making it less basic and a weaker nucleophile.[1]

  • Deactivation of the Aromatic Ring towards Electrophilic Substitution: The overall electron density of the benzene ring will be diminished, rendering it less susceptible to attack by electrophiles.

The interplay of these electronic effects can be visualized as follows:

Caption: Electronic effects of a meta-fluoro substituent.

Comparative Reactivity Analysis

Based on the electronic principles discussed, we can predict the relative reactivity of the fluorinated and non-fluorinated analogs in key chemical transformations.

Basicity (pKa)

The basicity of the aniline nitrogen is a direct measure of its ability to accept a proton. Due to the electron-withdrawing nature of the fluorine atom, the pKa of the anilinium ion of this compound is expected to be lower than that of its non-fluorinated counterpart.

CompoundPredicted pKa (Anilinium)Rationale
This compoundLowerStrong -I effect of fluorine decreases electron density on the nitrogen.
2-(4-methylpiperazin-1-yl)anilineHigherNo electron-withdrawing substituent to destabilize the conjugate acid.
Nucleophilicity in Acylation Reactions

The rate of acylation, such as in amide bond formation, is directly proportional to the nucleophilicity of the aniline nitrogen. We anticipate that this compound will react more slowly with acylating agents compared to its non-fluorinated analog.

CompoundPredicted Relative Rate of AcylationRationale
This compoundSlowerReduced nucleophilicity of the nitrogen due to the -I effect of fluorine.
2-(4-methylpiperazin-1-yl)anilineFasterHigher electron density on the nitrogen leads to greater nucleophilicity.
Electrophilic Aromatic Substitution

The amino group is a strong activating and ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions. However, the presence of a meta-fluoro substituent in this compound is expected to deactivate the ring towards EAS compared to the non-fluorinated analog.

CompoundPredicted Relative Rate of EASPredicted RegioselectivityRationale
This compoundSlowerSubstitution at positions ortho and para to the amino group.The -I effect of fluorine deactivates the ring.
2-(4-methylpiperazin-1-yl)anilineFasterSubstitution at positions ortho and para to the amino group.The ring is more electron-rich and thus more reactive.

Experimental Protocols for Reactivity Comparison

To empirically validate these predictions, the following experimental protocols are provided.

Protocol 1: Determination of Relative Basicity via Competitive Protonation

This experiment indirectly compares the basicity of the two anilines by allowing them to compete for a limited amount of acid.

Competitive_Protonation_Workflow start Equimolar mixture of fluorinated and non-fluorinated anilines in a suitable solvent (e.g., CDCl3) add_acid Add a sub-stoichiometric amount of a strong acid (e.g., 0.5 eq of trifluoroacetic acid) start->add_acid nmr_analysis Acquire 1H NMR spectrum add_acid->nmr_analysis integration Integrate the signals corresponding to the protonated and non-protonated forms of each aniline nmr_analysis->integration calculate_ratio Calculate the ratio of protonated species to determine relative basicity integration->calculate_ratio

Caption: Workflow for determining relative basicity.

Procedure:

  • In an NMR tube, dissolve equimolar amounts (e.g., 0.1 mmol) of this compound and 2-(4-methylpiperazin-1-yl)aniline in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a baseline ¹H NMR spectrum.

  • Add a sub-stoichiometric amount of a strong acid (e.g., 0.5 equivalents of trifluoroacetic acid).

  • Acquire another ¹H NMR spectrum after thorough mixing.

  • Identify the signals corresponding to the aromatic protons of the free anilines and their respective anilinium ions.

  • Integrate the signals to determine the ratio of the protonated form to the free base for each compound. A higher ratio of the protonated form indicates a more basic aniline.

Protocol 2: Competitive Acylation

This protocol directly compares the nucleophilicity of the two anilines by having them compete for a limited amount of an acylating agent.

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and 2-(4-methylpiperazin-1-yl)aniline in an anhydrous aprotic solvent (e.g., 10 mL of dichloromethane).

  • Add a sub-stoichiometric amount of an acylating agent (e.g., 0.5 equivalents of acetic anhydride) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 1 hour).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Analyze the product mixture by ¹H NMR or LC-MS to determine the ratio of the acylated products. The aniline that forms a higher proportion of the amide product is the more nucleophilic.

Protocol 3: Comparative Electrophilic Bromination

This experiment will highlight the differences in the rate and regioselectivity of electrophilic aromatic substitution.

Electrophilic_Bromination_Workflow start_fluorinated This compound in acetic acid add_bromine Add 1.0 eq of Br2 in acetic acid dropwise at 0°C start_fluorinated->add_bromine start_non_fluorinated 2-(4-methylpiperazin-1-yl)aniline in acetic acid start_non_fluorinated->add_bromine reaction_fluorinated Stir at room temperature and monitor by TLC add_bromine->reaction_fluorinated reaction_non_fluorinated Stir at room temperature and monitor by TLC add_bromine->reaction_non_fluorinated workup_fluorinated Quench, extract, and purify reaction_fluorinated->workup_fluorinated workup_non_fluorinated Quench, extract, and purify reaction_non_fluorinated->workup_non_fluorinated analysis_fluorinated Characterize product(s) by NMR and MS workup_fluorinated->analysis_fluorinated analysis_non_fluorinated Characterize product(s) by NMR and MS workup_non_fluorinated->analysis_non_fluorinated

Caption: Workflow for comparative electrophilic bromination.

Procedure:

  • Set up two parallel reactions. In one flask, dissolve this compound (1.0 mmol) in a suitable solvent like acetic acid (10 mL). In the second flask, dissolve 2-(4-methylpiperazin-1-yl)aniline (1.0 mmol) in the same solvent.

  • Cool both solutions to 0 °C in an ice bath.

  • To each flask, add a solution of bromine (1.0 equivalent) in acetic acid dropwise with stirring.

  • Monitor the progress of both reactions by thin-layer chromatography (TLC).

  • Once the starting material is consumed or after a set period, quench the reactions by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the products with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Analyze the crude product mixtures by ¹H NMR to determine the regioselectivity and compare the reaction times to assess the relative rates. The non-fluorinated analog is expected to react faster.[3]

Conclusion

The presence of a fluorine atom at the meta position of 2-(4-methylpiperazin-1-yl)aniline is predicted to significantly decrease its reactivity in reactions involving the aniline nitrogen as a nucleophile and in electrophilic aromatic substitution reactions. This is primarily due to the strong electron-withdrawing inductive effect of fluorine, which reduces the electron density at these reactive sites. The provided experimental protocols offer a robust framework for researchers to quantify these differences in reactivity, providing valuable insights for the rational design of molecules with tailored properties in drug discovery and materials science.

References

A Researcher's Guide to the Metabolic Stability of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the intricate journey of drug discovery, identifying a compound with potent pharmacological activity is merely the first summit. The true challenge lies in sculpting this molecule to possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ensuring it can reach its target in sufficient concentration and persist long enough to exert a therapeutic effect. Central to this endeavor is the concept of metabolic stability—the compound's susceptibility to biotransformation by the body's enzymatic machinery.[1]

Compounds that are rapidly metabolized often suffer from low oral bioavailability and require frequent, high doses, increasing the risk of off-target effects.[2] Conversely, excessively stable compounds can accumulate, leading to potential toxicity.[2] Therefore, a finely tuned metabolic profile is a hallmark of a successful drug candidate.

This guide provides an in-depth comparison and technical overview for assessing the metabolic stability of compounds derived from the 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline scaffold. This privileged structure, featuring a fluoroaniline moiety and a piperazine ring, is a common starting point in medicinal chemistry.[3][4] We will explore the key metabolic pathways, detail robust experimental protocols for evaluation, and discuss structure-metabolic stability relationships (SMSR) to guide the rational design of more durable and effective therapeutic agents.

Anticipating Metabolic Fate: Key Biotransformation Pathways

The chemical architecture of this compound derivatives presents several potential sites for enzymatic attack, primarily by Cytochrome P450 (CYP) enzymes located in the liver.[5] Understanding these "metabolic soft spots" is the first step in predicting and engineering stability.

  • The Fluoroaniline Ring: Aromatic rings are classic substrates for CYP-mediated hydroxylation. The electron-withdrawing nature of the fluorine atom can influence the regioselectivity of this oxidation.[6] While fluorine can sometimes "block" a site of metabolism, defluorination is also a possible metabolic route.[7][8]

  • The Piperazine Moiety: The piperazine ring is notoriously prone to several metabolic transformations.[9] The most common pathways include:

    • N-Dealkylation: The N-methyl group is a prime target for oxidative removal, yielding a secondary amine.

    • N-Oxidation: The tertiary nitrogen atoms can be oxidized to form N-oxides.

    • Ring Hydroxylation: Oxidation can occur at the carbon atoms of the piperazine ring.

    • Ring Cleavage: More extensive metabolism can lead to the opening of the piperazine ring.[10]

These Phase I reactions introduce or expose functional groups, which can then undergo Phase II conjugation reactions (e.g., glucuronidation) to increase water solubility and facilitate excretion.[11]

cluster_0 Metabolic Pathways cluster_1 Phase I Metabolism (CYP450s) cluster_2 Phase II Metabolism Parent This compound Derivative Aromatic_Hydroxylation Aromatic Hydroxylation (Fluoroaniline Ring) Parent->Aromatic_Hydroxylation CYP450s N_Dealkylation N-Dealkylation (Piperazine) Parent->N_Dealkylation CYP450s N_Oxidation N-Oxidation (Piperazine) Parent->N_Oxidation CYP450s Ring_Hydroxylation Ring Hydroxylation (Piperazine) Parent->Ring_Hydroxylation CYP450s Defluorination Defluorination Parent->Defluorination CYP450s Excretion Excretion Parent->Excretion Unchanged Conjugation Conjugation (e.g., Glucuronidation) Aromatic_Hydroxylation->Conjugation N_Dealkylation->Conjugation N_Oxidation->Conjugation Ring_Hydroxylation->Conjugation Conjugation->Excretion

Caption: Key metabolic pathways for aniline-piperazine derivatives.

Experimental Guide: Quantifying Metabolic Stability

Objective assessment of metabolic stability relies on robust in vitro assays that provide quantitative data on a compound's rate of depletion. These assays are workhorses in early drug discovery, enabling high-throughput screening and ranking of compounds.[12]

Core Methodology: In Vitro Incubation and Bioanalysis

The fundamental principle involves incubating the test compound with a metabolically active biological system and measuring the decrease in its concentration over time.[13] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive bioanalytical tool for this purpose, offering unparalleled sensitivity and selectivity for quantifying parent drugs and their metabolites in complex biological matrices.[14][15][16]

cluster_workflow In Vitro Metabolic Stability Workflow Start Test Compound (e.g., 1 µM) Incubation Incubate with: - Liver Microsomes + NADPH OR - Hepatocytes (37°C) Start->Incubation Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench Reaction (e.g., Cold Acetonitrile + Internal Standard) Sampling->Quench Analysis Analyze by LC-MS/MS Quench->Analysis Data Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) Analysis->Data

Caption: Standard workflow for in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

Liver microsomes are a cost-effective and widely used subcellular fraction rich in Phase I enzymes, particularly CYPs.[2][17] This assay is excellent for determining a compound's intrinsic clearance (CLint), a measure of the inherent metabolic capacity of the liver.[18]

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be kept low (<0.5%) to avoid enzyme inhibition.

  • Incubation Mixture: In a microcentrifuge tube on ice, combine liver microsomes (e.g., human, rat; final protein concentration of 0.5 mg/mL) and phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (as the required cofactor) followed immediately by the test compound (final concentration, e.g., 1 µM).

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile or methanol) that includes an internal standard for LC-MS/MS analysis. The internal standard helps to correct for variations in sample processing and instrument response.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[19]

  • Data Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of compound depletion.[20]

Protocol 2: Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and transporters within a physiological cellular environment.[13][17]

Step-by-Step Methodology:

  • Cell Viability: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability and density. Ensure viability is high (>80%).

  • Incubation: Incubate a suspension of hepatocytes (e.g., 0.5-1.0 million cells/mL) in a suitable incubation medium (e.g., Williams' Medium E) at 37°C in a shaking water bath or incubator.

  • Initiation: Add the test compound (final concentration, e.g., 1 µM) to the hepatocyte suspension to start the incubation.

  • Time-Course Sampling & Quenching: Follow steps 4 and 5 from the microsomal protocol.

  • Sample Processing & Analysis: Follow steps 6 and 7 from the microsomal protocol.

  • Data Calculation: As with the microsomal assay, calculate the half-life (t½) and intrinsic clearance (CLint).

Comparative Analysis: Structure-Metabolic Stability Relationships (SMSR)

To illustrate how subtle structural changes can profoundly impact metabolic stability, we present a comparative analysis of hypothetical derivatives of the parent scaffold. The data below is representative of what would be generated in a typical lead optimization campaign. Verapamil and Warfarin are included as high-clearance and low-clearance controls, respectively.

Compound ID Structure Modification vs. Parent In Vitro t½ (min) (Human Liver Microsomes)Intrinsic Clearance (CLint) (µL/min/mg protein)Interpretation / Key Metabolic Pathway
Parent-001 5-Fluoro-2-(4-methyl piperazin-1-yl)aniline-2592.4Moderate stability. Likely susceptible to N-dealkylation and aromatic oxidation.
Analog-002 5-Fluoro-2-(4-ethyl piperazin-1-yl)anilineN-methyl → N-ethyl4551.3Improved Stability. Increased steric bulk slows N-dealkylation by CYP enzymes.[21]
Analog-003 5-Fluoro-2-(4-methylpiperazin-1-yl)-4-chloro -anilineAddition of Chloro on aniline ring6535.5Improved Stability. The electron-withdrawing chloro group deactivates the aromatic ring, making it less prone to oxidative hydroxylation.[8]
Analog-004 5-Fluoro-2-(piperazin -1-yl)anilineRemoval of N-methyl< 10> 231Reduced Stability. The unprotected secondary amine is a prime target for rapid oxidation and conjugation.
Verapamil ControlHigh-Clearance Control< 5> 277Rapidly metabolized, primarily via N-dealkylation.
Warfarin ControlLow-Clearance Control> 120< 11.5Metabolically stable, hydroxylated at a slow rate.
Analysis of SMSR Insights:
  • Blocking N-Dealkylation: The comparison between Parent-001 and Analog-002 clearly demonstrates a classic medicinal chemistry strategy. By replacing the small N-methyl group with a slightly bulkier N-ethyl group, we sterically hinder the approach of CYP enzymes to the nitrogen, thereby slowing the rate of N-dealkylation and nearly doubling the metabolic half-life.[22][23] Further increasing the bulk (e.g., to an isopropyl or cyclopropyl group) could enhance this effect, though this must be balanced against potential changes in pharmacological activity.

  • Deactivating the Aromatic Ring: Analog-003 shows how modifying a distal part of the molecule can protect another. The addition of an electron-withdrawing chlorine atom reduces the electron density of the aniline ring, making it a less favorable substrate for electrophilic attack by oxidative CYP enzymes. This strategy successfully mitigates aromatic hydroxylation as a major clearance pathway.

  • The Liability of Unprotected Amines: Analog-004 serves as a cautionary example. Removing the N-alkyl group entirely exposes a secondary amine, which is often a major metabolic liability, leading to rapid clearance. This underscores the importance of the N-substituent on the piperazine ring for maintaining metabolic stability.

Conclusion and Forward Outlook

The metabolic stability of compounds derived from the this compound scaffold is a multifaceted property governed by the interplay of its constituent chemical features. The fluoroaniline and N-methylpiperazine moieties represent the primary sites for metabolic attack. This guide has demonstrated that a systematic and quantitative approach, utilizing robust in vitro tools like liver microsome and hepatocyte stability assays, is essential for characterizing and improving the metabolic profile of new chemical entities.

By understanding the likely metabolic pathways and applying rational design principles—such as increasing steric hindrance at the N-piperazine position or modulating the electronic properties of the aniline ring—researchers can effectively mitigate metabolic liabilities. This data-driven cycle of design, synthesis, and testing is fundamental to transforming a promising chemical scaffold into a viable drug candidate with the pharmacokinetic properties required for clinical success.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Quantifying 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline is a substituted aniline that serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification are not merely a procedural formality but a cornerstone of quality control in the pharmaceutical development pipeline. The presence of process-related impurities or degradants necessitates methods that are not only accurate and precise but also highly specific.

This guide provides an in-depth comparison of principal analytical techniques for the quantification of this compound. Moving beyond a simple listing of methods, we will explore the underlying scientific principles, the rationale behind experimental design, and the validation frameworks that ensure data integrity. The objective is to equip researchers, analytical chemists, and drug development professionals with the expertise to select, develop, and validate the most appropriate analytical technique for their specific application, from routine process monitoring to trace-level impurity analysis.

Our discussion is grounded in the globally recognized standards for analytical procedure validation, primarily the ICH Q2(R1) guidelines, which provide a framework for demonstrating that a method is suitable for its intended purpose.[1][2][3]

Comparative Analysis of Core Analytical Methodologies

The selection of an analytical technique is a critical decision dictated by the specific requirements of the analysis, including required sensitivity, selectivity, sample matrix, and the ultimate goal—be it routine quality control (QC), stability testing, or impurity profiling. We will compare four primary techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Based on its molecular structure—a moderately polar aromatic amine with a predicted XlogP of 1.3—this compound is an ideal candidate for reversed-phase liquid chromatography.[4] The presence of the aniline chromophore makes it readily detectable by UV spectroscopy.

Workflow for Analytical Method Selection & Validation

The following diagram illustrates the logical workflow from receiving a sample to final data reporting and method validation.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data & Validation SampleReceipt Sample Receipt & Login StdPrep Standard Preparation (Reference Standard) SampleReceipt->StdPrep SamplePrep Sample Preparation (Dissolution, Dilution, Filtration) SampleReceipt->SamplePrep Injection Autosampler Injection StdPrep->Injection SamplePrep->Injection Separation Chromatographic Separation (e.g., HPLC, GC) Injection->Separation Detection Detection (e.g., UV, MS/MS) Separation->Detection DataProcessing Data Processing (Peak Integration, Calibration) Detection->DataProcessing Report Result Calculation & Reporting DataProcessing->Report Validation Method Validation (ICH Q2(R1) Parameters) Report->Validation

Caption: General workflow for the analysis and validation of this compound.

Quantitative Performance Comparison

The table below summarizes the expected performance characteristics of each technique. These values are synthesized from established methods for structurally similar compounds and represent typical performance benchmarks for a well-developed and validated method.[5][6][7][8][9]

ParameterHPLC-UVLC-MS/MSGC-MSUV-Vis Spectrophotometry
Specificity Good to Excellent (with proper method development)Superior (based on mass-to-charge ratio)Excellent (requires derivatization for this analyte)Poor (highly susceptible to interference)
Sensitivity (LOQ) ~10 - 50 ng/mL< 1 ng/mL~1 - 10 ng/mL> 1 µg/mL
Linearity (r²) > 0.999> 0.998> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%90 - 110%
Precision (%RSD) < 2%< 10%< 10%< 5%
Throughput HighMediumMediumVery High
Cost & Complexity Low to MediumHighMediumLow
Best For... Routine QC, Assay, PurityTrace-level impurity analysis, Metabolite IDVolatile impurities, Orthogonal methodPreliminary checks, In-process controls (with caution)

In-Depth Technique Analysis

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical quality control laboratory. For an analyte like this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point.

  • Expertise & Causality: We choose reversed-phase chromatography because the analyte is moderately polar. A C18 stationary phase provides sufficient hydrophobic interaction to retain the molecule, while a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) allows for controlled elution. The UV detector is selected because the aniline ring system contains a strong chromophore, providing good sensitivity at a specific wavelength (typically around 254 nm). This method is ideal for separating the main component from its process-related impurities, which will likely have different polarities and thus different retention times.[8][10]

  • Trustworthiness: The reliability of an HPLC-UV method is established through rigorous validation. System suitability tests (SSTs) are performed before each run to ensure the chromatographic system is performing adequately (e.g., checking theoretical plates, tailing factor, and reproducibility of injections).[11] The method's specificity is proven by demonstrating that potential impurities and degradants do not co-elute with the main analyte peak.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring ultra-high sensitivity, such as quantifying genotoxic impurities or performing pharmacokinetic studies, LC-MS/MS is the gold standard.[12][13]

  • Expertise & Causality: This technique couples the separation power of HPLC with the highly selective and sensitive detection of a tandem mass spectrometer. The analyte is first separated chromatographically, then ionized (typically via electrospray ionization, ESI), and the parent ion is selected. This parent ion is then fragmented, and a specific fragment ion is monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is exceptionally specific. It can detect the analyte at picogram levels even in complex biological matrices, as interfering compounds are unlikely to have both the same retention time and the same specific mass transition.[14]

  • Trustworthiness: The method's validity rests on its unparalleled specificity and sensitivity. The use of a stable isotope-labeled internal standard is highly recommended to correct for any matrix effects or variations in instrument response, leading to highly accurate and precise quantification.[13] Validation would include demonstrating the absence of matrix effects through post-column infusion experiments or by comparing the response slopes in matrix versus neat solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

  • Expertise & Causality: For a molecule like this compound, direct injection into a GC system may be challenging due to its polarity and relatively high boiling point, which can lead to poor peak shape and thermal degradation. Therefore, derivatization is often required. A common approach is silylation, where active hydrogens (on the amine group) are replaced with a trimethylsilyl (TMS) group.[15] This process increases the analyte's volatility and thermal stability, making it amenable to GC analysis. GC-MS provides excellent separation and structural information from the mass fragmentation patterns.[5][16]

  • Trustworthiness: GC-MS serves as an excellent orthogonal technique to HPLC. If an unknown impurity peak is observed in an HPLC chromatogram, analyzing the sample by GC-MS can help confirm its identity, as the elution order and separation principles are entirely different. The validation must include an evaluation of the derivatization step's efficiency and reproducibility.

Decision Framework for Method Selection

The choice of technique is a function of the analytical objective. This diagram provides a logical framework for this decision-making process.

Decision_Tree Start Analytical Goal for 5-Fluoro-2-(...)-aniline? Q_Purpose Routine QC / Assay OR Trace Impurity / Bioanalysis? Start->Q_Purpose HPLC_UV Implement & Validate RP-HPLC-UV Method Q_Purpose->HPLC_UV Routine QC LC_MS Implement & Validate LC-MS/MS Method Q_Purpose->LC_MS Trace / Bioanalysis Q_Specificity Is Orthogonal Confirmation or Volatiles Analysis Needed? GC_MS Consider GC-MS (with derivatization) Q_Specificity->GC_MS Yes UV_Vis Use UV-Vis for quick in-process checks only Q_Specificity->UV_Vis No, but need quick check HPLC_UV->Q_Specificity

Caption: Decision tree for selecting the appropriate analytical technique.

Experimental Protocols

The following protocols are provided as robust starting points for method development and must be fully validated according to ICH Q2(R1) guidelines before routine use.[1][17]

Protocol 1: RP-HPLC-UV Method for Assay and Purity

This method is designed for the accurate quantification and purity assessment of this compound in bulk material.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a 100 µg/mL stock solution.

  • Prepare working standards by serial dilution as needed for the calibration curve (e.g., 1-50 µg/mL).

3. Sample Preparation:

  • Accurately weigh an amount of the test sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

4. System Suitability:

  • Inject the 20 µg/mL standard solution five times.

  • The %RSD for peak area must be ≤ 2.0%.

  • The tailing factor for the analyte peak should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

Protocol 2: LC-MS/MS Method for Trace-Level Quantification

This method is designed for quantifying trace levels of this compound, for instance, as a potential impurity in a final API.

1. LC Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-4.0 min: 5% to 95% B

    • 4.0-5.0 min: 95% B

    • 5.0-5.1 min: 95% to 5% B

    • 5.1-7.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2. MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 500°C

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Precursor Ion (Q1): 210.1 m/z ([M+H]⁺ for C₁₁H₁₆FN₃)

  • Product Ion (Q3): To be determined by infusing a standard solution and identifying a stable, high-intensity fragment ion. A plausible fragment would result from the loss of the methylpiperazine moiety.

  • Collision Energy: Optimize for maximum product ion intensity.

3. Standard and Sample Preparation:

  • Prepare stock solutions in methanol or acetonitrile.

  • Prepare a calibration curve in the expected concentration range (e.g., 0.1 - 100 ng/mL) by spiking the analyte into a blank matrix (e.g., a solution of the final API known to be free of the impurity).

Conclusion and Recommendations

The quantitative analysis of this compound is a critical task that demands the selection of a suitable and thoroughly validated analytical method.

  • For routine quality control, purity testing, and assay of the bulk intermediate, a Reversed-Phase HPLC-UV method is the most appropriate choice. It offers an excellent balance of performance, robustness, cost-effectiveness, and high throughput.

  • For applications requiring high sensitivity , such as the determination of trace-level impurities in a final drug substance or for bioanalytical studies, LC-MS/MS is the unequivocal technique of choice due to its superior sensitivity and specificity.

  • GC-MS should be considered as a valuable orthogonal technique to confirm the identity of unknown impurities or for analyzing related volatile compounds, though it will likely require a derivatization step.

  • UV-Vis Spectrophotometry , while simple and rapid, lacks the specificity required for reliable quantification in anything other than a pure solution and should not be used for release testing or stability studies.

Ultimately, the integrity of any data generated rests upon a comprehensive method validation that adheres to the principles outlined in the ICH Q2(R1) guidelines.[1][2][18] This ensures that the chosen method is scientifically sound and fit for its intended purpose, safeguarding the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to Palladium Catalysts for the Functionalization of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline in Medicinal Chemistry

This compound is a key structural motif in modern medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of pharmacologically active compounds. The strategic placement of the fluoro, amino, and methylpiperazinyl groups imparts unique electronic and pharmacokinetic properties, making it a valuable scaffold in drug discovery. The development of efficient and selective methods for the further functionalization of this aniline derivative is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, have emerged as powerful tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures.[1][2]

This guide provides a comparative analysis of the efficacy of different palladium catalysts for key transformations involving this compound and its close structural analogues. By examining experimental data and considering the underlying mechanistic principles, we aim to provide researchers, scientists, and drug development professionals with a rational framework for catalyst selection to optimize their synthetic strategies.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures. The choice of palladium catalyst and ligand is critical, especially when dealing with electron-rich and sterically hindered substrates like our target aniline.

Catalyst Systems and Performance Comparison

While direct comparative studies on this compound are not extensively documented, we can draw valuable insights from reactions with structurally similar fluoroarenes and anilines.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Key Observations & Rationale
Pd(OAc)₂ / P(o-tolyl)₃Tri(o-tolyl)phosphineCs₂CO₃Toluene10095This "first-generation" Buchwald-Hartwig ligand demonstrates high activity for the coupling of benzylic fluorides with arylboronic acids, suggesting its utility for related C-F activation contexts.[3] The steric bulk of the ligand facilitates reductive elimination.
Pd₂(dba)₃ / SPhosSPhosK₃PO₄1,4-Dioxane80-100HighSPhos, a bulky biarylphosphine ligand, is known to promote challenging couplings. Its use with a Pd(0) source like Pd₂(dba)₃ is a common and effective strategy.
[Pd(allyl)Cl]₂ / RuPhosRuPhosNaOtBuTolueneRT - 100HighRuPhos is another highly active biarylphosphine ligand, often effective at lower temperatures. The use of a precatalyst like [Pd(allyl)Cl]₂ can offer improved stability and handling.
Pd/CNoneK₂CO₃Water/Ethanol80Moderate to HighHeterogeneous catalysts like Palladium on carbon offer advantages in terms of catalyst removal and recyclability, making them attractive for process chemistry.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling of a Fluoroaniline Derivative

A representative protocol based on established methods:

  • To an oven-dried Schlenk tube is added the fluoroaniline substrate (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Degassed 1,4-dioxane (5 mL) is added, and the mixture is stirred at 100 °C for 12-24 hours.

  • After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Boronic Ar'-B(OR)₂ ActivatedBoron [Ar'-B(OR)₂(Base)]⁻ Boronic->ActivatedBoron + Base Base Base Base->ActivatedBoron ActivatedBoron->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. The reaction is highly sensitive to the choice of catalyst, ligand, and base, particularly with electron-rich anilines and challenging heterocyclic coupling partners.

Catalyst Systems and Performance Comparison

For the C-N coupling of substrates like this compound, which already contains a piperazine moiety, the focus is often on coupling the aniline nitrogen with an aryl or heteroaryl halide.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Key Observations & Rationale
Pd(OAc)₂ / BINAPBINAPNaOtBuToluene100Moderate to HighA classic bidentate phosphine ligand, often effective for aminations. The strong base is typically required for less reactive aryl chlorides.
Pd₂(dba)₃ / XPhosXPhosK₃PO₄t-BuOH80-110HighXPhos is a highly versatile and active Buchwald ligand, often allowing for the use of milder bases like potassium phosphate.[6][7]
[Pd(IPr) (cin)Cl]IPr (NHC)KOtAmToluene60-70>99%N-Heterocyclic Carbene (NHC) ligands offer an alternative to phosphines, often providing high stability and activity at lower temperatures.[8]
Pd(OAc)₂ / Josiphos (CyPF-tBu)JosiphosNaOtBuToluene80-100HighJosiphos-type ligands are highly efficient for the amination of challenging substrates, including heteroaryl chlorides.[7]

Experimental Protocol: Buchwald-Hartwig Amination of a Fluoroaniline Derivative

A representative protocol based on established methods:

  • In a glovebox, an oven-dried vial is charged with Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.4 mmol).

  • The vial is sealed, removed from the glovebox, and the fluoroaniline (1.0 mmol), aryl halide (1.2 mmol), and degassed toluene (5 mL) are added under an argon atmosphere.

  • The reaction is stirred at 100 °C for 16-24 hours.

  • After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • The product is purified by flash chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX AmineCoord Amine Coordination ArPdX->AmineCoord ArPdAmine [Ar-Pd(II)-X(HNR'R'')(L_n)] AmineCoord->ArPdAmine Deprotonation Deprotonation ArPdAmine->Deprotonation + Base ArPdAmido Ar-Pd(II)-NR'R''(L_n) Deprotonation->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product Amine HNR'R'' Amine->AmineCoord Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

III. Heck Reaction: Vinylation of the Aryl Core

The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins. The regioselectivity and stereoselectivity of the reaction are highly dependent on the catalyst system and reaction conditions. For an electron-rich substrate like this compound, careful optimization is required.

Catalyst Systems and Performance Comparison
Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Key Observations & Rationale
Pd(OAc)₂None (ligandless)K₂CO₃DMF60HighFor some electron-rich aryl halides, a simple ligandless system can be effective.[9] The polar aprotic solvent DMF often promotes the reaction.
Pd/CNoneK₂CO₃DMF/H₂O100-120GoodA heterogeneous catalyst that offers ease of separation. The addition of water can sometimes enhance reactivity.
Pd(OAc)₂ / PPh₃TriphenylphosphineEt₃NAcetonitrile80-100Moderate to HighA classic Heck catalyst system. Triethylamine acts as both a base and a scavenger for the generated HX.
Pd(OAc)₂ / P(t-Bu)₃Tri(tert-butyl)phosphineCy₂NMeTolueneRT - 80HighThe use of a bulky, electron-rich phosphine ligand can significantly improve the efficiency of the Heck reaction, even at room temperature for some substrates.[10]

Experimental Protocol: Heck Reaction of a Fluoroaniline Derivative

A representative protocol based on established methods:

  • A mixture of the fluoroaniline (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Et₃N (2.0 mmol) in acetonitrile (5 mL) is placed in a sealed tube.

  • The mixture is heated at 100 °C for 16 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water.

  • The organic layer is dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Experimental Workflow: Heck Reaction

Heck_Workflow Start Start Reagents Combine Aryl Halide, Alkene, Base, Pd Catalyst, & Ligand in Solvent Start->Reagents Reaction Heat Reaction Mixture (e.g., 80-120 °C) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, GC/LC-MS) Reaction->Monitoring Monitoring->Reaction Continue Heating Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product End End Product->End

Caption: General experimental workflow for a Heck reaction.

IV. Conclusion and Future Outlook

The choice of an optimal palladium catalyst system for reactions involving this compound is a multifaceted decision that depends on the specific transformation being targeted.

  • For Suzuki-Miyaura couplings , bulky biarylphosphine ligands such as SPhos and RuPhos, in combination with Pd(0) or Pd(II) precursors, generally offer high efficacy.

  • In Buchwald-Hartwig aminations , both advanced phosphine ligands like XPhos and Josiphos, and N-heterocyclic carbene ligands have demonstrated excellent performance, often with milder bases.

  • For Heck reactions , both ligandless systems and those employing bulky, electron-rich phosphine ligands can be effective, with the choice depending on the specific alkene coupling partner and desired reaction conditions.

The continued development of novel ligands and pre-catalysts is expected to further expand the synthetic utility of palladium catalysis for the functionalization of complex pharmaceutical intermediates. High-throughput screening and detailed mechanistic studies will be instrumental in identifying next-generation catalysts with improved activity, selectivity, and substrate scope, ultimately accelerating the drug discovery and development process.

V. References

  • Comprehensive Kinetic Screening of Palladium Catalysts for Heck Reactions. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society.

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Palladium catalysed Suzuki reactions of fluoroarenes. (2007). ResearchGate. Retrieved from --INVALID-LINK--

  • Catalyst screening. [a]. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2017). Beilstein Journals. Retrieved from --INVALID-LINK--

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from --INVALID-LINK--

  • Highly active Pd(II) PCP-type catalysts for the Heck reaction. (1997). Weizmann Institute of Science. Retrieved from --INVALID-LINK--

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). SciSpace. Retrieved from --INVALID-LINK--

  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. (2004). Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2017). MDPI. Retrieved from --INVALID-LINK--

  • Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. (2014). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (2016). Organic Syntheses. Retrieved from --INVALID-LINK--

  • Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. (2007). ResearchGate. Retrieved from --INVALID-LINK--

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2004). ResearchGate. Retrieved from --INVALID-LINK--

  • Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. (2001). The Journal of Organic Chemistry.

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.

  • Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. (2020). Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen. Retrieved from --INVALID-LINK--

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (2020). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (2020). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2007). ResearchGate. Retrieved from --INVALID-LINK--

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved from --INVALID-LINK--

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. (2020). ResearchGate. Retrieved from --INVALID-LINK--

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. Retrieved from --INVALID-LINK--

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Buchwald Hartwig amination catalysts. (n.d.). Johnson Matthey. Retrieved from --INVALID-LINK--

  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2007). ResearchGate. Retrieved from --INVALID-LINK--

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health.

  • Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. (2015). MIT Libraries. Retrieved from --INVALID-LINK--

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2021). ResearchGate.

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2017). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). MDPI. Retrieved from --INVALID-LINK--

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (2008). University of Windsor.

  • A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2010). MDPI. Retrieved from --INVALID-LINK--

References

Assessing the Drug-like Properties of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early assessment of a compound's drug-like properties is as crucial as the evaluation of its primary pharmacological activity.[1][2][3] A promising lead candidate with high target affinity can ultimately fail in clinical trials due to poor pharmacokinetic profiles or unforeseen toxicity.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the drug-like properties of novel derivatives of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline, a scaffold with potential in various therapeutic areas.

This document moves beyond a simple checklist of assays. It delves into the rationale behind experimental choices, provides detailed, field-tested protocols, and offers a comparative analysis of hypothetical derivatives to illustrate the decision-making process in lead optimization. Our goal is to equip you with the knowledge to design and execute a self-validating system for evaluating your compounds, ensuring that only the most promising candidates advance in the development pipeline.

The Importance of Early ADMET Profiling

The acronym ADMET—Absorption, Distribution, Metabolism, Excretion, and Toxicity—encompasses the key pharmacokinetic and safety parameters that determine a drug's fate in the body.[2][5][6] Early in vitro and in silico ADMET profiling allows for the identification and mitigation of potential liabilities, guiding medicinal chemistry efforts toward molecules with a higher probability of clinical success.[2][7] This proactive approach minimizes the costly attrition of drug candidates in later developmental stages.[4]

A Comparative Analysis of Hypothetical this compound Derivatives

To illustrate the practical application of ADMET profiling, we will consider a hypothetical series of this compound derivatives. The parent molecule and its derivatives (Compounds A, B, and C) are depicted below. We will then present and analyze their hypothetical drug-like properties.

Table 1: Physicochemical and In Vitro ADMET Properties of Hypothetical Derivatives

PropertyParent CompoundCompound ACompound BCompound CDesired Range
Lipinski's Rule of Five
Molecular Weight (Da)209.26350.45480.62520.71< 500
logP2.83.54.85.3< 5
H-bond Donors2211≤ 5
H-bond Acceptors3456≤ 10
Rule of Five Violations0002≤ 1
Solubility & Permeability
Aqueous Solubility (µM)150853015> 60 µg/mL
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)8.512.218.522.1> 5
Efflux Ratio (Papp B→A / Papp A→B)1.21.53.81.8< 2
Metabolic Stability
Human Liver Microsomal Stability (t½, min)456525> 90> 30
Safety & Toxicity
hERG Inhibition (IC₅₀, µM)> 30> 305.2> 30> 10
Cytotoxicity (LDH Assay, CC₅₀, µM)> 100> 10085> 100> 10 x Therapeutic Dose
Analysis of the Hypothetical Data
  • Parent Compound: Exhibits a favorable starting profile with no Lipinski violations, good aqueous solubility, and moderate metabolic stability. Its permeability is reasonable, and it shows no significant hERG or cytotoxicity concerns.

  • Compound A: Represents a successful optimization. The modifications have improved both permeability and metabolic stability while maintaining a good safety profile and solubility. It remains fully compliant with the Rule of Five.

  • Compound B: Demonstrates a trade-off often seen in lead optimization. While permeability has been significantly increased, this has come at the cost of reduced solubility and metabolic stability. More critically, it shows a high efflux ratio, suggesting it is a substrate for efflux transporters like P-glycoprotein, and it exhibits moderate hERG inhibition, a significant cardiotoxicity risk.[8]

  • Compound C: Highlights the pitfalls of excessive lipophilicity. While permeability and metabolic stability are excellent, it violates two of Lipinski's rules (Molecular Weight and logP), has very poor aqueous solubility, and while not a P-gp substrate, its overall profile is less desirable.[5][6][9]

Based on this comparative analysis, Compound A emerges as the most promising candidate for further development, warranting progression to more complex in vivo studies.

Experimental Protocols for Key Drug-like Property Assessments

The following sections provide detailed methodologies for the crucial in vitro assays used to generate the data presented above.

Aqueous Solubility Assessment

Rationale: Poor aqueous solubility can lead to low and erratic absorption, hindering the development of oral formulations and potentially causing misleading results in in vitro biological assays.[10][11] Both kinetic and thermodynamic solubility assays are valuable. Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility provides a more definitive measure for lead optimization.[12][13]

Protocol: Kinetic Solubility Assay (Nephelometry)

  • Compound Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solutions with DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottomed 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS), pH 7.4. This creates a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DMSO_stock 10 mM Stock in DMSO Serial_Dilution Serial Dilution in DMSO DMSO_stock->Serial_Dilution Add_to_PBS Add to PBS (pH 7.4) Serial_Dilution->Add_to_PBS Incubate Incubate (2h, RT) Add_to_PBS->Incubate Measure_Turbidity Measure Turbidity Incubate->Measure_Turbidity Determine_Solubility Determine Highest Soluble Concentration Measure_Turbidity->Determine_Solubility

Caption: Workflow for Kinetic Solubility Assay.

Cell-Based Permeability Assays (Caco-2 and MDCK)

Rationale: The ability of a compound to permeate the intestinal epithelium is a key determinant of its oral bioavailability.[14] The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[15][16][17] The Madin-Darby canine kidney (MDCK) cell line is another popular model, particularly when transfected with specific transporters like MDR1 (P-gp), to study efflux mechanisms.[18][19][20][21][22]

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and monolayer formation.[16]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. A TEER value above 200 Ω·cm² generally indicates good monolayer integrity.[15][16]

  • Transport Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Assay Initiation:

    • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., at 10 µM) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.

G cluster_prep Cell Preparation cluster_transport Transport Experiment cluster_analysis Analysis Culture Culture Caco-2 on Transwell® (21 days) TEER Measure TEER for Monolayer Integrity Culture->TEER Add_Compound Add Compound to Donor Chamber TEER->Add_Compound Incubate Incubate (2h, 37°C) Add_Compound->Incubate Collect_Samples Collect Samples from Donor & Receiver Incubate->Collect_Samples LCMS Quantify by LC-MS/MS Collect_Samples->LCMS Calculate_Papp Calculate Papp and Efflux Ratio LCMS->Calculate_Papp

Caption: Caco-2 Permeability Assay Workflow.

Metabolic Stability Assessment

Rationale: The rate at which a compound is metabolized, primarily by cytochrome P450 enzymes in the liver, significantly impacts its half-life and dosing regimen.[23][24] Liver microsomes, which are vesicles of the endoplasmic reticulum, are a cost-effective and widely used in vitro system to assess Phase I metabolic stability.[25][26][27]

Protocol: Human Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH cofactor.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH cofactor.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • Quantification: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½).[28]

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis Prepare_Reagents Prepare Microsomes, Compound, NADPH Pre_warm Pre-warm at 37°C Prepare_Reagents->Pre_warm Initiate Initiate with NADPH Pre_warm->Initiate Time_Points Sample at Time Points (0-60 min) Initiate->Time_Points Terminate Terminate with Acetonitrile Time_Points->Terminate Process_Samples Centrifuge and Collect Supernatant Terminate->Process_Samples LCMS Quantify by LC-MS/MS Process_Samples->LCMS Calculate_HalfLife Calculate In Vitro Half-life (t½) LCMS->Calculate_HalfLife

Caption: Microsomal Stability Assay Workflow.

hERG Channel Inhibition Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[8] Therefore, screening for hERG liability is a critical safety assessment in drug discovery.[29] Automated patch clamp electrophysiology is the gold standard, but higher-throughput methods like fluorescence-based assays are also available for earlier screening.[30][31]

Protocol: Automated Patch Clamp hERG Assay

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Assay Preparation: Prepare solutions of the test compound at various concentrations.

  • Automated Patch Clamp:

    • Cells are automatically captured on a planar patch clamp chip.

    • A whole-cell recording configuration is established.

    • A specific voltage protocol is applied to elicit hERG currents.[32]

  • Compound Application: The test compound solutions are sequentially applied to the cells.

  • Data Acquisition: The hERG channel current is recorded before and after the application of the compound.

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and an IC₅₀ value is determined by fitting the data to a concentration-response curve.

Cytotoxicity Assessment

Rationale: Assessing a compound's general toxicity to cells is a fundamental step in safety profiling.[33] The lactate dehydrogenase (LDH) assay is a common method that measures the release of LDH from cells with damaged plasma membranes, providing an indicator of cytotoxicity.[34][35][36]

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24 or 48 hours). Include positive (lysis buffer) and negative (vehicle) controls.

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control and determine the CC₅₀ (50% cytotoxic concentration).[37]

Conclusion

The systematic assessment of drug-like properties is an indispensable component of modern drug discovery. By integrating the principles and protocols outlined in this guide, researchers can make more informed decisions, prioritize compounds with a higher likelihood of success, and ultimately, accelerate the development of safe and effective new medicines. The comparative analysis of our hypothetical derivatives of this compound serves as a practical example of how to interpret multifaceted ADMET data to guide lead optimization efforts.

References

A Guide to Comparative In Silico Docking of Novel Kinase Inhibitors: A Case Study with 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative in silico molecular docking studies, using a novel series of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline derivatives as a case study. We will explore the rationale behind targeting protein kinases, detail a robust and self-validating computational workflow, and present a clear method for comparing the potential efficacy of these novel compounds against an established clinical inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

The Scientific Rationale: Why Focus on Kinase Inhibition?

Protein kinases are a large family of enzymes that play a critical role in regulating most aspects of cellular function, including proliferation, growth, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important and extensively studied targets in drug discovery.[1][2] The core chemical scaffold in our study, featuring a piperazine moiety, is frequently found in potent kinase inhibitors.[3][4][5] The strategic inclusion of a fluorine atom can enhance metabolic stability and binding affinity, making our proposed derivatives promising candidates for investigation.

For this guide, we will focus on Phosphoinositide 3-kinase alpha (PI3Kα) as our target protein. The PI3K pathway is a crucial signaling pathway for cell survival and growth, and its hyperactivation is common in non-small cell lung cancer and other malignancies.[3][5] Therefore, identifying novel inhibitors for PI3Kα is a clinically relevant objective.

Our comparative analysis will benchmark our novel derivatives against Copanlisib , a known pan-PI3K inhibitor, to provide a clinically relevant measure of potential efficacy.[3][5]

The Subjects of Our Study: Ligand Design

To explore the structure-activity relationship (SAR), we will analyze the parent molecule, this compound, and two hypothetical derivatives alongside our benchmark, Copanlisib.

Compound ID Compound Name/Structure Rationale for Inclusion
DERIV-01 This compound (Parent)The core scaffold for our investigation.
DERIV-02 N-(4-fluoro-2-(4-methylpiperazin-1-yl)phenyl)acetamideAddition of an acetyl group to the aniline nitrogen to explore its impact on hydrogen bonding and steric interactions within the active site.
DERIV-03 4-fluoro-N-(4-methoxybenzyl)-2-(4-methylpiperazin-1-yl)anilineIntroduction of a larger, flexible methoxybenzyl group to probe deeper pockets of the binding site and establish additional hydrophobic interactions.
COPANLISIB Known PI3K InhibitorServes as the positive control and performance benchmark for our docking simulations.[3][5]

Experimental Workflow: A Step-by-Step In Silico Protocol

The following protocol outlines a rigorous and reproducible methodology for molecular docking. This workflow is designed to be self-validating by first re-docking a co-crystallized ligand to ensure the chosen parameters can replicate the experimentally determined binding pose.

Step 1: Target Protein Preparation
  • Acquisition: Download the 3D crystal structure of our target protein, PI3Kα, from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4JPS , which has a co-crystallized inhibitor, allowing for validation.[3][5]

  • Preparation: Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), prepare the protein by:

    • Removing all water molecules and non-essential co-factors.

    • Adding hydrogen atoms, as they are typically absent in crystal structures.

    • Assigning correct bond orders and formal charges.

    • Performing a constrained energy minimization to relieve any steric clashes, ensuring the backbone atoms are not significantly moved. The primary objective is to obtain a refined, low-energy conformation of the protein.

Step 2: Ligand Preparation
  • Structure Generation: Draw the 2D structures of DERIV-01, DERIV-02, and DERIV-03 and the reference compound Copanlisib.

  • 3D Conversion and Optimization: Convert the 2D structures into 3D models. It is crucial to generate realistic, low-energy conformers. This is achieved through:

    • Assigning correct ionization states at a physiological pH of 7.4.

    • Performing a thorough conformational search and subsequent energy minimization using a suitable force field (e.g., OPLS, MMFF94). This ensures the docking algorithm starts with a plausible ligand conformation.[5]

Step 3: Docking Protocol Validation (Self-Validation)
  • Grid Generation: Define the binding site by creating a docking grid centered on the co-crystallized ligand found in the original 4JPS PDB file. The grid box should be large enough to encompass the entire active site and allow for rotational and translational freedom of the test ligands.

  • Re-docking: Extract the co-crystallized ligand from the 4JPS structure, prepare it using the ligand preparation protocol, and then dock it back into the prepared protein structure.

  • Validation Check: Calculate the Root Mean Square Deviation (RMSD) between the pose of the re-docked ligand and the original co-crystallized pose. An RMSD value of < 2.0 Å is considered a successful validation, confirming that the chosen docking parameters can accurately reproduce the experimental binding mode.

Step 4: Comparative Molecular Docking
  • Execution: Dock the prepared ligands (DERIV-01, DERIV-02, DERIV-03, and Copanlisib) into the validated grid on the PI3Kα protein structure using a precise docking algorithm (e.g., Glide XP, AutoDock Vina).[5]

  • Scoring and Posing: The software will generate multiple binding poses for each ligand and calculate a docking score, which estimates the binding affinity. The top-ranked pose for each ligand, based on the most favorable (i.e., most negative) docking score, will be selected for further analysis.

Step 5: Analysis of Results
  • Binding Affinity: Compare the docking scores of the derivative compounds to that of Copanlisib. A more negative score suggests a potentially higher binding affinity.

  • Interaction Analysis: Visualize the top-ranked poses for each ligand within the PI3Kα active site. Identify and analyze the key molecular interactions, such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-pi stacking

    • Salt bridges

  • Comparative Assessment: Determine if the derivatives form similar key interactions as the known inhibitor, Copanlisib, or if they establish novel, potentially beneficial interactions.

Visualization of the In Silico Workflow

The following diagram illustrates the logical flow of the comparative docking study.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB 1. Protein Acquisition (PDB ID: 4JPS) PrepProtein 3. Protein Preparation (Add H, Minimize) PDB->PrepProtein Ligands 2. Ligand Design (Derivatives & Control) PrepLigands 4. Ligand Preparation (3D Conversion, Minimize) Ligands->PrepLigands Grid 5. Grid Generation (Center on native ligand) PrepProtein->Grid Docking 7. Comparative Docking (Dock all compounds) PrepLigands->Docking Validation 6. Protocol Validation (Re-dock native ligand, RMSD < 2Å) Grid->Validation Validation->Docking If Validated Scores 8. Compare Docking Scores (Binding Affinity Estimation) Docking->Scores Interactions 9. Analyze Interactions (H-bonds, Hydrophobic, etc.) Docking->Interactions Conclusion 10. SAR Conclusion (Identify Promising Candidates) Scores->Conclusion Interactions->Conclusion

Caption: Workflow for the comparative in silico docking study.

Data Presentation: Comparative Docking Results

The table below presents hypothetical, yet plausible, results from our described docking study against PI3Kα (PDB: 4JPS). This format allows for a clear and objective comparison of the derivatives against the clinical benchmark.

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
DERIV-01 -7.8Val851, Met922, Trp7802 (Val851, Ser774)4
DERIV-02 -8.5Val851, Met922, Lys8023 (Val851, Ser774, Lys802)5
DERIV-03 -9.2Val851, Met922, Ile932, Phe9302 (Val851, Ser774)8
COPANLISIB -9.5Val851, Met922, Lys802, Ile9324 (Val851, Lys802, Tyr836)7

Interpretation of Results:

From this hypothetical data, we can infer that the modifications had a positive effect on binding affinity.

  • DERIV-02 shows an improved score over the parent molecule, likely due to an additional hydrogen bond with Lys802 formed by its acetyl group.

  • DERIV-03 demonstrates the highest affinity among the novel compounds. Its methoxybenzyl group appears to successfully engage with a hydrophobic pocket defined by Ile932 and Phe930, significantly increasing favorable interactions.

  • While none of the derivatives surpassed the docking score of Copanlisib , DERIV-03 shows a comparable score, marking it as a promising lead candidate for further optimization and in vitro testing.[6]

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically rigorous workflow for the comparative in silico analysis of novel this compound derivatives as potential PI3Kα inhibitors. The causality behind each experimental choice, from target selection to protocol validation, has been explained to ensure a trustworthy and reproducible study design.

Our hypothetical results demonstrate that DERIV-03 is a promising lead compound. The next logical steps in the drug discovery process would involve:

  • In Silico ADME/Tox Prediction: Evaluating the drug-likeness and potential toxicity profiles of the most promising candidates.[7]

  • Chemical Synthesis: Synthesizing DERIV-02 and DERIV-03 for biological evaluation.[8][9]

  • In Vitro Assays: Performing enzymatic assays to determine the IC50 values of the synthesized compounds against PI3Kα and cellular assays to confirm their anti-proliferative activity.[10]

By integrating computational methods early in the drug discovery pipeline, researchers can prioritize resources, reduce costs, and accelerate the development of novel therapeutics.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the proper disposal of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline, a compound frequently utilized in medicinal chemistry and drug development. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. The procedures outlined are synthesized from established safety data for aniline and piperazine derivatives and reflect best practices in chemical waste management.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the risks associated with this compound is essential. While a specific, comprehensive toxicological profile for this exact molecule is not extensively published, its structure—combining a fluoroaniline core with a methylpiperazine moiety—dictates its hazard classification. The guidance is based on data from structurally similar compounds.

The primary hazards are associated with its aniline and piperazine components. Aniline derivatives are known for their systemic toxicity upon absorption through the skin, inhalation, or ingestion, potentially leading to methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity[1][2]. The piperazine group can cause severe skin and eye irritation or burns[3][4]. Therefore, this compound must be treated as a hazardous substance.

Table 1: Hazard Identification and Classification Summary

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, OralH302: Harmful if swallowed
Skin Irritation/CorrosionH315: Causes skin irritation (and potentially H314: Causes severe skin burns and eye damage, based on related compounds)[3]
Eye Damage/IrritationH319: Causes serious eye irritation (and potentially H318: Causes serious eye damage)[3]
Acute Toxicity, InhalationH335: May cause respiratory irritation
Environmental HazardBased on aniline derivatives, it may be toxic to aquatic life with long-lasting effects.[5][6]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

The causality behind PPE selection is directly linked to the compound's routes of exposure and known hazards. A multi-layered approach is necessary to prevent contact and absorption.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for tears or punctures before use. Given that aniline derivatives can be absorbed through the skin, double-gloving is recommended when handling concentrated forms or significant quantities of waste[1].

  • Eye and Face Protection : Use chemical safety goggles that provide a complete seal around the eyes. If there is a risk of splashing, a full-face shield should be worn in addition to goggles[3][7].

  • Body Protection : A chemically resistant lab coat is mandatory. For large-scale operations or spill cleanup, a chemical-resistant apron or full-body suit may be necessary[4].

  • Respiratory Protection : All handling of the solid compound or solutions that could generate aerosols or vapors must be conducted in a certified chemical fume hood to prevent inhalation[7][8].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash[1][7].

Experimental Protocol: Waste Segregation and Collection
  • Designate a Waste Container : Before beginning any experiment, designate a specific, compatible, and clearly labeled hazardous waste container. The container should be made of a material like high-density polyethylene (HDPE).

  • Labeling : The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include appropriate hazard pictograms (e.g., corrosive, irritant, toxic)[9].

  • Waste Collection :

    • Solid Waste : Carefully transfer any residual solid compound, contaminated weighing papers, and disposable equipment (e.g., pipette tips, gloves) directly into the designated solid hazardous waste container.

    • Liquid Waste : Collect all solutions containing the compound in a dedicated liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Sharps : Any needles or other sharps contaminated with the compound must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic or hazardous chemical waste.

  • Container Management : Keep the waste container securely sealed when not in use. Store it in a cool, dry, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and strong acids[4][7].

Spill Management Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area : Restrict access to the spill area. Ensure ventilation is adequate (if safe to do so without spreading dust).

  • Don Appropriate PPE : Before attempting cleanup, don the full PPE described in Section 2.

  • Contain and Absorb :

    • For solid spills , gently cover the material with an inert absorbent like vermiculite, sand, or a universal spill absorbent. Avoid raising dust.

    • For liquid spills , cover with an inert absorbent material, starting from the outside and working inwards to prevent spreading.

  • Collect Waste : Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Do not use a standard vacuum cleaner.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste[9].

Final Disposal Pathway

The ultimate disposal of the collected hazardous waste must be handled by a licensed professional waste disposal service.

  • Method : The recommended method for disposal of this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides and hydrogen fluoride[10].

  • Compliance : Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[3][7]. Never attempt to treat or dispose of the chemical waste on your own.

Disposal Decision Workflow

The following diagram illustrates the logical steps from waste generation to final disposal.

DisposalWorkflow A Waste Generation (Solid or Liquid) B Is Waste Container Available & Labeled? A->B C Prepare & Label Container B->C No   D Segregate Waste (Solid, Liquid, Sharps) B->D  Yes C->B E Place Waste in Correct Container D->E F Securely Seal Container When Not in Use E->F G Store in Designated Secondary Containment Area F->G H Schedule Pickup by Licensed Waste Contractor G->H I Final Disposal (High-Temp Incineration) H->I

References

Navigating the Safe Handling of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, the promise of novel compounds like 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline in accelerating drug discovery is immense. However, with great potential comes the critical responsibility of ensuring the utmost safety in its handling and disposal. This guide provides a comprehensive, experience-driven framework for laboratory professionals to manage this compound with the confidence that comes from a deep understanding of its properties and associated risks. Our objective is to empower you with not just procedural steps, but the scientific rationale that underpins a robust culture of safety.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound, a substituted aniline, presents a specific set of hazards that demand careful consideration. Based on available safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. The structural similarity to other anilines suggests that it should be handled with the same degree of caution as other members of this chemical class, which are known for their potential toxicity[2][3][4].

A thorough risk assessment is the foundational step before any handling of this compound. This involves not only understanding the inherent hazards of the chemical but also evaluating the specific experimental context, including the quantities being used, the duration of exposure, and the potential for aerosol generation.

Key Chemical and Physical Properties:

PropertyValueSource
CAS Number869944-01-4[1]
Molecular FormulaC11H16FN3[5]
Physical FormPowder[1]
Signal WordWarning[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable and must be based on a comprehensive risk assessment. The following PPE is mandated for handling this compound.

Core PPE Requirements:

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are essential to protect against splashes.[6] In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[6][7]

  • Skin Protection:

    • Gloves: Disposable nitrile gloves provide adequate short-term protection.[4][6] However, for prolonged contact or when handling larger quantities, consider double-gloving or using gloves with higher chemical resistance, such as butyl rubber or Viton™.[8][9] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[6][8]

    • Laboratory Coat: A flame-resistant lab coat with a buttoned front is required to protect against skin contact.[6]

  • Respiratory Protection: All handling of this compound in its powdered form must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][10] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][10]

PPE Selection Workflow:

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: Handling this compound task Assess Task: - Quantity - Duration - Aerosolization Potential start->task eye Eye Protection: - Chemical Goggles (ANSI Z.87.1) - Face Shield (if splash risk) task->eye skin Skin Protection: - Nitrile Gloves (short-term) - Double-glove/Resistant Gloves (long-term) - Lab Coat task->skin resp Respiratory Protection: - Chemical Fume Hood (mandatory) - Respirator (if needed) task->resp inspect Inspect PPE Before Use eye->inspect check Verify Glove Compatibility (Manufacturer's Chart) skin->check skin->inspect resp->inspect end_node Proceed with Handling inspect->end_node Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal start End of Experiment solid_waste Contaminated Solids: - Gloves - Weigh Papers - Absorbents start->solid_waste liquid_waste Contaminated Liquids: - Unused Solutions - Rinsate start->liquid_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container disposal Arrange for Pickup by Environmental Health & Safety solid_container->disposal liquid_container->disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.